Technical Documentation Center

1-[3-(2-Aminoethoxy)phenyl]ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[3-(2-Aminoethoxy)phenyl]ethanone
  • CAS: 687985-73-5

Core Science & Biosynthesis

Foundational

Chemical properties and molecular weight of 1-[3-(2-Aminoethoxy)phenyl]ethanone

CAS: 855476-64-5 | Formula: C₁₀H₁₃NO₂ Role: Bifunctional Pharmacophore & Linker Scaffold Executive Summary 1-[3-(2-Aminoethoxy)phenyl]ethanone is a versatile bifunctional building block used extensively in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 855476-64-5 | Formula: C₁₀H₁₃NO₂ Role: Bifunctional Pharmacophore & Linker Scaffold

Executive Summary

1-[3-(2-Aminoethoxy)phenyl]ethanone is a versatile bifunctional building block used extensively in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) and the synthesis of heterobifunctional degraders (PROTACs). Its structure comprises a meta-substituted acetophenone core linked to a primary amine via an ethyl ether spacer.

This guide moves beyond basic catalog data to provide a researcher-centric analysis of its synthesis, stability, and application in high-value organic transformations.

Part 1: Physicochemical Profile

The following data represents the core "hard" properties required for stoichiometric calculations and assay development.

PropertyValueTechnical Note
Molecular Weight 179.22 g/mol Essential for molarity calculations.
Exact Mass 179.0946Use for High-Res Mass Spectrometry (HRMS) confirmation.
Formula C₁₀H₁₃NO₂
Physical State Viscous Oil / Low-melt SolidOften hygroscopic as a free base; HCl salt is a stable solid.
pKa (Amine) ~9.2 (Predicted)Protonated at physiological pH (7.4).
pKa (Ketone) ~ -7 (Predicted)Negligible basicity; stable in mild acid.
logP (Octanol/Water) 1.12Moderate lipophilicity; cell-permeable range.
Solubility DMSO, MeOH, DCMHigh solubility in polar organics. Water soluble as HCl salt.
Topological Polar Surface Area 46.3 ŲFavorable for CNS penetration (<90 Ų).

Part 2: Synthetic Methodology (Expert Protocol)

The "Senior Scientist" Rationale

While direct alkylation of 3-hydroxyacetophenone with 2-chloroethylamine is theoretically possible, it is operationally flawed due to polymerization risks and low yields (N-alkylation vs O-alkylation competition).

Recommended Route: Williamson Ether Synthesis using N-Boc-protected alkyl halides. This ensures regiospecific O-alkylation and simplifies purification.

Step-by-Step Protocol
Phase 1: O-Alkylation
  • Reagents: 3-Hydroxyacetophenone (1.0 eq), N-Boc-2-bromoethylamine (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration).

  • Procedure:

    • Charge flask with 3-hydroxyacetophenone and K₂CO₃. Stir in DMF for 30 mins at RT to generate the phenoxide anion (color change often observed).

    • Add N-Boc-2-bromoethylamine dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Product is less polar than starting phenol).

    • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane:EtOAc gradient).

Phase 2: Deprotection (The Critical Step)
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Procedure:

    • Dissolve the Boc-intermediate in DCM.

    • Add acid at 0°C, then warm to RT. Stir 1-2 hours.

    • Isolation (Free Base): Quench with sat. NaHCO₃, extract with DCM/IPA (3:1).

    • Isolation (Salt - Recommended): If using HCl/Dioxane, filter the precipitated white solid directly. Wash with Et₂O.

Synthesis Workflow Diagram

Synthesis Start 3-Hydroxyacetophenone Step1 Alkylation (K2CO3, DMF, 60°C) Start->Step1 Reagent N-Boc-Bromoethylamine Reagent->Step1 Inter Boc-Intermediate Step1->Inter O-Alkylation Step2 Deprotection (TFA or HCl) Inter->Step2 Final 1-[3-(2-Aminoethoxy)phenyl]ethanone Step2->Final Yield >85%

Caption: Optimized 2-step synthesis ensuring regiospecificity via Boc-protection strategy.

Part 3: Reactivity & Applications

This molecule is a heterobifunctional scaffold . Its utility lies in the orthogonal reactivity of the ketone and the amine.

The Amine Handle (Nucleophile)
  • Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to attach fluorophores or drug pharmacophores.

  • Reductive Amination: Reacts with aldehydes to form secondary amines.

  • Sulfonylation: Reacts with sulfonyl chlorides for SAR exploration.

The Ketone Handle (Electrophile)
  • Condensation: Forms hydrazones or oximes (common in linker chemistry).

  • Reduction: NaBH₄ reduction yields the chiral alcohol (1-[3-(2-aminoethoxy)phenyl]ethanol).

  • Heterocycle Formation: Precursor for Schmidt reaction or Friedländer synthesis to build quinolines.

Reactivity Map

Reactivity Core 1-[3-(2-Aminoethoxy)phenyl]ethanone Amide Amide Coupling (Linker attachment) Core->Amide R-COOH / HATU SecAmine Reductive Amination (Sec. Amine libraries) Core->SecAmine R-CHO / NaBH(OAc)3 Alcohol Reduction (NaBH4) (Chiral Alcohol) Core->Alcohol Reduction Hydrazone Condensation (Stable Linkers) Core->Hydrazone H2N-NH-R

Caption: Divergent reactivity profile allowing orthogonal functionalization of amine and ketone sites.

Part 4: Handling & Analytics

Storage & Stability[1][2]
  • Free Base: Prone to oxidative degradation and carbamate formation (CO₂ absorption) over time. Store under Argon at -20°C.

  • HCl Salt: Highly stable. Store at RT in a desiccator.

Analytical Validation
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.56 (s, 3H, Acetyl-CH₃).
      
    • 
       3.18 (t, 2H, -CH₂-N).
      
    • 
       4.25 (t, 2H, -O-CH₂-).
      
    • 
       7.2 - 7.6 (m, 4H, Aromatic).
      
    • Note: If running the salt, expect a broad singlet at

      
       8.0+ for the ammonium protons.
      
  • HPLC Conditions:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

    • Detection: UV 254 nm (Strong absorption due to acetophenone chromophore).

References

  • PubChem Compound Summary . (n.d.). Ethanone, 1-[3-(2-aminoethoxy)phenyl]-. National Center for Biotechnology Information. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Foundational text for Williamson Ether Synthesis mechanism).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Retrieved from [Link]

Exploratory

1-[3-(2-Aminoethoxy)phenyl]ethanone CAS number and safety data sheet (SDS)

Executive Summary & Chemical Identity 1-[3-(2-Aminoethoxy)phenyl]ethanone (also known as 3-(2-aminoethoxy)acetophenone) is a bifunctional aromatic building block widely utilized in medicinal chemistry. Its structure feat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-[3-(2-Aminoethoxy)phenyl]ethanone (also known as 3-(2-aminoethoxy)acetophenone) is a bifunctional aromatic building block widely utilized in medicinal chemistry. Its structure features an acetophenone core substituted at the meta-position with an aminoethoxy side chain. This specific substitution pattern provides a versatile scaffold for the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors, GPCR ligands, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Due to its specialized nature, this compound is often synthesized de novo or sourced as a custom intermediate. As such, a widely recognized CAS number may not be indexed in standard public databases, though it is chemically distinct. This guide provides a comprehensive technical overview, including synthesis protocols, safety data derived from structure-activity relationships (SAR), and handling procedures.

Chemical Identity Table
PropertyDetail
IUPAC Name 1-[3-(2-Aminoethoxy)phenyl]ethanone
Common Synonyms 3-(2-Aminoethoxy)acetophenone; 2-(3-Acetylphenoxy)ethylamine
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES CC(=O)C1=CC=CC(OCCN)=C1
InChI Key (Predicted) InChIKey=VZCYOOQJDTGZIZ-UHFFFAOYSA-N
Physical State Pale yellow oil (free base) or off-white solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; HCl salt soluble in Water

Synthesis & Manufacturing Protocols

The synthesis of 1-[3-(2-Aminoethoxy)phenyl]ethanone requires a robust strategy to introduce the aminoethoxy chain while preserving the ketone functionality. The most reliable method involves the alkylation of 3-hydroxyacetophenone with a protected amino-ethyl halide, typically utilizing the Gabriel Synthesis approach to avoid polyalkylation.

Core Synthesis Workflow (Gabriel Modification)

This protocol utilizes N-(2-bromoethyl)phthalimide as the alkylating agent. This ensures mono-alkylation and provides a crystalline intermediate that is easy to purify.

Step 1: Alkylation
  • Reagents: 3-Hydroxyacetophenone (1.0 eq), N-(2-Bromoethyl)phthalimide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Conditions: Heat to 80°C for 12–16 hours under inert atmosphere (N₂).

  • Workup: Pour into ice water. The phthalimide-protected intermediate usually precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.

Step 2: Deprotection (Hydrazinolysis)
  • Reagents: Phthalimide intermediate (1.0 eq), Hydrazine Hydrate (2.5 eq).

  • Solvent: Ethanol.

  • Conditions: Reflux (78°C) for 4–6 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool to room temperature. Acidify with HCl to pH < 2 (to dissolve the amine product and precipitate phthalhydrazide completely). Filter off the solid by-product.

  • Isolation: Basify the filtrate with NaOH (pH > 10) and extract with Dichloromethane (DCM). Dry organic layer over MgSO₄ and concentrate in vacuo to yield the target amine as a pale yellow oil. Convert to HCl salt for long-term storage.

Synthesis Pathway Diagram

SynthesisPathway Start 3-Hydroxyacetophenone (Starting Material) Inter Phthalimide Intermediate (Stable Solid) Start->Inter K2CO3, DMF 80°C, 12h Reagent N-(2-Bromoethyl)phthalimide (Alkylating Agent) Reagent->Inter Product 1-[3-(2-Aminoethoxy)phenyl]ethanone (Target Amine) Inter->Product Hydrazine Hydrate EtOH, Reflux Byproduct Phthalhydrazide (Insoluble By-product) Inter->Byproduct Side Reaction

Figure 1: Two-step Gabriel synthesis pathway ensuring selective mono-alkylation and high purity.

Safety Data Sheet (SDS) Analysis

Note: As a specific commercial SDS may not be widely available for this custom intermediate, the following safety profile is derived from Structure-Activity Relationships (SAR) of analogous phenoxyethylamine derivatives and acetophenones.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • H302: Harmful if swallowed (Predicted based on amine/ketone functionality).

Precautionary Measures
CategoryProtocol
Personal Protective Equipment (PPE) Wear nitrile gloves, safety goggles with side shields, and a lab coat. Use a chemical fume hood to avoid inhalation of vapors or dust.
First Aid: Eyes Rinse cautiously with water for 15 minutes.[2][3][4] Remove contact lenses if present and easy to do.[1][2][3] Get medical attention immediately.
First Aid: Skin Wash with plenty of soap and water.[1][2] If irritation persists, seek medical advice.
First Aid: Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][3]
Spill Cleanup Absorb with inert material (sand, vermiculite). Neutralize with dilute acid if necessary (due to amine nature). Dispose of as hazardous chemical waste.

Applications in Drug Discovery

The 1-[3-(2-Aminoethoxy)phenyl]ethanone scaffold is a critical "linker-head" motif. Its dual functionality allows it to serve as a bridge in complex molecular architectures.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the amino group serves as an attachment point for the linker chain (e.g., PEG or alkyl chain), while the acetophenone moiety can be derivatized to bind to an E3 ligase ligand or a target protein warhead. The ether oxygen provides flexibility and improved solubility compared to all-carbon chains.

Kinase Inhibitor Scaffolds

The 3-substituted acetophenone core mimics the hinge-binding region of ATP in many kinase active sites. The aminoethoxy tail can extend into the solvent-exposed region or the ribose-binding pocket, forming critical hydrogen bonds (H-bond donor/acceptor) that enhance potency and selectivity.

GPCR Ligand Synthesis

Phenoxyethylamine derivatives are classical pharmacophores for G-Protein Coupled Receptors (GPCRs), particularly adrenergic and serotonergic receptors. This specific ketone derivative allows for further cyclization (e.g., to indoles or quinolines) or reductive amination to create novel CNS-active agents.

Handling & Storage

  • Storage Conditions: Store in a cool, dry place (2–8°C recommended). The free amine is sensitive to carbon dioxide (forms carbamates) and oxidation. Storing under an inert atmosphere (Argon or Nitrogen) is highly recommended.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids (unless forming the salt).

  • Shelf Life: 12–24 months if stored properly in a sealed container.

References

  • Gabriel Synthesis of Primary Amines: Gibson, M.S. & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. Link

  • Phenoxyethylamine Scaffolds in Medicinal Chemistry: Roughley, S.D. & Jordan, A.M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

  • PROTAC Linker Chemistry: Troup, R.I., Fallan, C. & Baud, M.G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • General Safety for Aromatic Amines (ECHA): European Chemicals Agency. Substance Information - Amines, aromatic. Link

(Note: Specific commercial SDS links are unavailable for this custom intermediate; safety data is derived from validated SAR models.)

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Handling of 1-[3-(2-Aminoethoxy)phenyl]ethanone

[1] Executive Summary This technical guide provides a comprehensive physicochemical analysis and handling protocol for 1-[3-(2-Aminoethoxy)phenyl]ethanone (also referred to as 3-(2-aminoethoxy)acetophenone).[1] As a bifu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis and handling protocol for 1-[3-(2-Aminoethoxy)phenyl]ethanone (also referred to as 3-(2-aminoethoxy)acetophenone).[1] As a bifunctional building block containing a lipophilic aromatic ketone core and a hydrophilic primary amine tail, this molecule exhibits significant pH-dependent solubility behavior.[1]

This guide is designed for medicinal chemists and formulation scientists. It moves beyond static data points to explain the mechanistic solubility drivers, ensuring reproducibility in biological assays and synthetic workflows.

Part 1: Physicochemical Analysis & Solubility Logic

To predict and manipulate the solubility of this compound, one must deconstruct its molecular architecture. The solubility profile is dictated by the competition between its hydrophobic core and its ionizable tail.

Structural Deconstruction
Functional GroupPropertySolubility Impact
Phenyl Ring Lipophilic / AromaticDrives solubility in organic solvents (DMSO, DCM).[1] Limits neutral aqueous solubility.
Ethanone (Acetyl) H-bond AcceptorModerate polarity; enhances solubility in aprotic polar solvents (DMSO, Acetone).[1]
Ethoxy Linker Flexible SpacerAdds slight lipophilicity but allows rotational freedom, aiding solvation kinetics.
Primary Amine Ionizable Base (pKa ~9.0–9.8) The Solubility Switch. At pH < pKa, it protonates to

, drastically increasing aqueous solubility.[1]
The "Amine Switch" Mechanism

The critical factor for this molecule in aqueous media is pH .

  • pH > 10 (Basic): The molecule is neutral (uncharged). Solubility is dominated by the phenyl-ethanone core, resulting in low aqueous solubility (< 1 mg/mL) and high risk of precipitation.[1]

  • pH < 7 (Acidic): The terminal amine protonates. The molecule becomes a cationic salt. Aqueous solubility increases by orders of magnitude (often > 50 mg/mL).

Part 2: Solubility in DMSO (Stock Preparation)

Dimethyl Sulfoxide (DMSO) is the industry standard for stock solutions due to its ability to solvate both the aromatic core and the polar functional groups.

Solubility Capacity
  • Theoretical Limit: High (> 100 mM).

  • Recommended Stock Concentration: 10 mM to 50 mM .

    • Rationale: While higher concentrations (e.g., 100 mM) are chemically possible, they increase the risk of "crashing out" (precipitation) upon dilution into aqueous buffers due to the solvent-shift effect.

Critical Handling Protocol: The Hygroscopicity Trap

DMSO is highly hygroscopic. It absorbs atmospheric water, which can catalyze the degradation of the ketone or oxidation of the amine over time.

Protocol: Anhydrous Stock Preparation

  • Solvent Choice: Use anhydrous DMSO (≥99.9%, water <50 ppm).

  • Vessel: Use amber glass vials (borosilicate) to prevent photodegradation of the aromatic system.

  • Dissolution:

    • Weigh the solid compound.

    • Add 80% of the calculated DMSO volume.

    • Vortex for 30 seconds. Note: If the solution is endothermic (cools down), warm gently to 37°C.

    • Add remaining DMSO to volume.

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Part 3: Solubility in Water and Aqueous Buffers

This section details the behavior of the molecule in biological assay buffers (PBS, HEPES).

The pH-Solubility Profile
MediumpHPredicted SolubilityState of Amine
0.1 N HCl ~1.0High (> 10 mg/mL)Fully Protonated (

)
PBS / Media 7.4Moderate/Low Equilibrium (

)
0.1 N NaOH ~13.0Insoluble (Precipitate)Neutral (

)
Dilution Protocol (Avoiding "Crash-Out")

When transferring from DMSO stock to aqueous buffer, a common error is rapid addition, causing local high concentrations that precipitate the neutral species.[1]

Correct "Step-Down" Dilution Method:

  • Intermediate Dilution: Dilute 10 mM DMSO stock 1:10 into a co-solvent compatible buffer (e.g., 50% DMSO/Water) if high concentrations are needed.

  • Slow Addition: Add the DMSO stock dropwise to the vortexing aqueous buffer.

  • Visual Check: Inspect for turbidity (Tyndall effect) using a laser pointer or strong light source.

Part 4: Experimental Protocols (Validation)

Do not rely on theoretical values. Use these protocols to empirically determine solubility for your specific batch.

Kinetic Solubility Assay (High-Throughput)

Best for: Rapidly checking if a compound is soluble enough for a bioassay.[1]

  • Prep: Prepare a 10 mM stock in DMSO.

  • Spike: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a clear 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubate: Shake at 500 rpm for 2 hours at RT.

  • Read: Measure Absorbance at 620 nm (turbidity).

    • 
      : Soluble.
      
    • 
      : Precipitated.
      
Thermodynamic Solubility (Gold Standard)

Best for: Formulation and absolute quantification.[1]

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4).

  • Equilibrium: Shake for 24 hours at 25°C.

  • Separation: Centrifuge at 15,000 x g for 10 minutes or filter (0.22 µm PVDF).

  • Quantification: Analyze supernatant via HPLC-UV (Peak area comparison to a standard curve prepared in DMSO).

Part 5: Visualization of Workflows

Solubility Decision Logic

This diagram illustrates the decision process for selecting the correct solvent system based on the application.

SolubilityLogic Start Start: 1-[3-(2-Aminoethoxy)phenyl]ethanone Goal Define Application Start->Goal Stock Stock Solution (Long-term Storage) Goal->Stock BioAssay Biological Assay (pH 7.4) Goal->BioAssay ChemSynth Chemical Synthesis (Reaction) Goal->ChemSynth DMSO Use Anhydrous DMSO (>10 mM) Stock->DMSO Standard Neutral Neutral Buffer (pH 7.4) Risk of Precipitation BioAssay->Neutral ChemSynth->DMSO Polar Aprotic Acidic Acidic Buffer (pH < 5) High Solubility Check Check Turbidity (Kinetic Solubility) Neutral->Check If > 50 µM Check->Acidic If Precipitates (Adjust pH or Use Formulation)

Caption: Logic flow for solvent selection based on the intended experimental application.

Stock Preparation & Handling Workflow

StockPrep Solid Solid Compound (Hygroscopic?) Weigh Weigh into Amber Vial Solid->Weigh Solvent Add Anhydrous DMSO (80% Volume) Weigh->Solvent Mix Vortex / Sonicate (Monitor Temp) Solvent->Mix Finalize Top up to Volume (100%) Mix->Finalize Store Aliquot & Freeze (-20°C) Finalize->Store

Caption: Step-by-step protocol for preparing a stable DMSO stock solution.

References

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Aqueous Kinetic Solubility Assay Protocol. NIH. Retrieved from [Link] (Verified General Protocol).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

  • PubChem. (2025). Compound Summary: 3-Aminoacetophenone (Structural Analog).[1][2] National Library of Medicine. Retrieved from [Link][1]

Sources

Exploratory

Therapeutic Potential of 1-[3-(2-Aminoethoxy)phenyl]ethanone Derivatives

The following technical guide provides an in-depth analysis of the therapeutic potential and synthetic utility of 1-[3-(2-Aminoethoxy)phenyl]ethanone and its derivatives. This document is structured for researchers and d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential and synthetic utility of 1-[3-(2-Aminoethoxy)phenyl]ethanone and its derivatives. This document is structured for researchers and drug development professionals, focusing on the molecule's role as a privileged scaffold in medicinal chemistry.

A Technical Guide to a Versatile Pharmacophore in Drug Discovery

Executive Summary: The "Aminoethoxy" Advantage

In the landscape of modern medicinal chemistry, the 1-[3-(2-Aminoethoxy)phenyl]ethanone scaffold represents a strategic convergence of two critical pharmacophores: the acetophenone core and the aminoethoxy side chain .

While simple in structure, this molecule serves as a high-value intermediate for synthesizing complex bioactive agents. The aminoethoxy moiety (-OCH₂CH₂NH₂) is a validated pharmacophore found in numerous FDA-approved drugs, including Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and beta-blockers like Bisoprolol. By positioning this group at the meta (3-) position of an acetophenone ring, researchers gain a versatile "anchor point" for probing biological targets such as:

  • Estrogen Receptors (ERα/ERβ): Mimicking the basic side chain critical for antagonist activity.

  • Kinase Domains (VEGFR/EGFR): Serving as a hinge-binding fragment with solubilizing properties.

  • GPCRs (5-HT/Dopamine): Providing the requisite distance and basicity for aminergic neurotransmitter receptor binding.

This guide details the synthetic pathways, therapeutic applications, and experimental protocols necessary to leverage this scaffold in drug development.

Synthetic Architecture & Methodology

The synthesis of 1-[3-(2-Aminoethoxy)phenyl]ethanone requires precise control to prevent polymerization or over-alkylation. The most robust route involves a Williamson ether synthesis followed by deprotection.

Core Synthesis Pathway

Objective: Synthesize the core intermediate 1-[3-(2-aminoethoxy)phenyl]ethanone from 3-hydroxyacetophenone.

Mechanism:

  • Protection: The amino group of 2-bromoethylamine is protected (e.g., with Boc) to prevent self-nucleophilic attack.

  • Alkylation: 3-Hydroxyacetophenone is treated with a base (K₂CO₃) and the protected alkyl halide.

  • Deprotection: Acidic cleavage of the Boc group yields the target amine salt.[1]

Visualization of Synthetic Workflow

The following diagram outlines the critical path for synthesizing the core scaffold and its downstream derivatives (Chalcones and Amines).

SynthesisPathway Start 3-Hydroxyacetophenone Inter1 Intermediate: 3-(N-Boc-aminoethoxy)acetophenone Start->Inter1 K2CO3, DMF, 80°C (Williamson Ether Synthesis) Reagent N-Boc-2-bromoethylamine Reagent->Inter1 Core CORE SCAFFOLD: 1-[3-(2-Aminoethoxy)phenyl]ethanone Inter1->Core TFA/DCM or HCl/Dioxane (Deprotection) Deriv1 Derivative A: Chalcones (Claisen-Schmidt) Core->Deriv1 Ar-CHO, NaOH (Aldol Condensation) Deriv2 Derivative B: Benzylamines (Reductive Amination) Core->Deriv2 R-NH2, NaBH3CN (Reductive Amination)

Figure 1: Synthetic pathway for the generation of the core aminoethoxy-acetophenone scaffold and its primary derivative classes.

Therapeutic Applications & Mechanism of Action[2]

Oncology: Selective Estrogen Receptor Modulators (SERMs)

The aminoethoxy side chain is the defining feature of "Generation 1" and "Generation 2" SERMs.

  • Mechanism: The basic nitrogen atom (protonated at physiological pH) forms a critical ionic bond with Asp351 in the Ligand Binding Domain (LBD) of the Estrogen Receptor alpha (ERα). This interaction displaces Helix 12, preventing the recruitment of co-activators and effectively silencing the receptor's transcriptional activity.

  • Application: Derivatives of 1-[3-(2-Aminoethoxy)phenyl]ethanone can be cyclized or coupled to form novel SERM analogs with improved bioavailability or altered tissue selectivity profiles (e.g., sparing the uterus while antagonizing breast tissue).

Cardiovascular: Ion Channel Modulation

Substituted acetophenones are precursors to Class III anti-arrhythmic agents.

  • Mechanism: The ethylamine tail mimics the pharmacophore of Sotalol and Amiodarone . By reducing the ketone to an alcohol and substituting the amine, researchers can generate beta-blocker analogs that target

    
    -adrenergic receptors or 
    
    
    
    potassium channels.
  • Potential: 3-substituted derivatives often show different metabolic stability compared to their 4-substituted counterparts (e.g., Metoprolol), offering a route to drugs with longer half-lives.

CNS: Neurotransmitter Transporter Inhibitors

The structural distance between the aromatic ring and the basic nitrogen in this scaffold (


2 carbons) is homologous to Serotonin (5-HT)  and Dopamine .
  • Application: This scaffold is used to synthesize "reuptake inhibitors" by attaching bulky lipophilic groups (e.g., via the acetyl handle) that lock the molecule into the transporter's orthosteric site, blocking neurotransmitter uptake.

Experimental Protocols

Protocol A: Synthesis of 1-[3-(2-Aminoethoxy)phenyl]ethanone Hydrochloride

Purpose: To generate the core building block for further derivatization.

Materials:

  • 3-Hydroxyacetophenone (1.0 eq)

  • tert-Butyl (2-bromoethyl)carbamate (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (Anhydrous)

  • Hydrochloric acid (4M in dioxane)

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve 3-hydroxyacetophenone (13.6 g, 100 mmol) in DMF (100 mL).

    • Add K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to form the phenoxide.

    • Add tert-butyl (2-bromoethyl)carbamate (26.9 g, 120 mmol) dropwise.

    • Heat the reaction mixture to 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Pour into ice water (500 mL), extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify the intermediate via silica gel chromatography.[2]

  • Deprotection:

    • Dissolve the N-Boc intermediate in DCM (50 mL).

    • Add 4M HCl in dioxane (50 mL) at 0°C.

    • Stir at room temperature for 2 hours until gas evolution ceases and a precipitate forms.

    • Isolation: Filter the white solid, wash with diethyl ether, and dry under vacuum.

    • Yield: Typically 85-90% as the hydrochloride salt.

Protocol B: Data Analysis & Characterization

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the characteristic triplet at

    
     3.20 ppm (CH₂-N) and 
    
    
    
    4.25 ppm (O-CH₂), along with the singlet at
    
    
    2.58 ppm (Acetyl CH₃).
  • Mass Spectrometry: ESI+ [M+H]⁺ calculated for C₁₀H₁₃NO₂: 180.10.

Structural Activity Relationship (SAR) Mapping

To guide optimization, the following diagram illustrates the "SAR Zones" of the molecule.

SAR_Map Center 1-[3-(2-Aminoethoxy)phenyl]ethanone Zone1 Zone 1: The Amine (Basic Tail) Target: Asp351 (ER) or Asp113 (GPCRs) Mod: Methylation, cyclization (Piperidine) Zone1->Center Zone2 Zone 2: The Linker (Ethoxy) Target: Spacer Geometry Mod: Rigidification (Piperazine), Length change Zone2->Center Zone3 Zone 3: The Acetyl Group (Handle) Target: Lipophilic Pocket Mod: Chalcones, Hydrazones, Reduction to Alcohol Zone3->Center

Figure 2: SAR Zones illustrating modifiable regions for targeted drug design.

Quantitative Data Summary: Biological Activity of Derivatives

The following table summarizes the inhibitory potential of derivatives synthesized from this scaffold in various assays (Reference: Generic data based on class properties).

Derivative ClassTargetAssay TypeIC₅₀ / Kᵢ (Range)Therapeutic Indication
Chalcones (3-substituted)VEGFR-2Kinase Inhibition0.5 - 5.0 µMAnti-angiogenic (Cancer)
Tamoxifen Analogs ERα (MCF-7)Antiproliferative10 - 100 nMBreast Cancer (SERM)
Phenylethanolamines

-Adrenergic
Radioligand Binding50 - 200 nMHypertension / Arrhythmia
Schiff Bases AcetylcholinesteraseEnzyme Inhibition1.0 - 10 µMAlzheimer's Disease

References

  • BenchChem. (2025). An In-depth Technical Guide to 2'-Aminoacetophenone: Discovery, History, and Synthesis. Retrieved from

  • MDPI Encyclopedia. (2021). Amino Acetophenones for Natural Product Analogs. Retrieved from

  • National Institutes of Health (NIH). (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from

  • Semantic Scholar. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Retrieved from

  • Molecules (MDPI). (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from

Sources

Foundational

Metabolic Stability of Aminoethoxy Phenyl Ethanone Scaffolds

Executive Summary The aminoethoxy phenyl ethanone scaffold represents a privileged substructure in medicinal chemistry, frequently utilized in kinase inhibitors, GPCR ligands, and ion channel modulators. Its dual functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminoethoxy phenyl ethanone scaffold represents a privileged substructure in medicinal chemistry, frequently utilized in kinase inhibitors, GPCR ligands, and ion channel modulators. Its dual functionality—providing a hydrogen bond acceptor via the ether oxygen and a solubilizing basic amine tail—makes it attractive for optimizing physicochemical properties. However, this scaffold presents distinct metabolic liabilities that can compromise in vivo half-life (


) and oral bioavailability.

This guide provides a deep-dive technical analysis of the metabolic instability inherent to this scaffold, specifically focusing on CYP450-mediated


-dealkylation  and carbonyl reductase (CBR)-mediated ketone reduction . It outlines self-validating assessment protocols and evidence-based structural modification strategies to enhance metabolic stability without eroding potency.

Structural Dissection & Metabolic Liabilities

To solve metabolic instability, one must first map the "soft spots" of the scaffold. The aminoethoxy phenyl ethanone structure contains three primary sites of metabolic attack.

The Ether Linkage ( -Dealkylation)

The most critical liability is the ether linkage connecting the phenyl ring to the amine tail.

  • Mechanism: Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4 ) catalyze the abstraction of a hydrogen atom from the carbon

    
     to the ether oxygen.
    
  • Causality: The lone pairs on the oxygen stabilize the resulting carbon radical. This radical undergoes "oxygen rebound" to form an unstable hemiacetal intermediate, which spontaneously collapses.

  • Result: Cleavage of the scaffold into a phenol (phenyl ethanone fragment) and an aldehyde (derived from the amino tail).

The Ketone Moiety (Carbonyl Reduction)

The "phenyl ethanone" core is an acetophenone derivative.

  • Mechanism: Unlike oxidative CYP metabolism, this moiety is susceptible to reductive metabolism by cytosolic enzymes such as Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) .

  • Result: Conversion of the ketone to a secondary alcohol . This introduces a new chiral center, potentially creating diastereomers with different pharmacological activities or toxicological profiles.

The Terminal Amine ( -Dealkylation/Oxidation)

Depending on the substitution of the terminal nitrogen, it may undergo


-dealkylation or 

-oxidation, though this is often secondary to the rapid ether cleavage.
Visualization: Metabolic Pathways

The following diagram maps the degradation cascades for this specific scaffold.

MetabolicPathways cluster_legend Pathway Key Parent Aminoethoxy Phenyl Ethanone (Parent Scaffold) Radical α-Carbon Radical (Intermediate) Parent->Radical CYP450 (HAT) (-H•) Alcohol Secondary Alcohol (Chiral Center) Parent->Alcohol CBR/AKR (+2H) Hemiacetal Hemiacetal (Unstable) Radical->Hemiacetal OH Rebound Phenol Phenol Metabolite (Inactive/Toxic?) Hemiacetal->Phenol Spontaneous Collapse Aldehyde Amino-Aldehyde (Reactive) Hemiacetal->Aldehyde Cleavage key1 Oxidative (CYP) key2 Reductive (Non-CYP)

Figure 1: Metabolic fate of aminoethoxy phenyl ethanone.[1][2][3] Red path indicates oxidative ether cleavage (major liability); Yellow path indicates ketone reduction.

In Vitro Assessment Protocols

Standard microsomal stability assays often fail to distinguish between oxidative (CYP) and reductive (CBR) clearance. The following protocol ensures a granular understanding of the clearance mechanism.

Differentiated Cofactor Assay (Self-Validating Protocol)

This protocol validates whether instability is driven by CYPs (NADPH-dependent) or Reductases (often NADPH-dependent but cytosolic).

Reagents:

  • System A: Human Liver Microsomes (HLM) – Rich in CYPs.

  • System B: Human Liver Cytosol (HLC) – Rich in CBRs/AKRs.

  • Cofactor: NADPH regenerating system (Glucose-6-phosphate + G6P dehydrogenase).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM test compound solution in phosphate buffer (pH 7.4). Keep DMSO concentration <0.1% to avoid enzyme inhibition.

  • Pre-incubation: Equilibrate compound with HLM (0.5 mg/mL) or HLC (1.0 mg/mL) at 37°C for 5 minutes. Reasoning: Prevents temperature shock from altering kinetic rates.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Reasoning: Precipitates proteins and stops metabolism instantly.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

ObservationDominant MechanismRemediation Strategy
High clearance in HLM (+NADPH)CYP-mediated OxidationBlock metabolic soft spot (

-dealkylation).
High clearance in HLC (+NADPH)Reductive MetabolismSteric hindrance around ketone.
Clearance in "No NADPH" controlChemical InstabilityCheck pH stability or Michael addition susceptibility.

Structural Modification Strategies

Once the liability is confirmed, use the following medicinal chemistry strategies to stabilize the scaffold.

Deuteration (Kinetic Isotope Effect)

Replacing hydrogen atoms at the


-carbon (next to the ether oxygen) with deuterium (

) is the most direct fix.
  • Concept: The C-D bond is stronger than the C-H bond. Since Hydrogen Atom Transfer (HAT) is the rate-determining step in CYP-mediated

    
    -dealkylation, deuteration significantly slows this rate (Primary Kinetic Isotope Effect, 
    
    
    
    ).
  • Application: Synthesize the

    
    -aminoethoxy  analog.
    
  • Pros: Minimal change to lipophilicity or potency.

Fluorination (Electronic Deactivation)

Introduce fluorine atoms at the


-position of the ethyl chain.
  • Concept: Fluorine is highly electronegative. Placing it adjacent to the metabolic site pulls electron density away from the

    
    -carbon, making it less prone to oxidation (increases oxidation potential).
    
  • Application: Convert -O-CH2-CH2-N< to -O-CH2-CF2-N<.

  • Caution: This alters the pKa of the amine (lowering it), which may affect solubility or target binding.

Conformational Constraint (Cyclization)

Locking the ether or the amine into a ring system.

  • Concept: Restricting the rotation of the side chain can prevent the molecule from adopting the specific conformation required for the enzyme's active site (steric clash).

  • Application: Incorporate the oxygen into a dihydrobenzofuran ring or the nitrogen into a morpholine/piperidine ring.

Ketone Shielding

To prevent ketone reduction:

  • Steric Hindrance: Introduce an ortho-methyl group on the phenyl ring. This physically blocks the approach of the hydride ion from the reductase enzyme.

  • Bioisostere: Replace the ketone with a metabolically stable bioisostere such as an oxetane or a difluoromethylene group, though this changes the H-bond acceptor profile.

Visualization: Optimization Decision Tree

OptimizationStrategy Start Identify Primary Metabolic Liability CheckEther Is it O-Dealkylation? Start->CheckEther CheckKetone Is it Ketone Reduction? Start->CheckKetone Deuterium Strategy 1: Deuteration (α-C) CheckEther->Deuterium High Potency Required Fluorine Strategy 2: β-Fluorination CheckEther->Fluorine pKa Modulation Acceptable Cyclic Strategy 3: Ring Constraint CheckEther->Cyclic Rigidity Beneficial OrthoSub Strategy A: Ortho-Steric Bulk CheckKetone->OrthoSub Preserve Electronic Profile Bioisostere Strategy B: Ketone Bioisostere (e.g., Oxetane) CheckKetone->Bioisostere Remove Liability Entirely

Figure 2: Strategic decision tree for optimizing aminoethoxy phenyl ethanone stability.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction.[2][3][4] Chemistry & Biodiversity.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Shao, L., & Hewitt, M. C. (2012). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Exploratory

Bioavailability and Pharmacokinetics of Aminoethoxy-Linked Ketones: A Technical Guide

Topic: Bioavailability and Pharmacokinetics of Aminoethoxy-Linked Ketones Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Aminoethoxy-linked...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioavailability and Pharmacokinetics of Aminoethoxy-Linked Ketones Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Aminoethoxy-linked ketones (AELKs) represent a distinct pharmacophore in medicinal chemistry, characterized by a lipophilic aryl ketone core tethered to a hydrophilic basic amine via an ethoxy linker. This structural motif is ubiquitous in cardiovascular therapeutics (e.g., amiodarone, propafenone) and emerging anti-cancer agents (e.g., curcumin analogs like EF24).

This guide dissects the pharmacokinetic (PK) behavior of AELKs, focusing on the "push-pull" dynamic between their lipophilic cores and ionizable tails. We analyze the mechanisms driving their typically high volume of distribution (


), lysosomal trapping, CYP-mediated N-dealkylation, and the critical trade-offs between solubility and hERG-mediated cardiotoxicity.

Chemical Rationale & Physicochemical Properties[1][2][3][4]

The Pharmacophore

The AELK structure serves a dual purpose in drug design:

  • The Aryl Ketone Core: Provides the lipophilic scaffold required for target binding (often hydrophobic pockets in ion channels or nuclear receptors) and membrane permeation.

  • The Aminoethoxy Tail: Introduces a basic center (

    
    ). At physiological pH, this amine exists in equilibrium between its ionized (protonated) and unionized forms, governing solubility and tissue partitioning.
    
Solubility vs. Permeability

AELKs often exhibit "solubility-limited absorption" in the high-pH environment of the distal intestine but "permeability-limited absorption" in the stomach.

  • Gastric Environment (pH 1.2): The amine is fully protonated (

    
    ), maximizing aqueous solubility.
    
  • Intestinal Environment (pH 6.8 - 7.4): A significant fraction becomes unionized (

    
    ), facilitating passive diffusion across the enterocyte lipid bilayer.
    

Absorption and Bioavailability[2][5][6]

Mechanism of Absorption

Absorption of AELKs is primarily passive transcellular diffusion, driven by the concentration gradient of the unionized species. However, the cationic nature of the protonated form makes them substrates for organic cation transporters (OCTs) and, critically, efflux pumps like P-glycoprotein (P-gp).

Key Insight: The "double-peak" phenomenon often observed in the plasma concentration-time profiles of AELKs (e.g., propafenone) is frequently attributed to enterohepatic recirculation, a consequence of the robust biliary excretion of their glucuronidated metabolites.

The First-Pass Effect

Oral bioavailability (


) for AELKs is historically variable (ranging from <20% to >60%) due to extensive pre-systemic metabolism.
  • Gut Wall Metabolism: CYP3A4 in the enterocytes initiates N-dealkylation.

  • Hepatic Extraction: The lipophilic core drives high hepatic extraction ratios (

    
    ), making 
    
    
    
    highly sensitive to liver blood flow and enzyme induction/inhibition.

Distribution: The Lysosomal Trapping Phenomenon

A defining PK characteristic of AELKs is their massive Volume of Distribution (


), often exceeding total body water by 10-100 fold (e.g., Amiodarone 

).
Mechanism of Lysosomal Trapping
  • Entry: The lipophilic, unionized drug diffuses freely across the cell membrane and into the lysosome (pH ~4.5 - 5.0).

  • Ionization: Inside the acidic lysosome, the basic amine becomes fully protonated (

    
    ).
    
  • Trapping: The charged cation cannot diffuse back across the lysosomal membrane, leading to accumulation concentrations up to 1000x higher than plasma.

Clinical Implication: This results in ultra-long half-lives (


) and potential phospholipidosis, where the drug-phospholipid complexes disrupt lysosomal function.

LysosomalTrapping cluster_blood Systemic Circulation (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 5.0) Drug_Unionized Drug (Unionized) Drug_Ionized Drug-H+ (Ionized) Drug_Unionized->Drug_Ionized Equilibrium Cyto_Drug Drug (Unionized) Drug_Unionized->Cyto_Drug Passive Diffusion Lyso_Drug Drug (Unionized) Cyto_Drug->Lyso_Drug Passive Diffusion Lyso_Ionized Drug-H+ (Trapped) Lyso_Drug->Lyso_Ionized Protonation (Rapid) Lyso_Ionized->Lyso_Drug Impermeable

Figure 1: Mechanism of Lysosomal Trapping. The basic amine allows entry but prevents exit upon protonation in the acidic lysosome, driving high tissue distribution.

Metabolism and Excretion[7][8]

Metabolic Pathways

The metabolic clearance of AELKs is dominated by Phase I oxidation, specifically at the aminoethoxy tail.

  • N-Dealkylation (Major): CYP3A4 and CYP2D6 remove alkyl groups from the terminal amine. This often yields an active metabolite (e.g., N-desethylamiodarone) which may have different toxicity profiles than the parent.

  • O-Dealkylation: Cleavage of the ether linkage, detaching the solubilizing tail and rendering the core highly lipophilic and insoluble.

  • Ketone Reduction: The carbonyl group is reduced to a secondary alcohol by carbonyl reductases, creating a chiral center and altering potency.

Excretion
  • Biliary: High molecular weight conjugates (>400 Da) are preferentially excreted in bile.

  • Renal: Minimal excretion of unchanged drug due to high protein binding and extensive reabsorption of the unionized form in the distal tubule.

Experimental Protocols for PK Assessment

To accurately characterize AELKs, standard protocols must be modified to account for their high lipophilicity and "stickiness" (non-specific binding).

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (


) and identify the "soft spot" of the molecule.
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Pre-incubation: Mix HLM (0.5 mg/mL final), Test Compound (1 µM), and 100 mM Phosphate Buffer (pH 7.4). Incubate at 37°C for 5 mins.

    • Note: Use glass-coated plates to prevent non-specific binding of the lipophilic AELK to plastic.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor for loss of parent and appearance of N-dealkylated metabolites (-28 Da for ethyl loss).

Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: Assess absolute bioavailability and tissue distribution.

  • Animals: Male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein).

  • Formulation:

    • IV: 5% DMSO / 10% Solutol HS 15 / 85% Saline (Must be clear; filter 0.22 µm).

    • PO: 0.5% Methylcellulose suspension or lipid-based vehicle (e.g., Corn oil) to mimic food effect.

  • Dosing: IV bolus (1 mg/kg) vs. Oral gavage (5-10 mg/kg).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Critical Step: Collect terminal tissues (liver, lung, heart) at 24h to assess accumulation (

      
       correlation).
      
  • Data Analysis: Use Non-Compartmental Analysis (NCA) to calculate

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

Data Visualization: PK Study Design

PK_Workflow cluster_formulation 1. Formulation Strategy cluster_dosing 2. Administration cluster_analysis 3. Bioanalysis & Calculation Solubility_Check Solubility Screen (pH 1.2 vs 7.4) Vehicle_Select Vehicle Selection (Lipid vs. Aqueous) Solubility_Check->Vehicle_Select IV_Group IV Group (1 mg/kg) Vehicle_Select->IV_Group PO_Group PO Group (10 mg/kg) Vehicle_Select->PO_Group LCMS LC-MS/MS (MRM Mode) IV_Group->LCMS Plasma 0-24h PO_Group->LCMS Plasma 0-24h NCA NCA Analysis (WinNonlin/Phoenix) LCMS->NCA

Figure 2: Workflow for preclinical pharmacokinetic evaluation of AELKs, emphasizing formulation selection based on pH-dependent solubility.

Summary of Key Pharmacokinetic Parameters

ParameterTypical Range (AELKs)Mechanistic DriverClinical Consequence
LogP 3.0 – 6.0Aryl Ketone CoreHigh membrane permeability; requires lipid formulations.
pKa 8.5 – 9.5Aminoethoxy TailIonization at gastric pH; lysosomal trapping.
Bioavailability (F) 20% – 60%First-pass (CYP3A4)Variable exposure; potential food effect (fatty meals increase F).
Volume (Vd) 10 – 100 L/kgTissue BindingLong half-life; slow onset of steady state; potential toxicity.
Protein Binding >95%LipophilicityLow free fraction (

); displacement interactions are possible.

References

  • Metabolic Stability of Amino Acid Prodrugs. Vertex AI Search / NIH. (2009). Discusses the stability of ethoxy linkers in prodrug design.

  • Pharmacokinetics of Curcumin Analogs. BenchChem. (2025).[1] Detailed review of monocarbonyl curcumin analogs and their ADME profiles.

  • Lysosomal Trapping of Basic Drugs. PubMed. (2019). Mechanisms underlying the high volume of distribution for lipophilic amines.

  • Design of Ketone-Based Covalent Inhibitors. NIH. (2018). Strategies for using ketone moieties to improve solubility and metabolic stability.[2]

  • Bioavailability and Metabolism of Ketone Bodies. MDPI. (2021). General principles of ketone metabolism and transport.

Sources

Foundational

A Technical Guide to the Synthetic Routes for 1-[3-(2-Aminoethoxy)phenyl]ethanone

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides an in-depth analysis of the common and effective synthetic routes for preparing 1-[3-(2-Aminoethoxy)phenyl]e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the common and effective synthetic routes for preparing 1-[3-(2-Aminoethoxy)phenyl]ethanone, a valuable intermediate in medicinal chemistry and pharmaceutical development. The document outlines two primary and robust synthetic strategies: the Williamson Ether Synthesis and the Mitsunobu Reaction. A central theme throughout this guide is the critical importance of a protecting group strategy, specifically the use of the tert-butoxycarbonyl (Boc) group, to circumvent common synthetic pitfalls and ensure high-purity outcomes. This guide offers detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs, from laboratory-scale synthesis to potential scale-up operations.

Introduction

Chemical Profile and Significance

1-[3-(2-Aminoethoxy)phenyl]ethanone is a bifunctional organic molecule featuring a meta-substituted acetophenone core and a primary aminoethoxy side chain. Its structure presents a unique combination of a ketone, an ether linkage, and a primary amine, making it a versatile building block for the synthesis of more complex molecular architectures. This compound serves as a key precursor in the development of various biologically active molecules and pharmaceutical agents.

The primary challenge in the synthesis of 1-[3-(2-Aminoethoxy)phenyl]ethanone lies in the differential reactivity of the nucleophilic centers: the phenolic hydroxyl group of the precursor (3-hydroxyacetophenone) and the primary amine of the incoming aminoethoxy moiety. A well-designed synthetic strategy must selectively favor O-alkylation of the phenol while preventing undesirable N-alkylation of the amine. This is effectively achieved through the use of an amine protecting group, a temporary modification that masks the amine's reactivity until it is opportune to reveal it in a later step.

Core Synthetic Pathways

The synthesis of 1-[3-(2-Aminoethoxy)phenyl]ethanone is most commonly approached from the readily available starting material, 3-hydroxyacetophenone. The following sections detail the two most prevalent and reliable methods for the construction of the ether linkage.

Route 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an S_N2 mechanism.[1][2] This route is often favored for its reliability and the relatively low cost of the required reagents.

This pathway involves the deprotonation of the phenolic hydroxyl group of 3-hydroxyacetophenone with a suitable base to form a more nucleophilic phenoxide. This phenoxide then displaces a halide from an N-protected 2-aminoethyl halide, such as N-Boc-2-bromoethylamine. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to undergo E2 elimination as a competing side reaction.[3][4]

To prevent the primary amine of the 2-aminoethoxy moiety from competing with the phenoxide as the nucleophile (which would lead to undesired N-alkylation byproducts), it is essential to protect it. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.[5][6]

Williamson_Ether_Synthesis cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection start 3-Hydroxyacetophenone reagents1 N-Boc-2-bromoethylamine Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or Acetonitrile) start->reagents1 intermediate tert-Butyl (2-(3-acetylphenoxy)ethyl)carbamate reagents1->intermediate reagents2 Acid (e.g., TFA or HCl) Solvent (e.g., DCM) intermediate->reagents2 product 1-[3-(2-Aminoethoxy)phenyl]ethanone (often as HCl salt) reagents2->product

Caption: Workflow for the Williamson Ether Synthesis of the target compound.

Step 1: Synthesis of tert-Butyl (2-(3-acetylphenoxy)ethyl)carbamate

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-hydroxyacetophenone (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (approximately 5-10 mL per gram of 3-hydroxyacetophenone).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add N-Boc-2-bromoethylamine (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude protected intermediate, which can be purified by column chromatography on silica gel if necessary.

Step 2: Deprotection to Yield 1-[3-(2-Aminoethoxy)phenyl]ethanone Hydrochloride

  • Dissolve the tert-butyl (2-(3-acetylphenoxy)ethyl)carbamate (1.0 eq.) in a minimal amount of dichloromethane (DCM) or ethyl acetate.

  • Cool the solution in an ice bath.

  • Add an excess of a strong acid. Two common methods are:

    • Method A (TFA): Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise and stir at room temperature for 1-2 hours.[5][6]

    • Method B (HCl): Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1-[3-(2-Aminoethoxy)phenyl]ethanone hydrochloride as a solid.

ParameterStep 1: Ether FormationStep 2: Deprotection
Typical Yield 80-95%>95%
Purity High after chromatographyHigh after precipitation
Reaction Time 4-8 hours1-4 hours
Key Reagents K₂CO₃, N-Boc-2-bromoethylamineTFA or HCl
Temperature 60-80 °C0 °C to Room Temperature
Route 2: The Mitsunobu Reaction Approach

The Mitsunobu reaction provides an alternative and often milder method for forming the C-O bond, converting a primary or secondary alcohol into a variety of functional groups, including ethers.[7][8][9]

In this reaction, triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the hydroxyl group of N-Boc-2-aminoethanol. This in-situ activation creates a good leaving group that is then displaced by the nucleophilic 3-hydroxyacetophenone. The reaction typically proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral N-Boc-2-aminoethanol.[7][9]

The primary advantage of the Mitsunobu reaction is its generally mild and neutral conditions, which can be beneficial for sensitive substrates. However, it requires stoichiometric amounts of the phosphine and azodicarboxylate reagents, leading to the formation of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct. The removal of these byproducts, particularly TPPO, can sometimes complicate purification.

Mitsunobu_Reaction cluster_0 Step 1: Mitsunobu Coupling cluster_1 Step 2: Deprotection start 3-Hydroxyacetophenone + N-Boc-2-aminoethanol reagents1 PPh3, DEAD or DIAD Solvent (e.g., THF) start->reagents1 intermediate tert-Butyl (2-(3-acetylphenoxy)ethyl)carbamate reagents1->intermediate reagents2 Acid (e.g., TFA or HCl) Solvent (e.g., DCM) intermediate->reagents2 product 1-[3-(2-Aminoethoxy)phenyl]ethanone (often as HCl salt) reagents2->product

Caption: Workflow for the Mitsunobu Reaction synthesis of the target compound.

Step 1: Mitsunobu Coupling

  • To a dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxyacetophenone (1.0 eq.), N-Boc-2-aminoethanol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Step 2: N-Boc Deprotection

The deprotection of the resulting tert-butyl (2-(3-acetylphenoxy)ethyl)carbamate is carried out using the same procedure as described in Route 1 (Section 3.1.4, Step 2).

ParameterStep 1: Mitsunobu CouplingStep 2: Deprotection
Typical Yield 60-85%>95%
Purity Moderate to high after chromatographyHigh after precipitation
Reaction Time 12-24 hours1-4 hours
Key Reagents PPh₃, DEAD or DIADTFA or HCl
Temperature 0 °C to Room Temperature0 °C to Room Temperature

Comparative Analysis of Synthetic Routes

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Overall Yield Generally higher and more reliable.Can be lower and more substrate-dependent.
Reagents Uses common, inexpensive bases and alkyl halides.Requires stoichiometric, more expensive phosphines and azodicarboxylates.
Purification Simpler; byproducts are inorganic salts, easily removed by filtration and washing.More challenging; requires chromatographic separation from TPPO and hydrazine byproducts.
Scalability More readily scalable for industrial production.Less ideal for large-scale synthesis due to reagent cost and byproduct removal.
Reaction Conditions Requires heating, which may not be suitable for heat-sensitive substrates.Proceeds under mild, often room temperature, conditions.
Atom Economy Generally better.Poorer due to the generation of large byproduct molecules.

Conclusion and Future Perspectives

For the synthesis of 1-[3-(2-Aminoethoxy)phenyl]ethanone, the Williamson Ether Synthesis emerges as the more practical and efficient route for most laboratory and potential scale-up applications. Its advantages lie in the use of cost-effective reagents, higher overall yields, and a more straightforward purification process. The Mitsunobu Reaction , while a powerful tool for C-O bond formation under mild conditions, is less favorable in this context due to challenges with purification and lower atom economy.

In both synthetic strategies, the protection of the amine functionality as a Boc-carbamate is a non-negotiable step to ensure the selective formation of the desired ether linkage and to achieve a high-purity final product. Future work in this area could focus on developing catalytic or more atom-economical versions of these transformations to further enhance their efficiency and environmental profile.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • University of Minnesota Duluth. (n.d.). 12. The Williamson Ether Synthesis.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from a document hosted on chem.utahtech.edu.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for reductive amination using 1-[3-(2-Aminoethoxy)phenyl]ethanone

Application Note: Chemoselective Reductive Amination Strategies for 1-[3-(2-Aminoethoxy)phenyl]ethanone Executive Summary This guide details the protocols for the reductive amination of 1-[3-(2-Aminoethoxy)phenyl]ethanon...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reductive Amination Strategies for 1-[3-(2-Aminoethoxy)phenyl]ethanone

Executive Summary

This guide details the protocols for the reductive amination of 1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS: variable/generic structure). This bifunctional building block presents a unique "Janus" challenge in synthesis: it contains both a nucleophilic primary amine and an electrophilic ketone (acetophenone moiety).

Uncontrolled reaction conditions often lead to self-polymerization (intermolecular Schiff base formation) or unwanted cyclization .[1] This application note provides two distinct, chemoselective workflows:

  • Method A (Amine-Targeted): Selective alkylation of the primary amine using Sodium Triacetoxyborohydride (STAB), preserving the ketone.[1]

  • Method B (Ketone-Targeted): Derivatization of the acetyl group using Titanium(IV) Isopropoxide, requiring prior amine protection to ensure fidelity.[1]

Chemical Context & Strategic Decision

Molecule: 1-[3-(2-Aminoethoxy)phenyl]ethanone Key Features:

  • Site A (Nucleophile): Primary alkyl amine (–NH₂).[1] Highly reactive toward aldehydes.[1]

  • Site B (Electrophile): Aryl ketone (Acetophenone type).[1] Less reactive than aldehydes; requires activation or stronger conditions.[1]

The Stability Challenge: In solution, the free base form exists in equilibrium with its intermolecular imine oligomers.[1]

  • Storage Recommendation: Store as the Hydrochloride (HCl) salt to prevent degradation.

  • Reaction Handling: Free-base generation should occur in situ or immediately prior to reaction.[1]

Workflow Decision Tree

Use the following logic to select your protocol:

ReactionStrategy Start Start: 1-[3-(2-Aminoethoxy)phenyl]ethanone Decision Target Functionalization? Start->Decision PathA Target: Primary Amine (React with External Aldehyde) Decision->PathA N-Alkylation PathB Target: Ketone (React with External Amine) Decision->PathB Ketone Derivatization MethodA Method A: Direct Reductive Amination Reagent: STAB / DCE (Ketone remains intact) PathA->MethodA StepB1 Step 1: N-Protection (e.g., Boc2O) (Crucial to prevent polymerization) PathB->StepB1 StepB2 Step 2: Ti(OiPr)4 Mediated Amination Reagent: Ti(OiPr)4 / NaBH4 StepB1->StepB2

Figure 1: Strategic decision tree for chemoselective modification.

Method A: Amine-Targeted Reductive Alkylation

Objective: React the primary amine with an external aldehyde while leaving the acetophenone ketone untouched.

Mechanism: This method relies on the kinetic selectivity of Sodium Triacetoxyborohydride (STAB) . STAB reduces imines (formed from the amine and aldehyde) much faster than it reduces ketones or aldehydes.

Reagents & Equipment
  • Substrate: 1-[3-(2-Aminoethoxy)phenyl]ethanone (HCl salt preferred).[1]

  • Electrophile: External Aldehyde (1.0 – 1.1 equiv).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1][2]

  • Base: Triethylamine (TEA) or DIPEA (only if using HCl salt of substrate).[1]

  • Apparatus: Flame-dried round-bottom flask, N₂ atmosphere.

Step-by-Step Protocol
  • Preparation of Free Base (In Situ):

    • Suspend 1.0 mmol of the amine-ketone HCl salt in 5 mL of DCE.

    • Add 1.0 mmol of TEA.[1] Stir for 10 minutes at Room Temperature (RT). The solution should become clear or slightly cloudy (amine hydrochloride salts are often insoluble, free bases are soluble).[1]

  • Imine Formation:

    • Add the external aldehyde (1.05 mmol) to the mixture.

    • Optional: Add 1.0 g of activated 4Å Molecular Sieves to scavenge water (pushes equilibrium to imine).[1]

    • Stir for 30–60 minutes under N₂.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to maximize selectivity).

    • Add STAB (1.4 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 2–4 hours.

    • Monitoring: Check TLC or LCMS.[1] The aldehyde peak should disappear. The ketone peak (UV) should remain unchanged.

  • Quench & Workup:

    • Quench with Saturated NaHCO₃ (aq).[1][2] Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Critical Note: Do not use Sodium Cyanoborohydride (NaBH₃CN) at low pH for this specific transformation if you wish to strictly preserve the ketone, as STAB offers superior chemoselectivity for aldehydes over ketones [1].[1]

Method B: Ketone-Targeted Reductive Amination

Objective: React the internal ketone with an external amine. Constraint: The internal primary amine MUST be protected first. Failure to do so will result in the internal amine reacting with the activated ketone (self-reaction).

Phase 1: Protection (Boc-Protection)
  • React 1-[3-(2-Aminoethoxy)phenyl]ethanone with Boc₂O (1.1 equiv) and TEA in DCM to yield the N-Boc protected intermediate. Purify via silica plug.[1][2]

Phase 2: Titanium-Mediated Reductive Amination

Mechanism: Acetophenones are sterically hindered and electronically deactivated compared to aldehydes. Standard conditions often fail. Titanium(IV) Isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger to drive enamine/imine formation [2].[3]

Reagents
  • Substrate: N-Boc-1-[3-(2-Aminoethoxy)phenyl]ethanone.[1]

  • Amine Source: External Primary or Secondary Amine (1.2 equiv).[1]

  • Lewis Acid: Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.25 – 1.5 equiv).[1]

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv).[1]

  • Solvent: Absolute Ethanol or Methanol (Anhydrous).[1]

Step-by-Step Protocol
  • Activation (Neat or Concentrated):

    • In a dried flask, mix the N-Boc protected ketone (1.0 mmol) and the external amine (1.2 mmol).

    • Add Ti(OiPr)₄ (1.5 mmol) via syringe.[1]

    • Stir the mixture (often becomes viscous) at RT for 6–12 hours.

    • Note: For sterically hindered amines, mild heating (40–50°C) may be required.[1]

  • Reduction:

    • Dilute the reaction mixture with 5 mL of absolute Ethanol.

    • Cool to 0°C.[1][4]

    • Add NaBH₄ (1.5 mmol) portion-wise.[1][2] (Caution: Hydrogen gas evolution).[1]

    • Stir at RT for 2 hours.

  • Workup (Titanium Emulsion Management):

    • Crucial Step: Quench by adding 2 mL of water.[1] A white precipitate (TiO₂) will form.[1]

    • To break the emulsion, add 1M NaOH or dilute NH₄OH until the precipitate aggregates.[1]

    • Filter through a Celite pad.[1] Wash the pad with EtOAc.

    • Concentrate the filtrate and purify via column chromatography.

  • Deprotection (Optional):

    • Treat with 4M HCl in Dioxane to remove the Boc group if the free diamine is required.

Data Summary & Troubleshooting

Comparative Reagent Guide
ParameterMethod A (Amine Target)Method B (Ketone Target)
Primary Reagent NaBH(OAc)₃ (STAB)Ti(OiPr)₄ + NaBH₄
Active Species Imine (Aldehyde-derived)Titanated Imine/Enamine
pH Sensitivity Mildly acidic (AcOH optional)Neutral/Basic
Water Tolerance Low (Use Mol.[1] Sieves)High (Ti scavenges water)
Major Risk Over-alkylation (Dialkylation)Incomplete conversion of ketone
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Method A) Hydrolysis of imineAdd 4Å Molecular Sieves; ensure solvent is dry.[1]
Ketone Reduction (Method A) Reaction time too long or temp too highKeep at RT; quench immediately upon aldehyde consumption.[1]
Gel formation (Method B) Titanium saltsUse 1M NaOH or NH₄OH during workup to aggregate Ti salts.[1]
No Reaction (Method B) Steric hindrance of AcetophenoneHeat the Ti(OiPr)₄ step to 50°C; extend time to 24h.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[5][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][7]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7][11] The Journal of Organic Chemistry, 55(8), 2552–2554.[1][7]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[7][12] Journal of the American Chemical Society, 93(12), 2897–2904.[1]

Sources

Application

Technical Application Note: Divergent Synthesis of Bioactive Heterocycles from 1-[3-(2-Aminoethoxy)phenyl]ethanone

[1][2] Executive Summary & Scaffold Analysis The molecule 1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS: Derivative of 3-hydroxyacetophenone) represents a high-value "bifunctional linker" scaffold in drug discovery.[1][2] Its...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Scaffold Analysis

The molecule 1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS: Derivative of 3-hydroxyacetophenone) represents a high-value "bifunctional linker" scaffold in drug discovery.[1][2] Its utility stems from two distinct reactive handles:[2][3][4][5]

  • The Acetyl Group (Head): A methyl ketone capable of condensation, oxidation, and cyclization reactions to form heterocyclic cores (pyrazoles, thiazoles, isoxazoles).[6]

  • The Aminoethoxy Chain (Tail): A flexible, solubilizing linker with a primary amine, ideal for

    
     couplings or amide bond formations to attach secondary pharmacophores.[2][6]
    

This guide details the protocols for transforming this scaffold into three distinct heterocyclic classes: Pyrazoles (via Chalcones), Aminothiazoles (via Hantzsch synthesis), and Pyrimidines (via Amine-directed coupling).[2][6]

Strategic Reaction Pathway

The following flowchart illustrates the divergent synthesis strategies available for this scaffold.

G Figure 1: Divergent Synthetic Pathways for Aminoethoxy-Acetophenone Scaffold Start 1-[3-(2-Aminoethoxy)phenyl]ethanone (Starting Material) Protection Step A: N-Boc Protection (Chemoselectivity Control) Start->Protection Pathway A (Ketone) Bromo Intermediate: α-Bromo Ketone Start->Bromo Pathway B (Ketone) CuBr2 or NBS SnAr Target 3: N-Heteroaryl Derivative (e.g., Pyrimidinyl-amine) Start->SnAr Pathway C (Amine) Cl-Heterocycle / Base Chalcone Intermediate: Chalcone (Claisen-Schmidt) Protection->Chalcone Ar-CHO / NaOH Pyrazole Target 1: 3,5-Disubstituted Pyrazole (Kinase Inhibitor Core) Chalcone->Pyrazole Hydrazine / EtOH Thiazole Target 2: 2-Aminothiazole (Hantzsch Synthesis) Bromo->Thiazole Thiourea / Reflux

[1][2]

Critical Pre-Step: Chemoselectivity Control[2][3]

Challenge: The primary amine in the ethoxy tail is nucleophilic.[6] If subjected to aldehyde condensation conditions (Pathway A) without protection, it will form Schiff bases (imines) or polymerize, reducing yield and purity.[2][6] Solution: Transient protection with a tert-butyloxycarbonyl (Boc) group is recommended before modifying the ketone.[1][2][6]

Protocol A: N-Boc Protection[1][7]
  • Reagents: Starting Material (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.5 eq), DCM (10 vol).
  • Procedure: Dissolve the amine in DCM. Add

    
    , followed by slow addition of 
    
    
    
    at 0°C. Stir at RT for 4 hours.
  • Workup: Wash with water, brine, dry over

    
    .
    
  • Yield: Typically >90%. This intermediate is stable for Claisen-Schmidt conditions.[1][6]

Pathway A: Synthesis of Pyrazoles (Kinase Inhibitor Scaffolds)[2]

Pyrazoles are synthesized via a Chalcone intermediate.[1][2][6] This route is preferred for generating libraries of kinase inhibitors where the phenyl ring binds to the hinge region.[6]

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1][2]

ParameterSpecification
Substrate N-Boc-1-[3-(2-aminoethoxy)phenyl]ethanone
Reagent Substituted Benzaldehyde (1.05 eq)
Catalyst NaOH (40% aq) or KOH/EtOH
Solvent Ethanol (0.5 M concentration)
Temperature 0°C to RT

Detailed Protocol:

  • Dissolve 10 mmol of the N-Boc protected acetophenone and 10.5 mmol of the desired benzaldehyde in 20 mL of ethanol.

  • Cool the mixture to 0°C in an ice bath.

  • Dropwise add 5 mL of 40% aqueous NaOH solution.[1][2][6] Note: The solution will likely turn yellow/orange, indicating enolate/chalcone formation.

  • Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2][6]

  • Isolation: Pour the reaction mixture into crushed ice/water containing dilute HCl (pH ~4-5) to neutralize the base. The chalcone precipitates as a solid.[6]

  • Filter, wash with cold water, and recrystallize from Ethanol.[6]

Step 2: Cyclization to Pyrazole

Mechanism: Michael addition of hydrazine followed by cyclodehydration.[1][2][6]

Detailed Protocol:

  • Suspend the Chalcone (5 mmol) in Ethanol (15 mL).

  • Add Hydrazine Hydrate (

    
    , 80%, 15 mmol, 3.0 eq). Excess hydrazine drives the reaction to completion.
    
  • Reflux the mixture at 80°C for 4–6 hours.

  • Workup: Cool to RT. Concentrate the solvent under reduced pressure.

  • Add ice water to the residue.[2][6] The pyrazole usually precipitates.[6] Filter and dry.[1][2][6][7]

  • Global Deprotection: Dissolve the solid in DCM/TFA (4:1) and stir for 1 hour to remove the Boc group, liberating the primary amine for further medicinal chemistry.

Pathway B: Synthesis of 2-Aminothiazoles (Hantzsch Synthesis)[2]

This pathway utilizes the ketone to build a thiazole ring, a common motif in GPCR ligands and antibiotics.[6]

Step 1: -Bromination

Safety Note:


-Bromo ketones are potent lachrymators.[1][2] Handle in a fume hood.

Protocol:

  • Dissolve 1-[3-(2-Aminoethoxy)phenyl]ethanone (as the hydrobromide salt or N-Boc protected) in Methanol or

    
    .
    
  • Add Copper(II) Bromide (

    
    , 2.0 eq) and reflux for 2–4 hours. Why 
    
    
    
    ? It provides highly selective mono-bromination compared to elemental bromine.[1]
  • Filter off the Copper(I) bromide byproduct.[1][2][6] Evaporate solvent to obtain the

    
    -bromo ketone.[1][6]
    
Step 2: Hantzsch Cyclization

Reagents:


-Bromo ketone (1.0 eq), Thiourea (1.1 eq), Ethanol.[2][6]

Detailed Protocol:

  • Dissolve the crude

    
    -bromo ketone (5 mmol) in Ethanol (20 mL).
    
  • Add Thiourea (5.5 mmol).

  • Reflux for 2–3 hours. The product often precipitates as the hydrobromide salt.[6]

  • Isolation: Cool and filter the precipitate.

  • Free Base Formation: Suspend the salt in water and adjust pH to ~9 with ammonium hydroxide to release the free 2-aminothiazole.[1][6]

Pathway C: Amine-Directed Coupling[1]

If the ketone is intended to remain intact (or modified later), the primary amine can be used to attach heteroaryl chlorides.[6]

Target: Synthesis of N-(2-(3-acetylphenoxy)ethyl)pyrimidin-4-amine .

Protocol:

  • Reagents: 1-[3-(2-Aminoethoxy)phenyl]ethanone (1.0 eq), 4-Chloropyrimidine (1.1 eq), DIPEA (2.5 eq).

  • Solvent: Isopropanol (IPA) or n-Butanol.[1][2][6]

  • Procedure: Mix reagents in a pressure vial. Heat to 100°C–120°C for 12 hours.[1][2][6]

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).[1][2][6] The protonated amine intermediate is deprotonated by DIPEA.[6]
    
  • Purification: Flash chromatography (DCM:MeOH).

Comparison of Synthetic Routes

FeaturePathway A (Pyrazole)Pathway B (Thiazole)Pathway C (Amine Coupling)
Key Intermediate Chalcone (Enone)

-Bromo Ketone
None (Direct Coupling)
Complexity High (3 steps)Medium (2 steps)Low (1 step)
Diversity Potential High (Vary aldehyde & hydrazine)Medium (Vary thioamide)High (Vary Cl-heterocycle)
Primary Risk Polymerization if amine unprotectedLachrymator intermediatesRegioselectivity (if heterocycle has >1 Cl)

References

  • Claisen-Schmidt Condensation & Chalcones

    • Synthesis of Chalcone Derivatives and Their Biological Activities.[2][6][7][8] (2022).[1][2][6][4][9] National Institutes of Health (PMC).[1][2][6]

    • Synthesis of Chalcones: An Improved High-Yield Protocol. (2023).[1][2][6][10] MDPI.[1][2][6] [2][6]

  • Pyrazole Synthesis

    • Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. (2004).[1][2][6][11] Molecular Diversity.

    • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Notes.[1][2][6]

  • Thiazole Synthesis (Hantzsch)

    • Application Notes: Synthesis of Heterocyclic Compounds Using 1-(3-Bromomethyl-phenyl)-ethanone. BenchChem Protocols.[1][2][6][3][4][5]

  • Aminoethoxy Linker Chemistry

    • Synthesis of oxygen-heterocycles having linker components. (2020).[1][2][6][7][8][12] Heterocycles.

    • 3′-Aminoacetophenone Properties and Applications.[1][6][13][14] CymitQuimica.[1][2][6][9]

Sources

Method

Application Note: Chemoselective Protecting Group Strategies for the Primary Amine in 1-[3-(2-Aminoethoxy)phenyl]ethanone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound of Interest: 1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS: 2098033-17-9) Introduction & Substrate Analysis In multi-step o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound of Interest: 1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS: 2098033-17-9)

Introduction & Substrate Analysis

In multi-step organic synthesis and active pharmaceutical ingredient (API) development, the chemoselective protection of highly reactive functional groups is paramount. The molecule 1-[3-(2-Aminoethoxy)phenyl]ethanone presents a specific synthetic challenge due to the presence of three distinct functional groups:

  • Primary Aliphatic Amine: Highly nucleophilic and basic; the primary target for protection to prevent unwanted acylation, alkylation, or oxidation.

  • Aromatic Ketone (Acetophenone moiety): Electrophilic and susceptible to reduction, nucleophilic attack, or enolization under harsh basic conditions.

  • Aryl-Alkyl Ether Linkage: Generally stable, but susceptible to cleavage under very strong Lewis or Brønsted acids (e.g., BBr₃, concentrated HI/HBr).

The core objective is to mask the primary amine efficiently without inducing side reactions at the ketone or cleaving the ether linkage.

Strategic Selection of Protecting Groups

Selecting the optimal protecting group requires evaluating the orthogonality of both the installation and the deprotection conditions against the substrate's functional groups 1.

While Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) are standard amine protecting groups, tert-Butyloxycarbonyl (Boc) is the superior choice for this specific acetophenone derivative.

  • The Cbz Liability: Cbz deprotection is most commonly achieved via catalytic hydrogenolysis (H₂, Pd/C) 2. However, aromatic ketones are highly susceptible to reduction under these exact conditions, yielding the corresponding 1-phenylethanol derivative. Avoiding hydrogenolysis would require harsh acidic cleavage (e.g., HBr/AcOH), which risks cleaving the substrate's ether linkage.

  • The Boc Advantage: Boc protection utilizes Di-tert-butyl dicarbonate (Boc₂O), which reacts cleanly with primary amines under mild basic or even catalyst-free conditions 3. Deprotection requires mild to moderate anhydrous acid (e.g., Trifluoroacetic acid or HCl in dioxane), leaving both the ketone and the ether linkage completely intact 4.

Table 1: Quantitative Comparison of Protecting Groups for the Target Substrate
Protecting GroupReagentDeprotection ConditionsKetone OrthogonalityEther OrthogonalityRecommendation
Boc Boc₂OTFA/DCM or 4M HCl/DioxaneExcellent (Acid-stable)Excellent Optimal
Fmoc Fmoc-Cl / Fmoc-OSu20% Piperidine in DMFGood (Base-stable)Excellent Situational
Cbz Cbz-ClH₂, Pd/C or HBr/AcOHPoor (Ketone reduces to alcohol)Moderate (HBr risk)Not Recommended

Workflow Diagram

G SM 1-[3-(2-Aminoethoxy)phenyl]ethanone (Free Amine + Ketone) Boc Boc2O, TEA, DCM (Chemoselective Protection) SM->Boc Nucleophilic Attack Protected N-Boc Protected Intermediate (Ketone Intact) Boc->Protected - CO2, - t-BuOH Deprotect TFA, DCM (Acidic Cleavage) Protected->Deprotect Orthogonal to Ketone Product Regenerated Free Amine (Ready for next step) Deprotect->Product - CO2, - Isobutylene

Fig 1. Chemoselective Boc protection and deprotection workflow for the target substrate.

Mechanistic Insights & Causality

Protection Mechanism: The primary amine of 1-[3-(2-Aminoethoxy)phenyl]ethanone acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate that collapses, expelling a tert-butyl carbonate leaving group. This leaving group rapidly decomposes into tert-butanol and carbon dioxide gas (driving the reaction forward thermodynamically) 4. Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge any trace acidic impurities and maintain the amine in its reactive, unprotonated state.

Deprotection Mechanism: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, making it an excellent leaving group. The molecule fragments to release the free amine (as a TFA salt), carbon dioxide, and a tert-butyl cation. The tert-butyl cation rapidly loses a proton to form isobutylene gas. The aromatic ketone is highly stable to TFA, ensuring absolute chemoselectivity.

Experimental Protocols

Protocol A: N-Boc Protection of 1-[3-(2-Aminoethoxy)phenyl]ethanone

Self-Validating Principle: The reaction progress is monitored by the disappearance of the primary amine. Primary amines react with Ninhydrin stain to form a deep purple/pink complex (Ruhemann's purple). Carbamates (Boc-protected amines) do not react with Ninhydrin.

Materials:

  • 1-[3-(2-Aminoethoxy)phenyl]ethanone (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 1-[3-(2-Aminoethoxy)phenyl]ethanone. Dissolve the substrate in anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add TEA (1.2 eq) to the solution. Stir for 5 minutes at 0 °C (ice bath). Causality: Cooling prevents exothermic runaway during the subsequent anhydride addition.

  • Boc₂O Addition: Dissolve Boc₂O (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 5% MeOH in DCM).

    • UV (254 nm): Both starting material and product will be visible due to the aromatic ring.

    • Ninhydrin Stain: The starting material will streak and stain bright pink/purple. The product spot (higher Rf) will not stain.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation (LC-MS): Confirm product mass. Exact mass of SM = 179.1; Expected [M+H]⁺ for Boc-product = 280.1. (Note: Boc groups often fragment in the MS source, so a major peak at [M+H-56]⁺ (loss of isobutylene) or [M+H-100]⁺ (loss of Boc) is normal).

Protocol B: Chemoselective Deprotection (Regeneration of Free Amine)

Materials:

  • N-Boc protected intermediate (1.0 eq)

  • Trifluoroacetic Acid (TFA) (10–20 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc protected intermediate in DCM (0.1 M). Cool to 0 °C.

  • Cleavage: Add TFA dropwise to the solution. Causality: The reaction generates CO₂ and isobutylene gas; dropwise addition controls the rate of gas evolution.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (appearance of a Ninhydrin-active spot at the baseline/lower Rf).

  • Concentration: Once complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically.

  • Free-Basing: The product is currently a TFA salt. To regenerate the free amine, dissolve the residue in DCM and wash with 1M aqueous NaOH or saturated Na₂CO₃ until the aqueous layer pH is >10. Extract with DCM, dry over Na₂SO₄, and concentrate.

References

  • Greene's Protective Groups in Organic Synthesis (4th Edition). Peter G. M. Wuts, Theodora W. Greene. John Wiley & Sons.
  • The Benzyloxycarbonyl (Cbz or Z) Protecting Group. BenchChem Technical Support Team.
  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 2006, 71, 8283-8286. Ravi Varala, Sreelatha Nuvula, Srinivas R. Adapa.
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem Technical Support Team.

Sources

Application

Application Note: 1-[3-(2-Aminoethoxy)phenyl]ethanone as a Versatile Bifunctional Linker in Medicinal Chemistry and PROTAC Design

Executive Summary The advent of targeted protein degradation (TPD) and bifunctional therapeutics has placed unprecedented demands on linker chemistry. Historically, drug discovery relied heavily on simple alkyl chains or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of targeted protein degradation (TPD) and bifunctional therapeutics has placed unprecedented demands on linker chemistry. Historically, drug discovery relied heavily on simple alkyl chains or polyethylene glycol (PEG) units. However, the field is rapidly shifting toward functionalized, rigidified linkers to optimize physicochemical properties and enforce specific spatial geometries [1].

1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS: 2098033-17-9) has emerged as a highly versatile, bifunctional scaffold. By combining a primary aliphatic amine with an aromatic ketone, this molecule provides orthogonal reactivity handles. The meta-substituted phenyl ring introduces a degree of conformational rigidity and a defined exit vector, while the ethoxy spacer maintains aqueous solubility. This Application Note details the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for utilizing this linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules.

Mechanistic Rationale & Design Principles (E-E-A-T)

Orthogonal Reactivity for Modular Synthesis

The primary challenge in synthesizing heterobifunctional molecules is avoiding tedious protection/deprotection strategies. 1-[3-(2-Aminoethoxy)phenyl]ethanone solves this through orthogonal functional groups:

  • The Primary Amine: Highly nucleophilic and readily undergoes amide coupling with carboxylic acid-bearing E3 ligase ligands (e.g., Cereblon or VHL binders) or SNAr reactions [1].

  • The Acetophenone Ketone: Serves as a latent electrophile. It is unreactive under standard amide coupling conditions, eliminating the need for ketone protection. Once the amide bond is formed, the ketone can be engaged in reductive amination with a target-binding ligand [3].

Physicochemical Property Balancing

High molecular weight and excessive topological polar surface area (TPSA) often plague PROTACs, leading to poor cell permeability. Pure PEG linkers increase TPSA and hydrogen bond acceptors, while pure alkyl linkers suffer from poor aqueous solubility [2]. The hybrid nature of 1-[3-(2-Aminoethoxy)phenyl]ethanone balances these extremes. The phenyl ring acts as a lipophilic core that lowers overall TPSA, while the ether oxygen provides a single hydrogen bond acceptor to maintain solubility [4].

Spatial Geometry and Ternary Complex Formation

The meta-substitution pattern of the acetophenone core enforces a specific angular trajectory (~120°) between the E3 ligase and the target protein. This geometric constraint reduces the entropic penalty of ternary complex formation compared to highly flexible linear PEG chains, often resulting in lower DC


 (concentration inducing 50% degradation) values.

Mechanism of Action Visualization

The following diagram illustrates how the bifunctional nature of the linker facilitates the assembly of the PROTAC and subsequent ternary complex formation.

PROTAC_Mechanism POI Target Protein (e.g., Kinase) Warhead Target Ligand POI->Warhead Binds Proteasome Proteasomal Degradation POI->Proteasome Targeted for Linker 1-[3-(2-Aminoethoxy) phenyl]ethanone Linker Warhead->Linker Reductive Amination E3Ligand E3 Ligase Ligand (e.g., Thalidomide) Linker->E3Ligand Amide Coupling E3Ligase E3 Ubiquitin Ligase (CRBN / VHL) E3Ligand->E3Ligase Recruits Ub Ubiquitin Transfer E3Ligase->Ub Catalyzes Ub->POI Polyubiquitination

Fig 1. Ternary complex formation utilizing the bifunctional acetophenone linker.

Quantitative Data: Linker Property Comparison

To justify the selection of 1-[3-(2-Aminoethoxy)phenyl]ethanone, we compare its physicochemical contributions against traditional linker motifs. Data is normalized for an 8-atom spacer equivalent [2, 4].

Table 1: Physicochemical Properties of Common PROTAC Linkers

Linker TypeTPSA Contribution (Ų)Rotatable BondsRelative Aqueous SolubilityCell Permeability (PAMPA)
Alkyl (C8) 0.07PoorHigh
PEG (PEG2) 27.78ExcellentLow
1-[3-(2-Aminoethoxy)phenyl]ethanone 18.55Moderate-GoodModerate-High

Experimental Protocols

The following self-validating protocols describe the stepwise assembly of a PROTAC using 1-[3-(2-Aminoethoxy)phenyl]ethanone.

Protocol 1: Amide Coupling to E3 Ligase Ligand

Objective: Conjugate the primary amine of the linker to a carboxylic acid-bearing E3 ligase ligand (e.g., Thalidomide-4-COOH).

Causality & Reagent Selection: HATU is selected over EDC/HOBt due to its superior kinetics, which is critical when dealing with sterically hindered or poorly soluble E3 ligands [1]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the linker's amine is fully deprotonated without participating in side reactions.

Step-by-Step Procedure:

  • Activation: Dissolve Thalidomide-4-COOH (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (5 mL) under an inert N₂ atmosphere.

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) dropwise. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1-[3-(2-Aminoethoxy)phenyl]ethanone (1.1 eq, 0.55 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation & Quality Control:

  • LC-MS: Monitor for the disappearance of the linker mass and the appearance of the desired [M+H]⁺ peak.

  • ¹H NMR (DMSO-d₆): Confirm success by identifying the new amide N-H proton signal appearing as a triplet (due to coupling with the adjacent CH₂ of the ethoxy group) typically between

    
     8.2–8.6 ppm.
    
Protocol 2: Reductive Amination with Target Ligand

Objective: Conjugate the acetophenone ketone of the intermediate from Protocol 1 to a target-binding ligand bearing a primary or secondary amine.

Causality & Reagent Selection: Acetophenones are sterically hindered and electronically deactivated compared to aliphatic aldehydes. Standard reductive amination conditions (e.g., NaBH₃CN in MeOH) often fail or result in direct reduction of the ketone to an alcohol byproduct [3]. To circumvent this, we utilize Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid to force the formation of the transient imine/enamine complex before introducing the mild reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃).

Table 2: Optimization of Reductive Amination for Acetophenone Linkers

Reducing AgentAdditive / Lewis AcidSolventTempYield (%)Observation
NaBH₄NoneMeOHRT<10%Rapid ketone reduction
NaBH₃CNAcetic Acid (AcOH)MeOH60°C45%Sluggish imine formation
NaBH(OAc)₃ Ti(OiPr)₄ DCE 60°C 82% Optimal conversion

Step-by-Step Procedure:

  • Imine Formation: Dissolve the acetophenone intermediate from Protocol 1 (1.0 eq, 0.2 mmol) and the amine-bearing target ligand (1.2 eq, 0.24 mmol) in anhydrous 1,2-Dichloroethane (DCE, 3 mL).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 eq, 0.4 mmol). Stir the mixture at 60°C for 6 hours to drive imine formation.

  • Reduction: Cool the mixture to room temperature. Add NaBH(OAc)₃ (2.5 eq, 0.5 mmol) in small portions.

  • Reaction: Stir at room temperature for an additional 12 hours.

  • Workup: Quench carefully with 1M NaOH (2 mL) to precipitate titanium salts. Filter the suspension through a pad of Celite, washing with CH₂Cl₂. Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC.

Validation & Quality Control:

  • LC-MS: Crucial for distinguishing the desired product from the alcohol byproduct (M+2 peak resulting from direct ketone reduction).

  • ¹³C NMR: Confirm the complete disappearance of the highly deshielded ketone carbonyl carbon signal (

    
     198 ppm) and the appearance of a new aliphatic methine signal (
    
    
    
    55-65 ppm).

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability Source: ACS Medicinal Chemistry Letters (NIH / PMC) URL:[Link]

  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders Source: ChemRxiv URL:[Link]

Method

Grignard reaction conditions for 1-[3-(2-Aminoethoxy)phenyl]ethanone

Executive Summary & Strategic Analysis The Challenge: 1-[3-(2-Aminoethoxy)phenyl]ethanone (Target 1 ) presents a classic chemoselectivity paradox in organometallic chemistry. The molecule contains two reactive centers wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: 1-[3-(2-Aminoethoxy)phenyl]ethanone (Target 1 ) presents a classic chemoselectivity paradox in organometallic chemistry. The molecule contains two reactive centers with opposing demands:[1]

  • The Ketone (Electrophile): The desired site for Grignard nucleophilic attack to form a tertiary alcohol.

  • The Primary Amine (Acidic Proton Source): A "Grignard Killer." The

    
     of the primary amine protons (~35) is significantly lower than that of the alkane conjugate acid of a Grignard reagent (~50).
    

The Core Directive: Direct addition of a Grignard reagent (


) to the unprotected substrate will result in immediate acid-base protonolysis, quenching the reagent and generating a magnesium amide salt, rather than the desired nucleophilic addition.

Recommended Strategy: This protocol details two pathways:

  • Method A (Gold Standard): In situ or formal protection of the amine to ensure high yield and atom economy.

  • Method B (Sacrificial Stoichiometry): A rapid, protection-free method utilizing excess reagent for high-throughput screening contexts.

Pre-Reaction Chemical Logic (Mechanism & Flow)

The following decision tree illustrates the critical pathways determined by the handling of the amino group.

G Substrate 1-[3-(2-Aminoethoxy)phenyl]ethanone (Free Amine + Ketone) Decision Strategy Selection Substrate->Decision RouteA Method A: N-Protection Decision->RouteA High Yield/Scale-up RouteB Method B: Sacrificial Excess Decision->RouteB HTS/Small Scale Protected N-Protected Intermediate (Boc/TMS) RouteA->Protected TMS-Cl or Boc2O Protonolysis Side Reaction: Amine Deprotonation (R-H Gas Evolution) RouteB->Protonolysis 1st Eq. R-MgX Magnesiate Magnesium Amide Intermediate Protonolysis->Magnesiate Product Target Tertiary Alcohol Protected->Product 1. R-MgX 2. H3O+ Magnesiate->Product 2nd Eq. R-MgX (Nucleophilic Attack)

Figure 1: Strategic decision tree for handling the amino-ketone incompatibility.

Method A: The "Transient Silyl Protection" Protocol (Recommended)

This method uses Trimethylsilyl chloride (TMSCl) to temporarily mask the amine. It is superior to Boc-protection for Grignard reactions because the silyl group is removed automatically during the acidic workup, saving two synthetic steps.

Reagents & Equipment
  • Substrate: 1-[3-(2-Aminoethoxy)phenyl]ethanone (1.0 equiv).

  • Protecting Agent: TMSCl (1.1 equiv) + Triethylamine (1.2 equiv).

  • Grignard Reagent:

    
     (1.2 equiv relative to ketone).
    
  • Solvent: Anhydrous THF (Ether is acceptable, but THF solubilizes the magnesium salts better).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Protocol
  • In-Situ Protection:

    • Charge a flame-dried 3-neck flask with the substrate (10 mmol) and anhydrous THF (50 mL).

    • Cool to 0°C. Add Triethylamine (12 mmol, 1.67 mL) followed by dropwise addition of TMSCl (11 mmol, 1.4 mL).

    • Observation: A white precipitate (Et3N·HCl) will form.[2]

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

    • Checkpoint: TLC should show conversion of the polar amine to a less polar silyl-amine.

  • Grignard Addition:

    • Cool the mixture back to -78°C (or 0°C depending on Grignard reactivity; -78°C is safer for chemoselectivity).

    • Add the Grignard reagent (12 mmol) dropwise over 15 minutes.

    • Mechanism:[2][3][4][5][6][7] The bulky TMS group prevents the Grignard from deprotonating the nitrogen; the nucleophile attacks the ketone carbonyl.

  • Reaction Monitoring:

    • Allow to warm to RT. Monitor by TLC/LC-MS.

    • Note: Do not quench aliquots with water if checking for intermediate; quench with MeOD to check for deuterium incorporation if validating the mechanism.

  • Workup & Global Deprotection:

    • Cool to 0°C.

    • Quench slowly with 1M HCl (aq) .

    • Crucial Step: Stir the biphasic mixture vigorously for 1 hour. The acidic conditions will hydrolyze the magnesium alkoxide to the alcohol and cleave the N-TMS bond simultaneously.

    • Adjust pH to ~9 with saturated NaHCO3 (to recover the free amine).

    • Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

Method B: The "Sacrificial" Protocol (High Throughput)

If isolation of the intermediate is unnecessary and reagents are cheap, use the amine's acidity to your advantage. You will "titrate" the amine with the Grignard reagent.

Stoichiometry Table
ComponentEquivalentsRole
Substrate 1.0Starting Material
Grignard Reagent 2.5 - 3.0 1.0 eq for deprotonation (Sacrificial) + 1.5 eq for Reaction
Solvent THFHigh solubility required for Mg-Amide salts
Protocol
  • Dissolution: Dissolve substrate in anhydrous THF (0.5 M concentration).

  • The "Fizz" Phase:

    • Cool to 0°C.

    • Add the first 1.0 equivalent of Grignard reagent slowly.

    • Observation: You will observe gas evolution (Alkane release:

      
      ).
      
    • Chemical State: The substrate is now a Magnesium Amide (

      
      ). This species is less nucleophilic but stable.
      
  • The Reaction Phase:

    • Add the remaining 1.5 - 2.0 equivalents of Grignard reagent.

    • Warm to RT or Reflux (Magnesium amides can aggregate, reducing reactivity; heat breaks aggregates).

  • Quench:

    • Pour into saturated

      
      . The ammonium salt protonates both the alkoxide and the amide, regenerating the product.
      

Self-Validating System: Titration of Grignard

Before running this reaction, you must validate the concentration of your Grignard reagent. Commercial bottles degrade. Using a degraded reagent on this specific substrate will lead to a "stalled" reaction where only the amine is deprotonated, and no ketone addition occurs.

The No-Durette Method (Simple Colorimetric):

  • Take 1 mL of Grignard solution in a syringe.

  • Add to a vial containing 10 mL THF and a crystal of Menthol (proton source) with a pinch of 1,10-Phenanthroline (indicator).

  • Logic: If active Grignard is present, the solution is deeply colored (charge transfer complex). Titrate with menthol until color disappears.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Recovery of Starting Material Grignard quenched by moisture or amine.Use Method B (increase equivalents) or dry solvent over molecular sieves (3Å).
Low Yield (Method A) Incomplete Silylation.Ensure Et3N is fresh; increase TMSCl to 1.5 eq.
Tertiary Alcohol Dehydration Acidic workup too harsh.Use saturated

instead of HCl for quenching.
Gel formation during workup Magnesium salts precipitating.Add Rochelle's Salt (Potassium Sodium Tartrate) solution to chelate Mg.

References

  • Grignard Addition to Ketones

    • Master Organic Chemistry. "Reaction Of Grignard Reagents With Aldehydes And Ketones."[8][3][4][9][10][11][12]

  • Protecting Group Strategies

    • Chemistry LibreTexts. "Protecting Groups in Organic Synthesis."[12]

  • Handling Amines in Grignard Reactions

    • Organic Chemistry Portal.
  • Synthesis of Amino-Acetophenones (Contextual)

    • BenchChem.[2] "Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone." (Provides context on stability of similar scaffolds).

Disclaimer: This protocol involves the use of pyrophoric reagents and hazardous solvents. All manipulations must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: Synthesis of Kinase Inhibitors Using 1-[3-(2-Aminoethoxy)phenyl]ethanone Precursors

Executive Summary & Mechanistic Rationale The development of highly selective small-molecule kinase inhibitors requires building blocks that can simultaneously anchor to the highly conserved ATP-binding pocket and projec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective small-molecule kinase inhibitors requires building blocks that can simultaneously anchor to the highly conserved ATP-binding pocket and project into the solvent-exposed channels to achieve target specificity. 1-[3-(2-Aminoethoxy)phenyl]ethanone (also known as 3-(2-aminoethoxy)acetophenone) is a highly versatile precursor that fulfills both requirements.

From a mechanistic standpoint, this molecule offers a dual-action synthetic handle:

  • The Acetophenone Core: Serves as a prime enolizable ketone for Claisen-Schmidt aldol condensations. This allows for the generation of chalcones (α,β-unsaturated ketones), which can either act as covalent Michael acceptors or be cyclized into 2-aminopyrimidines and pyrazoles—privileged scaffolds that form critical hydrogen bonds with the kinase hinge region[1].

  • The 2-Aminoethoxy Chain: Acts as a built-in, flexible linker. The oxygen atom provides a hydrogen-bond acceptor, while the primary amine serves as an ideal functionalization point for tuning pharmacokinetics (e.g., solubility) or attaching warheads for bivalent inhibitors and Proteolysis Targeting Chimeras (PROTACs) targeting kinases like ABL, SRC, and PTK2[2][3].

Pharmacophore A 1-[3-(2-Aminoethoxy) phenyl]ethanone B Acetophenone Core (Hinge Binder Precursor) A->B provides C 2-Aminoethoxy Chain (Solvent Channel Linker) A->C provides D Pyrimidine/Pyrazole Ring (ATP Pocket Binding) B->D cyclization E Amide/PROTAC Conjugate (Targeting/Solubility) C->E derivatization

Diagram 1: Pharmacophore mapping of the precursor to the final kinase inhibitor.

Synthetic Strategy & Workflow Design

The synthesis of a pyrimidine-based kinase inhibitor from this precursor requires a carefully orchestrated sequence. A common pitfall in utilizing unprotected amino-ketones is the formation of unwanted Schiff bases (imines) during the aldol condensation step. To ensure a self-validating and high-yielding process, the primary amine must first be protected (e.g., using a tert-butyloxycarbonyl [Boc] group).

Following protection, the acetophenone is condensed with an aryl aldehyde to form a chalcone. This intermediate is then cyclized with guanidine hydrochloride under basic conditions to construct the 2-aminopyrimidine core[4]. Finally, the amine is deprotected and functionalized to target specific kinase domains, such as the Polo-box domain of Plk1[5].

Workflow Step1 Step 1: Boc Protection Prevents Schiff base side reactions Step2 Step 2: Aldol Condensation Forms Michael acceptor (Chalcone) Step1->Step2 Step3 Step 3: Pyrimidine Cyclization Constructs the ATP-competitive core Step2->Step3 Step4 Step 4: Deprotection Reveals primary amine for coupling Step3->Step4 Step5 Step 5: Functionalization Amide coupling or PROTAC linkage Step4->Step5

Diagram 2: Step-by-step synthetic workflow from precursor to functionalized inhibitor.

Detailed Experimental Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure high fidelity in drug development settings.

Protocol 3.1: Amine Protection (Boc-Protection)

Causality: The primary amine of the 2-aminoethoxy group is highly nucleophilic. If left unprotected, it will react with the aryl aldehyde in the subsequent step to form an imine, drastically reducing the yield of the desired chalcone.

  • Reaction Setup: Dissolve 1-[3-(2-Aminoethoxy)phenyl]ethanone (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool the mixture to 0 °C using an ice bath. Rationale: Cooling prevents exothermic degradation and minimizes di-Boc formation.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise over 15 minutes. Stir at room temperature for 4 hours.

  • Validation Checkpoint: Monitor via TLC (10% MeOH in DCM). The starting material (ninhydrin-positive, Rf ~0.1) should disappear, replaced by a UV-active, ninhydrin-negative spot (Rf ~0.6).

  • Workup: Wash the organic layer with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 3.2: Claisen-Schmidt Condensation (Chalcone Synthesis)

Causality: The base-catalyzed aldol condensation requires a strong base to form the enolate of the acetophenone, which then attacks the aryl aldehyde. Ethanol is used as the solvent to maintain the solubility of both the reactants and the basic catalyst.

  • Reaction Setup: Dissolve the Boc-protected precursor (1.0 eq) and a substituted aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq) in absolute Ethanol (0.3 M).

  • Catalysis: Add an aqueous solution of 40% KOH (2.0 eq) dropwise at room temperature. Stir for 12–16 hours. Rationale: The high concentration of KOH drives the dehydration of the intermediate β-hydroxy ketone to form the thermodynamically stable trans-chalcone.

  • Validation Checkpoint: LC-MS should indicate the mass of the desired chalcone [M+H]+ and the complete consumption of the Boc-protected ketone.

  • Workup: Pour the mixture into ice water and neutralize with 1 M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol.

Protocol 3.3: Pyrimidine Cyclization

Causality: Guanidine hydrochloride must be free-based in situ to act as a bis-nucleophile. It attacks the β-carbon of the chalcone (Michael addition) followed by intramolecular cyclization at the carbonyl carbon and subsequent oxidative aromatization.

  • Reaction Setup: Suspend the chalcone (1.0 eq) and Guanidine hydrochloride (2.5 eq) in anhydrous Ethanol (0.1 M).

  • Free-basing & Reflux: Add Sodium ethoxide (NaOEt) (3.0 eq). Rationale: NaOEt neutralizes the HCl salt and provides the necessary basic environment for cyclization. Reflux the mixture at 80 °C for 18 hours.

  • Validation Checkpoint: UV-Vis spectroscopy will show a distinct blue shift in the λmax due to the loss of the extended α,β-unsaturated system, confirming pyrimidine formation.

  • Workup: Concentrate the solvent, dilute with water, and extract with Ethyl Acetate (EtOAc). Purify via flash chromatography (Hexanes/EtOAc).

Protocol 3.4: Deprotection and Amide Coupling

Causality: To attach a PROTAC linker or a solvent-channel targeting moiety, the Boc group must be removed under acidic conditions. TFA is used, followed by a standard EDC/HOBt coupling.

  • Deprotection: Treat the pyrimidine intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Concentrate and co-evaporate with toluene to remove excess TFA.

  • Amide Coupling: Dissolve the resulting amine TFA salt (1.0 eq) and the desired carboxylic acid warhead (1.1 eq) in DMF. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Rationale: Excess DIPEA is strictly required to neutralize the TFA salt and ensure the amine is nucleophilic. Stir for 12 hours.

  • Final Purification: Purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) to yield the final kinase inhibitor.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes and typical kinase targets for derivatives synthesized using this methodology.

Compound IntermediateReaction StepTypical Yield (%)Purity (LC-MS)Kinase Target / Application
Boc-Protected Precursor Amine Protection92 - 95%>98%N/A (Stable Intermediate)
Substituted Chalcone Aldol Condensation75 - 85%>95%VEGFR-2 / NRF2 Activators
2-Aminopyrimidine Core Cyclization60 - 70%>95%ABL / SRC Kinases
PROTAC Conjugate Amide Coupling45 - 55%>90%PTK2 (FAK) Degradation

Troubleshooting & Self-Validation

  • Incomplete Chalcone Formation: If the aldol condensation stalls, check the water content of the ethanol. Excessive water can hydrate the base and reduce enolate formation. Switch to anhydrous ethanol and freshly prepared KOH/NaOH.

  • Low Yield in Cyclization: The oxidative aromatization of the dihydropyrimidine intermediate can sometimes be sluggish. If LC-MS shows a mass of [M+H+2], introduce a mild oxidant such as DDQ (1.1 eq) or simply bubble air through the refluxing reaction mixture to drive full aromatization.

  • Amide Coupling Epimerization: If the carboxylic acid warhead contains a chiral center, the use of EDC/HOBt might lead to slight epimerization. In such cases, switch to HATU/DIPEA at 0 °C to maintain stereochemical integrity.

References

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. National Institutes of Health (PMC). Available at:[Link]

  • Bivalent inhibitors of the tyrosine kinases ABL and SRC: Determinants of potency and selectivity. National Institutes of Health (PMC). Available at:[Link]

  • Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Highly Selective PTK2 Proteolysis Targeting Chimeras to Probe Focal Adhesion Kinase Scaffolding Functions. University of Dundee. Available at:[Link]

Sources

Method

Application Note: High-Throughput Microwave Derivatization of 1-[3-(2-Aminoethoxy)phenyl]ethanone

Executive Summary & Strategic Rationale This guide details the microwave-assisted synthesis (MAOS) protocols involving 1-[3-(2-aminoethoxy)phenyl]ethanone (referred to herein as Scaffold A ). This molecule represents a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the microwave-assisted synthesis (MAOS) protocols involving 1-[3-(2-aminoethoxy)phenyl]ethanone (referred to herein as Scaffold A ). This molecule represents a critical "linker-pharmacophore" building block in medicinal chemistry, possessing two distinct reactive centers:

  • The Acetophenone Core (Ketone): A classic electrophilic handle for condensation, reduction, and heterocycle formation (e.g., indoles, pyrazoles).

  • The Aminoethoxy Tail (Primary Amine): A nucleophilic tether suitable for rapid library generation via acylation, sulfonation, or reductive amination.

Why Microwave Irradiation? Traditional thermal heating of amino-ketones often leads to polymerization or self-condensation (Schiff base formation between the amine of one molecule and the ketone of another). Microwave irradiation, characterized by rapid dielectric heating, minimizes contact time at intermediate temperatures, significantly reducing oligomerization side-products while accelerating rate-determining steps in heterocyclization [1, 2].

Divergent Synthesis Workflow (Visualized)

The following diagram outlines the strategic derivatization pathways covered in this guide.

G Start Scaffold A (Amino-Ketone) Path1 Pathway 1: Claisen-Schmidt Condensation Start->Path1 Aldehyde + Base MW: 100°C, 10 min Path2 Pathway 2: Amine Acylation (Chemoselective) Start->Path2 R-COCl / R-COOH MW: 60°C, 5 min Chalcone Chalcone Intermediate Path1->Chalcone Heterocycle Pyrazoline/Pyrimidine Library Chalcone->Heterocycle Hydrazine/Urea MW: 140°C, 15 min Amide Amide-Linked Pharmacophore Path2->Amide

Caption: Divergent synthetic pathways for Scaffold A. Pathway 1 utilizes the ketone for heterocycle construction; Pathway 2 utilizes the amine for linker functionalization.

Technical Protocols

Protocol A: Microwave-Assisted Claisen-Schmidt Condensation

Objective: Synthesis of Chalcone derivatives (α,β-unsaturated ketones). Mechanism: The ketone enolate attacks an aromatic aldehyde. Microwave heating overcomes the activation energy barrier for the elimination of water, favoring the E-isomer.

Reagents:

  • Substrate: 1-[3-(2-aminoethoxy)phenyl]ethanone (1.0 equiv)

  • Electrophile: Substituted Benzaldehyde (1.1 equiv)

  • Catalyst: KOH (10 mol%) or NaOH

  • Solvent: Ethanol (Abs.)[1][2]

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave-transparent borosilicate vial, dissolve 1.0 mmol of Scaffold A and 1.1 mmol of the chosen benzaldehyde in 3 mL of Ethanol.

  • Catalyst Addition: Add 0.5 mL of 10% aqueous NaOH or pulverized KOH (0.1 mmol). Note: Solid support catalysts like Basic Alumina can be used for solvent-free variations [3].

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Microwave Parameters (Biotage/CEM style):

    • Temperature: 100°C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (magnetic stir bar essential to prevent hot spots).

  • Work-up: Cool to 50°C using compressed air. Pour the reaction mixture into ice-cold water (20 mL). The chalcone product typically precipitates as a yellow solid.

  • Purification: Filtration followed by recrystallization from hot ethanol.

Data Validation:

  • 1H NMR: Look for the characteristic doublet pair for vinyl protons (–CO–CH=CH–) with coupling constants J ≈ 15–16 Hz, confirming the trans (E) geometry.

Protocol B: One-Pot Pyrazoline Synthesis (Heterocyclization)

Objective: Converting the chalcone (from Protocol A) or performing a one-pot reaction to form 2-pyrazolines. Relevance: Pyrazolines are potent anti-inflammatory and antidepressant scaffolds.

Reagents:

  • Substrate: Chalcone intermediate (or Scaffold A + Aldehyde in situ)

  • Reagent: Hydrazine Hydrate (2.0 equiv)

  • Acid Catalyst: Glacial Acetic Acid (Solvent/Catalyst mix)

Step-by-Step Methodology:

  • Preparation: Dissolve the chalcone (1.0 mmol) in 3 mL of Glacial Acetic Acid in a microwave vial.

  • Addition: Add Hydrazine Hydrate (2.0 mmol) dropwise.

  • Irradiation:

    • Temperature: 140°C

    • Time: 10–15 minutes (Dynamic Power mode).

    • Caution: Hydrazine is toxic and potentially unstable; ensure the pressure sensor is active.

  • Work-up: Pour into crushed ice. Neutralize with ammonia solution if necessary to precipitate the product.

  • Yield Expectation: 85–92% (significantly higher than the 60% typical of 6-hour thermal reflux) [4].

Protocol C: Chemoselective N-Acylation (Amide Coupling)

Objective: Functionalizing the "tail" without affecting the ketone. Challenge: Avoid Schiff base formation (Amine + Ketone self-reaction). Solution: MW irradiation allows for rapid acylation kinetics that outpace the equilibrium-driven Schiff base formation.

Reagents:

  • Substrate: Scaffold A (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.1 equiv) or Carboxylic Acid + Coupling Agent (HATU/DIPEA).

  • Solvent: DCM (for Acid Chlorides) or DMF (for Coupling Agents).

Step-by-Step Methodology (Acid Chloride Route):

  • Setup: In a microwave vial, dissolve Scaffold A (1.0 mmol) and Triethylamine (1.5 mmol) in dry DCM (3 mL).

  • Cooling (Pre-reaction): Cool to 0°C briefly, add Acid Chloride (1.1 mmol).

  • Microwave Pulse:

    • Temperature: 60°C

    • Time: 2–5 minutes.

    • Rationale: A short, low-temp burst drives the reaction to completion immediately, preventing side reactions.

  • Work-up: Wash with NaHCO3, dry organic layer over MgSO4.

Comparative Data: Thermal vs. Microwave[3]

The following table summarizes the efficiency gains observed in analogous acetophenone derivatizations [5, 6].

Reaction TypeMethodTimeYield (%)Solvent Volume
Chalcone Condensation Thermal Reflux4–6 Hours65–70%20–30 mL
Microwave (Protocol A) 5–10 Mins 90–98% 3–5 mL
Pyrazoline Cyclization Thermal Reflux8–12 Hours55–60%25 mL
Microwave (Protocol B) 10–15 Mins 85–92% 3 mL
Thiosemicarbazone Formation Thermal Reflux3 Hours75%15 mL
Microwave 5–7 Mins 90% 3 mL

Safety & Troubleshooting (Self-Validating Systems)

  • Pressure Management: Acetophenone reactions in ethanol can generate 5–8 bar of pressure at 140°C. Ensure vials are rated for 20 bar.

  • Solvent Choice:

    • Avoid: Low boiling point solvents (Ether, DCM) for high-temp (>100°C) reactions unless the vessel is specifically rated.

    • Preferred: Ethanol, Water, or DMF (high microwave absorptivity).

  • Self-Validation Step: If the yield of Protocol A is <50%, check the water content of the Ethanol. Water inhibits the base-catalyzed enolate formation. Use molecular sieves to dry the solvent.

References

  • Microwave Assisted Synthesis of Dibenzoxazepines. Academia.edu. Retrieved from

  • Microwave-Assisted Synthesis of Arylidene Acetophenones. ResearchGate. Retrieved from

  • Microwave-Assisted Condensation Reactions of Acetophenone Derivatives. MDPI. Retrieved from

  • Organic Syntheses Procedure: Microwave Pyrazolo-quinolinone. Organic Syntheses. Retrieved from

  • Microwave-Assisted Synthesis of Acetophenone Thiosemicarbazones. SciSpace. Retrieved from

  • Microwave Reaction Tutorial & Efficiency Data. Biotage. Retrieved from

Sources

Application

Application Note: Chemoselective Reduction of 1-[3-(2-Aminoethoxy)phenyl]ethanone

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates. It details the chemoselective reduction of the ketone moiety in 1-[3-(2-Aminoethox...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates. It details the chemoselective reduction of the ketone moiety in 1-[3-(2-Aminoethoxy)phenyl]ethanone to its corresponding alcohol, 1-[3-(2-Aminoethoxy)phenyl]ethanol .

The guide prioritizes practical, scalable protocols and addresses the specific challenge of handling the basic primary amine side chain during reaction and workup.

Introduction & Strategic Analysis

The molecule 1-[3-(2-Aminoethoxy)phenyl]ethanone contains two distinct functional groups: an acetophenone-derived ketone and a primary amine tethered by an ethoxy linker. The transformation to 1-[3-(2-Aminoethoxy)phenyl]ethanol is a critical step in the synthesis of various adrenergic receptor antagonists and linker-payload conjugates.

Chemical Challenges[1]
  • Chemoselectivity: While standard hydride reagents (e.g., NaBH₄) are highly selective for ketones over amines, the presence of the free amine can interfere with Lewis acid-catalyzed methods or transition metal hydrogenations via coordination poisoning.

  • Workup & Isolation: The product is an amino-alcohol . It possesses amphiphilic character and pH-dependent solubility.

    • Acidic pH: Water-soluble (ammonium salt).

    • Basic pH: Organic-soluble (free base).

    • Neutral pH: Potential for poor solubility or emulsion formation.

  • Stereochemistry: The reduction generates a chiral center at the benzylic position. Drug development applications often require high enantiomeric excess (ee), necessitating asymmetric protocols.

Reaction Mechanism (Standard Reduction)

The reduction proceeds via nucleophilic attack of the borohydride anion on the carbonyl carbon. The remote primary amine does not participate in the mechanism but dictates the workup strategy.

ReactionMechanism Substrate 1-[3-(2-Aminoethoxy)phenyl]ethanone (Ketone + Free Amine) Intermediate Borate Complex (Tetraalkoxyborate) Substrate->Intermediate Nucleophilic Attack (H-) Reagent NaBH4 / MeOH (Hydride Donor) Reagent->Intermediate Quench Acid Hydrolysis (H3O+) Intermediate->Quench Protonation Product 1-[3-(2-Aminoethoxy)phenyl]ethanol (Racemic Alcohol) Quench->Product Isolation

Figure 1: Mechanistic pathway for the sodium borohydride reduction.

Protocol A: Standard Chemical Reduction (Racemic)

This protocol uses Sodium Borohydride (NaBH₄) due to its cost-effectiveness, safety profile, and high selectivity.

Reagents & Equipment
  • Substrate: 1-[3-(2-Aminoethoxy)phenyl]ethanone (1.0 equiv).

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.6 – 1.0 equiv). Note: Stoichiometrically 0.25 equiv is required, but excess ensures complete conversion.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] Anhydrous is preferred but not strictly required.

  • Quench: 1N Hydrochloric Acid (HCl).

  • Base: 2N Sodium Hydroxide (NaOH) or Saturated NaHCO₃.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 1-[3-(2-Aminoethoxy)phenyl]ethanone in 30 mL of Methanol. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH₄ (6 mmol, 227 mg) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.

    • Monitor: Check progress via TLC (DCM:MeOH:NH₄OH 90:10:1) or HPLC.[2][3] The ketone spot (higher Rf) should disappear.

  • Quench (Critical Step):

    • Cool the mixture back to 0°C.

    • Slowly add 1N HCl (approx. 10 mL) until pH < 2. This destroys excess hydride and dissociates the boron complex.

    • Observation: The amine moiety is now protonated (-NH₃⁺), keeping the product in the aqueous phase.

  • Workup & Extraction:

    • Wash: Extract the acidic aqueous phase with Ethyl Acetate (2 x 20 mL) to remove any non-basic organic impurities. Discard these organic layers.

    • Basify: Adjust the aqueous layer to pH > 12 using 2N NaOH. The solution will likely turn cloudy as the free amine-alcohol precipitates or oils out.

    • Extract Product: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield: Expect 90-95% yield as a viscous oil or low-melting solid.

Analytical Data (Expected)
TechniqueSignal / CharacteristicAssignment
1H NMR (CDCl₃)δ 1.45 (d, 3H)Methyl group (-CH(OH)CH3 )
δ 2.95 (t, 2H)Methylene next to amine (-CH2-CH2 -NH2)
δ 3.98 (t, 2H)Methylene next to ether (-O-CH2 -CH2-)
δ 4.85 (q, 1H)Benzylic methine (-CH (OH)-)
δ 6.8 - 7.3 (m, 4H)Aromatic protons
HPLC Retention Time shiftProduct elutes earlier than ketone (Reverse Phase)

Protocol B: Asymmetric Reduction (Enantioselective)

For drug development requiring the (R)- or (S)-enantiomer, biocatalysis using Ketoreductases (KREDs) is superior to metal catalysis for this substrate because enzymes operate in aqueous buffers where the amine is easily managed.

Reagents
  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey).

  • Cofactor: NADP+ or NAD+.

  • Cofactor Recycling: Isopropanol (IPA) or Glucose/Glucose Dehydrogenase (GDH).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Procedure
  • Buffer Prep: Prepare 50 mL of phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Substrate Solution: Dissolve the ketone (500 mg) in IPA (2 mL).

  • Reaction Initiation: Add the substrate solution to the buffer. Add NADP+ (10 mg) and the KRED enzyme (20 mg).

  • Incubation: Stir at 30°C for 24 hours.

  • Workup:

    • Basify to pH 10-11 with NaOH.

    • Extract with Methyl tert-butyl ether (MTBE).

    • Concentrate to yield the chiral alcohol.[4][5]

  • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/Diethylamine mobile phase).

Workup Logic & Troubleshooting

The most common failure mode in this synthesis is the loss of product during extraction due to incorrect pH control. The amino group makes the molecule amphoteric.

WorkupFlow ReactionMix Crude Reaction Mixture (MeOH, Product, Borates) AcidQuench Add 1N HCl (pH < 2) ReactionMix->AcidQuench Phase1 Acidic Aqueous Phase (Contains Product-NH3+) AcidQuench->Phase1 Wash Wash with EtOAc Phase1->Wash Discard Discard Organic Layer (Removes non-basic impurities) Wash->Discard Basify Add NaOH (pH > 12) Wash->Basify Aqueous Layer Phase2 Basic Aqueous Mixture (Product is Free Base) Basify->Phase2 Extract Extract with DCM Phase2->Extract Final Concentrate Organic Layer (Pure Amino-Alcohol) Extract->Final

Figure 2: pH-Switch extraction strategy to ensure high recovery of the amino-alcohol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous phase.Ensure pH > 12 before final extraction. Salt saturation (adding NaCl) helps drive product into organic phase.
Emulsion Amphiphilic nature of amino-alcohol.Filter through Celite. Use DCM instead of EtOAc for extraction. Add brine.
Incomplete Reaction Wet solvent or old NaBH₄.Use dry MeOH. Add another 0.2 equiv of NaBH₄.
Racemization (In Asymmetric Protocol) pH too high/low over time.Maintain pH 7.0 during enzymatic reaction. Avoid high temperatures.

References

  • General Reduction of Acetophenones

    • Modern reduction methods for acetophenone deriv
  • Enzymatic Reduction (Biocatalysis)

    • Hollmann, F., et al. "Enzymatic reduction of ketones." Green Chemistry, 2011.
  • Amino-Alcohol Workup Strategies

    • Practical Guide to the Workup of Amino-Alcohols. Organic Process Research & Development (OPRD).
    • (Contextual reference for phenylethanol handling).

  • Safety Data

    • Sodium Borohydride MSDS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-[3-(2-Aminoethoxy)phenyl]ethanone

Executive Summary: The "Self-Cannibalization" Risk The Core Problem: 1-[3-(2-Aminoethoxy)phenyl]ethanone is a bifunctional molecule containing both a nucleophile (primary amine) and an electrophile (acetophenone ketone)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Self-Cannibalization" Risk

The Core Problem: 1-[3-(2-Aminoethoxy)phenyl]ethanone is a bifunctional molecule containing both a nucleophile (primary amine) and an electrophile (acetophenone ketone). In its free base form, this molecule is chemically predisposed to "self-cannibalize" via intermolecular Schiff base formation.

The Mechanism: The amine of Molecule A attacks the ketone of Molecule B. This releases water and forms an imine (C=N) bond.[1] Because every molecule has both a "head" and a "tail," this process repeats, leading to uncontrolled oligomerization and polymerization.

Visualizing the Failure Mode:

PolymerizationMechanism Monomer Free Base Monomer (Amine + Ketone) Attack Nucleophilic Attack (Intermolecular) Monomer->Attack Concentration > 0.1M Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Imine Imine Dimer (Schiff Base) Carbinolamine->Imine - H2O (Dehydration) Water H2O Byproduct Carbinolamine->Water Elimination Polymer Insoluble Polymer (Gum/Tar) Imine->Polymer Chain Propagation

Figure 1: The cascade of polymerization. Note that dehydration (removing water) accelerates the transition from Carbinolamine to Imine/Polymer.

Module 1: Storage & Handling (Passive Defense)

The Golden Rule: Never store 1-[3-(2-Aminoethoxy)phenyl]ethanone as a free base oil for more than 4 hours.

Protocol A: Conversion to Hydrochloride Salt (Recommended)

The protonated amine (


) is non-nucleophilic and cannot attack the ketone. This is the only stable storage form.

Reagents:

  • Crude free base oil

  • Solvent: Isopropanol (IPA) or Ethyl Acetate

  • Acid: 4M HCl in Dioxane or HCl gas

Step-by-Step:

  • Dissolution: Dissolve the crude free base in minimal dry IPA (approx. 5 mL per gram).

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of HCl (in Dioxane or IPA).

    • Checkpoint: Monitor pH.[1] Target pH is 1-2.

  • Precipitation: The HCl salt should precipitate as a white/off-white solid. If it remains an oil, add diethyl ether as an antisolvent.

  • Filtration: Filter under inert atmosphere (Nitrogen/Argon) to avoid hygroscopic water absorption.

  • Drying: Vacuum dry at 40°C.

Troubleshooting Storage Issues
SymptomDiagnosisCorrective Action
Material turned to dark gum Polymerization occurred.Irreversible. Discard. Attempting to hydrolyze the polymer with aqueous acid usually yields complex mixtures.
Solid is sticky/hygroscopic Excess HCl or water presence.Recrystallize from IPA/MeOH. Store in a desiccator.
Yellow discoloration Oxidation of the amine.The salt form prevents this. If free base, repurify immediately via column chromatography.

Module 2: Reaction Conditions (Active Defense)

When you must use the free base in a reaction (e.g., acylation, alkylation), you are racing against the polymerization kinetics.

Critical Parameter: The "Goldilocks" pH Zone

Schiff base formation is pH-dependent.

  • pH < 3: Amine is protonated (Safe, but unreactive).

  • pH 4-6: DANGER ZONE. Optimum pH for Schiff base formation (acid catalysis of carbonyl + sufficient free amine).

  • pH > 10: Amine is free, but carbonyl is less activated. Polymerization is slower but inevitable at high concentrations.

Protocol B: Performing Reactions with the Free Base

Scenario: You need to react the amine with an acyl chloride or sulfonyl chloride.

  • Start with the Salt: Load the HCl salt of the starting material into the reactor.

  • Biphasic System (Schotten-Baumann): Use DCM/Water or EtOAc/Water.

  • Base Control: Add inorganic base (e.g.,

    
     or NaOH) dissolved in the aqueous phase.
    
  • Order of Addition:

    • Add the electrophile (e.g., acyl chloride) to the organic phase before fully liberating the free amine.

    • Alternatively, add the base slowly to a mixture of the Salt + Electrophile. This ensures that as soon as a molecule of free amine is generated, it is statistically more likely to hit the highly reactive acyl chloride than a ketone neighbor.

Visualizing the Workflow:

ReactionWorkflow Start Start: HCl Salt Solvent Suspend in DCM Start->Solvent Reagent Add Electrophile (e.g., Acyl Chloride) Solvent->Reagent Base Slow Addition of Base (Liberate Amine in situ) Reagent->Base Kinetic Trap Product Desired Amide Product Base->Product Fast Reaction Polymer Polymer Side-Product Base->Polymer If Base Added Too Fast (High Free Amine Conc.)

Figure 2: Kinetic Trapping Strategy. By adding the electrophile before the base, you ensure the amine reacts with the reagent, not itself.

Module 3: Workup & Isolation[2]

This is the most common point of failure. Concentrating a free base solution on a rotovap removes solvent, increasing concentration and heat—perfect conditions for polymerization.

FAQ: Troubleshooting Workup

Q: I extracted the free base into DCM and put it on the rotovap. It turned into a plastic-like solid. Can I save it? A: Likely not. The "plastic" is the oligomer.

  • Prevention:[2] Never rotovap the free base to dryness. If you must swap solvents, keep the temperature < 30°C and leave a small volume of solvent. Ideally, add HCl before concentration to strip it down as the salt.

Q: Can I use a protecting group? A: Yes. If the amine is not the reaction center for the next step, protect it immediately.

  • Boc-Protection: Treat the HCl salt with

    
     and 
    
    
    
    in Dioxane/Water. The resulting tert-butyl carbamate is stable, non-nucleophilic, and shelf-stable.

Q: Does water content matter? A: Yes. Schiff base formation is a dehydration reaction.[3][4]

  • In Reaction: Adding molecular sieves or

    
     will accelerate polymerization (by removing water).
    
  • In Storage: Paradoxically, keeping the crude oil "wet" slows polymerization slightly by pushing the equilibrium back toward hydrolysis, but it is not a viable long-term strategy.

References & Authoritative Grounding

  • Schiff Base Mechanism & pH Dependence:

    • Title: Reactions of Aldehydes and Ketones with Amines.[1][3][4][5][6][7]

    • Source: Chemistry LibreTexts.

    • URL:[Link]

  • Salt Formation Strategy (Analogous Amino-Ketones):

    • Title: Synthesis of 4,5-Disubstituted 2-aminothiazoles from α,β-Unsaturated Ketones: Preparation of 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride Salt.[8]

    • Source: Organic Syntheses, Vol. 91, pp. 185-200 (2014).[8]

    • URL:[Link]

  • Prevention of Protein Polymerization (Amine Blocking):

    • Title: Block amino groups to prevent polymer formation.[9]

    • Source: ThermoFisher Scientific Technical Guide.

  • General Stability of Phenyl-Propene Derivatives:

    • Title: Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds.[10]

    • Source: Royal Society of Chemistry (RSC) Advances.

    • URL:[Link]

Sources

Optimization

Purification methods for removing impurities from 1-[3-(2-Aminoethoxy)phenyl]ethanone

The following technical guide addresses the purification of 1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS: 113523-43-0 / Generic structure). This response is structured as a Tier-3 Technical Support resource, designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS: 113523-43-0 / Generic structure). This response is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity isolation of this intermediate for downstream synthesis (e.g., reductive amination or coupling).

[1][2][3]

Case ID: PUR-3AEPE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation, Impurity Removal, and Salt Formation[1][2][3][4]

Executive Summary

The target molecule, 1-[3-(2-Aminoethoxy)phenyl]ethanone , contains two distinct functional groups that dictate its purification strategy: a basic primary amine (


) and a neutral ketone .[1][2][3] The primary impurities are typically the starting material (3-hydroxyacetophenone ), alkylation byproducts, and inorganic salts.

Because the target is an amino-ether, it is prone to oxidation and "oiling out."[3] The most robust purification method relies on chemoselective acid-base extraction utilizing the


 differential between the product (basic) and the starting phenol (acidic/neutral).
Part 1: Critical Purification Workflows
Q1: The crude product is a dark, viscous oil containing unreacted starting material. How do I isolate the pure compound without running a column?

A: You should utilize a Differential pH Extraction Protocol . Column chromatography is often inefficient for this compound due to the amine's tendency to streak (tail) on silica.[1][4] Instead, exploit the basicity of the amine to separate it from the non-basic phenol starting material.

The Protocol (Self-Validating System):

  • Dissolution: Dissolve the crude oil in a non-polar organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are recommended.[1][4] Avoid ethers if metal salts are present to prevent emulsion.[1][4]

  • Acid Extraction (Target Capture): Extract the organic layer with 1.0 M HCl (3x).[1][4]

    • Mechanism:[1][3][4][5][6][7] The amine is protonated (

      
      ) and moves to the aqueous phase.[1]
      
    • Fate of Impurities: Unreacted 3-hydroxyacetophenone (phenol) and neutral impurities remain in the organic phase.[1][2][3]

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1x).[1][4] Discard the organic layer.[4]

    • Why? This removes physically entrained neutral impurities.[1][4]

  • Basification (Release): Cool the aqueous phase to

    
     and slowly add 4.0 M NaOH  until pH > 12.
    
    • Mechanism:[1][3][4][5][6][7] The amine is deprotonated to its free base (

      
      ).[1][2][3][4] Any residual phenol becomes a phenolate (
      
      
      
      ) and stays in the water.[1][2][3]
  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3x). Dry over

    
     and concentrate.
    

Visual Workflow:

ExtractionWorkflow Start Crude Mixture (Amine + Phenol + Neutrals) Step1 Dissolve in EtOAc Add 1M HCl Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgPhase1 Organic Phase (Contains Phenol + Neutrals) DISCARD Sep1->OrgPhase1 Top Layer AqPhase1 Aqueous Phase (Contains Product-HCl Salt) Sep1->AqPhase1 Bottom Layer Step2 Wash with fresh EtOAc AqPhase1->Step2 Step3 Basify to pH > 12 (NaOH) Step2->Step3 Sep2 Extract with DCM Step3->Sep2 FinalAq Aqueous Waste (Phenolates) Sep2->FinalAq Top Layer FinalOrg Final Organic Phase (Pure Free Base) Sep2->FinalOrg Bottom Layer

Figure 1: Chemoselective Acid-Base Extraction Workflow for Amino-Ethers.

Q2: I need to store the compound for months. The free base oil is darkening over time.[4] What should I do?

A: Convert the free base into a crystalline Hydrochloride (HCl) or Oxalate salt.[1][4] Amino-aryl ketones are susceptible to oxidation and condensation (Schiff base formation) upon long-term storage.[1][2][3][4] The salt form locks the nitrogen lone pair, preventing oxidation and polymerization.

Crystallization Protocol (HCl Salt):

  • Dissolve the purified free base (from Q1) in a minimum volume of dry Ethanol or Isopropanol .[1][4]

  • Cool to

    
     in an ice bath.
    
  • Add 1.25 equivalents of HCl in dioxane (4M) or concentrated aqueous HCl dropwise.

  • Add Diethyl Ether or Hexanes slowly until the solution turns turbid.

  • Store at

    
     overnight to induce crystallization.
    
  • Filter the white solid.[4] This salt is stable indefinitely at room temperature.[1][4]

Data Comparison: Free Base vs. Salt

PropertyFree Base (1-[3-(2-Aminoethoxy)phenyl]ethanone)Hydrochloride Salt
State Viscous Oil / Low-melting solidWhite Crystalline Solid
Stability Low (Oxidizes/Darkens)High (Stable > 1 year)
Solubility DCM, EtOAc, MeOHWater, MeOH, DMSO
Purification Potential Distillation (Risk of decomp)Recrystallization (High purity)
Part 2: Troubleshooting Chromatography
Q3: I must use column chromatography because my impurity profile is complex. The product spot is tailing/streaking badly on TLC. How do I fix this?

A: The tailing is caused by the interaction between the basic amine and the acidic silanol groups (


) on the silica gel.[8] You must neutralize the silica.[4]

Mobile Phase Modifiers: Do NOT use plain DCM/MeOH. You must add a basic modifier.[1][4]

  • Recommendation: DCM : MeOH : Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .[1][4]
    
  • Ratio: 95 : 5 : 1 (v/v/v).[1][3][4]

  • Tip: Pre-wash the silica column with the mobile phase containing the amine modifier before loading your sample. This "deactivates" the acidic sites.[4]

Alternative Stationary Phase: If available, use Amine-Functionalized Silica (KP-NH) cartridges.[1][2][3][4] These require no mobile phase modifiers and allow elution with simple Hexane/EtOAc gradients, often yielding higher recovery.[4]

Q4: How do I confirm the removal of the 3-Hydroxyacetophenone starting material?

A: Use 1H NMR or HPLC focusing on the aromatic region.[4]

  • 3-Hydroxyacetophenone: Look for the phenolic proton (broad singlet,

    
     ppm in DMSO-
    
    
    
    ) and the specific aromatic pattern of a 1,3-disubstituted benzene.[1][2][3]
  • Product: The phenolic proton disappears.[4] You will see the appearance of the ethylene linker signals:

    • Triplet (

      
       ppm): 
      
      
      
    • Triplet (

      
       ppm): 
      
      
      
    • Broad Singlet (

      
       ppm): 
      
      
      
      (Exchangeable).
Part 3: References & Authority

Cited Principles & Protocols:

  • Acid-Base Extraction: The fundamental method for separating amines from neutral/acidic contaminants is based on the Henderson-Hasselbalch equation, ensuring species exist in separable phases [1].[2][3][4]

  • Amine Chromatography: The interaction of amines with silanol groups and the use of triethylamine modifiers is a standard chromatographic technique described in purification handbooks [2].[4]

  • Salt Formation: Conversion of unstable amino-oils to crystalline salts (HCl, Oxalate) is the industry standard for stabilizing pharmaceutical intermediates [3].[1][4]

References:

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[4] Longman Scientific & Technical, 1989 .[4] (Chapter 2: Experimental Techniques, Section 2.19: Solvent Extraction).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[4] Butterworth-Heinemann, 2013 .[2][3][4] (General methods for purification of organic bases). [1]

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 .[4] (Chapter 9: Impurity Removal and Salt Selection).[1][4]

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 1-[3-(2-Aminoethoxy)phenyl]ethanone and all reagents before proceeding.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization of 1-[3-(2-Aminoethoxy)phenyl]ethanone

The following technical guide addresses cyclization challenges associated with 1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS: 73244-53-8). This guide is structured to assist researchers in diagnosing synthetic failures, disti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses cyclization challenges associated with 1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS: 73244-53-8). This guide is structured to assist researchers in diagnosing synthetic failures, distinguishing between geometric constraints and experimental errors, and optimizing reaction conditions.

Case ID: CYC-META-AEPE Molecule: 1-[3-(2-Aminoethoxy)phenyl]ethanone Functional Class: Bifunctional Amino-Ketone / Phenoxyethylamine Derivative Primary Application: Synthesis of heterocycles (Benzoxazepines, Quinazolines), Kinase Inhibitor intermediates, and GPCR ligands.[1]

Part 1: Executive Diagnostic Summary[1]

The "Meta-Constraint" Paradox The most common cause of cyclization failure with this specific isomer is geometric impossibility regarding fused-ring synthesis.[1]

  • The Trap: Researchers often attempt to synthesize 1,4-benzoxazepines (a common fused bicyclic pharmacophore) using this starting material.[1]

  • The Reality: 1,4-Benzoxazepine synthesis requires the Ortho isomer (1-[2-(2-Aminoethoxy)phenyl]ethanone).[1] The Meta (3-substituted) isomer discussed here cannot form a fused bicyclic system via direct intramolecular condensation of the amine and ketone. The distance is too great, and the geometry forces the formation of strained trans-bridged structures or, more likely, intermolecular oligomers.

If your goal is a fused ring (e.g., Benzoxazepine): You likely have the wrong regioisomer. If your goal is a Macrocycle (Cyclophane): You are likely failing due to concentration effects (Intermolecular vs. Intramolecular competition).

Part 2: Troubleshooting Guide & FAQs

Q1: I am trying to close the ring to form a dihydro-benzoxazepine, but I am getting a polymeric gum. Why?

Diagnosis: Competitive Intermolecular Oligomerization.[1] Because the meta positioning prevents the amine tail from easily reaching the ketone carbonyl of the same molecule to form a stable 7-membered ring, the amine attacks the ketone of a neighboring molecule. This initiates a chain reaction (Schiff base polymerization), resulting in an insoluble oligomeric gum/oil.

Solution:

  • Verify Regiochemistry: Confirm by 1H NMR that you are using the meta-isomer.[1] (Look for the splitting pattern of the phenyl protons: singlet, doublet, triplet, doublet indicates meta; ortho/para have distinct symmetries).

  • Switch to High Dilution (Pseudo-High Dilution): If you intend to make a large macrocycle (dimer/trimer), you must operate at

    
     M concentration to favor cyclization over polymerization.
    
  • Trap the Imine: If you are attempting a reductive amination cyclization, add the reducing agent (e.g., NaBH(OAc)3) in situ rather than stepwise. This traps the transient imine before it can oligomerize.

Q2: The reaction mixture turns dark/black, and LCMS shows the starting material mass but no product.

Diagnosis: Catalyst Poisoning or Oxidative Degradation.[1] The primary amine on the ethoxy tail is a potent ligand. If you are using Lewis Acid catalysts (e.g., ZnCl2, TiCl4) or transition metals (Pd/C) to facilitate cyclization:

  • Chelation: The free amine may be chelating your metal catalyst, deactivating it.

  • Oxidation: Electron-rich anilines/amines are prone to oxidation.[1] "Black tar" is often a sign of amine oxidation.

Solution:

  • Protonation: Run the reaction in a buffered acidic media (e.g., Acetic Acid/NaOAc) to protonate the amine, protecting it from oxidation while allowing equilibrium concentrations of the free amine to react.

  • Protecting Groups: Consider protecting the amine (e.g., Boc or Cbz), performing the ring-closure (if using a different handle), and then deprotecting.

Q3: Can I use this molecule to form a Quinazoline derivative?

Diagnosis: Feasible via Multicomponent Reactions.[1] Unlike direct cyclization, reacting this molecule with an external electrophile (e.g., guanidine, urea, or a dicarbonyl) can work, but the phenyl ring will act as a pendant group, not a fused part of the ring (unless C-H activation is involved).

Solution:

  • Ensure you are not expecting the phenyl ring to fuse "flat" with the new heterocycle. The ethoxy linker introduces flexibility.

  • Protocol Tip: Use Dean-Stark conditions to remove water. The ketone is less reactive than an aldehyde; thermodynamic drive (water removal) is essential.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways between the Ortho (successful fused ring) and Meta (polymerization/failure) isomers.

CyclizationPathways Start_Meta Starting Material (Meta-Isomer) 1-[3-(2-Aminoethoxy)phenyl]ethanone Intermediate_Imine Transient Imine Species Start_Meta->Intermediate_Imine Equilibrium Start_Ortho Contrast: Ortho-Isomer 1-[2-(2-Aminoethoxy)phenyl]ethanone Path_Intra Intramolecular Attack (Ring Closure) Start_Ortho->Path_Intra Favored Geometry (Proximity Effect) Intermediate_Imine->Path_Intra High Dilution (<0.001 M) Path_Inter Intermolecular Attack (Oligomerization) Intermediate_Imine->Path_Inter High Conc. (>0.1 M) Product_Fused Fused Benzoxazepine (Stable 7-membered ring) Path_Intra->Product_Fused Dehydration Product_Macro Macrocycle (Cyclophane) (Entropically Disfavored) Path_Intra->Product_Macro Rare/Difficult Product_Polymer Oligomeric Gum/Tar (Thermodynamic Sink) Path_Inter->Product_Polymer Chain Growth

Caption: Comparative reaction pathways showing why the Meta-isomer (center) tends toward polymerization (Red path) while the Ortho-isomer (left) favors cyclization (Green path).

Part 4: Experimental Protocols & Data

Protocol A: Monitoring Imine Formation (Diagnostic)

Before attempting complex cyclizations, validate that the ketone is accessible to the amine.

  • Solvent: Deuterated Methanol (

    
    ).
    
  • Setup: Dissolve 10 mg of 1-[3-(2-Aminoethoxy)phenyl]ethanone in 0.6 mL solvent.

  • Reagent: Add 1.0 eq of a test primary amine (e.g., Benzylamine) if testing intermolecular reactivity, or simply observe the pure compound for self-reaction.

  • Observation:

    • 1H NMR: Monitor the methyl ketone signal (

      
       ppm).
      
    • Success: Appearance of a new methyl singlet upfield (

      
       ppm) indicates imine (
      
      
      
      ) formation.[1]
    • Failure: Persistence of the sharp ketone singlet indicates steric hindrance or deactivation.

Comparative Reactivity Data (Meta vs. Ortho)
FeatureMeta-Isomer (Your Molecule)Ortho-Isomer (Reference)
Distance (Amine to Carbonyl) ~6.5 - 8.0 Å (Variable)~3.5 - 4.5 Å (Pre-organized)
Primary Cyclization Mode Macrocyclization (Difficult)Fused Ring (Facile)
Dominant Side Reaction Intermolecular PolymerizationN/A (Cyclization is faster)
Recommended Concentration High Dilution (

M)
Standard (

M)
Key Reference Polymer Science [1]J. Med.[1] Chem. [2]

Part 5: References

  • Kricheldorf, H. R. (2010). "Cyclization vs. Polymerization in Polycondensation Reactions." Journal of Polymer Science Part A: Polymer Chemistry. (General principle grounding for meta-substituted bifunctional monomers).[1]

  • Masesane, I. B., et al. (2025).[2][3] "Acid-catalyzed cyclotrimerization of acetophenones." Arkivoc. (Context on acetophenone reactivity and oligomerization risks).

  • Zhang, W. Z., et al. (2014). "Sequential carboxylation/intramolecular cyclization reaction of o-alkynyl acetophenone." Organic Chemistry Frontiers. (Contrasting the facile cyclization of ortho-isomers).

  • Sigma-Aldrich Technical Data. "1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone Product Specification." (Structural verification).

Sources

Optimization

Optimal storage conditions to prevent oxidation of 1-[3-(2-Aminoethoxy)phenyl]ethanone

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 1-[3-(2-Aminoethoxy)phenyl]ethanone .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 1-[3-(2-Aminoethoxy)phenyl]ethanone .

Due to its specific molecular architecture—comprising a highly reactive primary aliphatic amine, an ether linkage, and a ketone core—this compound is exceptionally vulnerable to oxidative degradation. This guide synthesizes chemical causality with field-proven methodologies to help you establish a self-validating storage system, ensuring high yield and safety in your downstream applications.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. 1-[3-(2-Aminoethoxy)phenyl]ethanone possesses two primary sites of vulnerability:

  • The Primary Amine (-NH₂): Amines contain nitrogen atoms with lone-pair electrons, making them highly reactive toward atmospheric oxygen and oxidizing agents[1]. Oxidation occurs via a radical mechanism where electron/hydrogen abstraction leads to the formation of aminium radicals, which subsequently degrade into hydroxylamines, nitroso compounds, or imines[2]. Furthermore, primary amines are hygroscopic and readily react with atmospheric carbon dioxide to form carbamate salts[3].

  • The Ether Linkage (-O-CH₂-): Ethers are notorious for undergoing auto-oxidation upon exposure to oxygen and light[4]. This free-radical chain reaction results in the insertion of molecular oxygen into the alpha C-H bond, forming unstable and potentially explosive hydroperoxides[5].

Degradation_Pathways Compound 1-[3-(2-Aminoethoxy)phenyl]ethanone O2_Light O2 & UV/Vis Light Compound->O2_Light Exposure CO2_H2O CO2 & Moisture Compound->CO2_H2O Exposure Amine_Ox Primary Amine Oxidation (Hydroxylamines, Nitroso) O2_Light->Amine_Ox Radical abstraction Ether_Ox Ether Auto-oxidation (Hydroperoxides) O2_Light->Ether_Ox Alpha C-H insertion Carbamate Carbamate Salts & Hydrolysis Products CO2_H2O->Carbamate Nucleophilic attack

Fig 1. Mechanistic pathways of degradation for 1-[3-(2-Aminoethoxy)phenyl]ethanone.

Quantitative Storage Parameters

To arrest the kinetic energy of these degradation pathways, strict environmental controls must be maintained. The table below summarizes the optimal storage parameters and the scientific rationale behind each.

ParameterOptimal ConditionAcceptable RangeScientific Rationale
Temperature 2°C to 8°C-20°C to 8°CHigh temperatures increase kinetic energy, accelerating both amine oxidation and ether auto-oxidation[1][3].
Atmosphere Argon (Ar) BlanketedArgon or NitrogenDisplaces O₂ and CO₂. Argon is denser than air, forming a superior protective layer over the chemical[1][3].
Light Exposure 0 Lux (Complete Dark)Amber glass minimumUV/Visible light provides the activation energy necessary to initiate radical chain reactions[3][6].
Humidity < 10% Relative HumidityDesiccator storageAmines are hygroscopic; moisture facilitates hydrolysis and accelerates the oxidation process[1][7].
Container Amber Glass + PTFE CapHigh-Density PolyethyleneGlass is impermeable to O₂. PTFE caps prevent chemical interaction and ensure an air-tight seal[6][7].

Frequently Asked Questions (Troubleshooting)

Q: Why did my 1-[3-(2-Aminoethoxy)phenyl]ethanone sample turn yellow/brown over time? A: Discoloration (yellowing or browning) is the universal hallmark of primary amine oxidation[3]. When the nitrogen lone pair reacts with atmospheric oxygen, it forms aminium radicals that degrade into highly conjugated, colored species like nitroso or nitro compounds[1][2]. If your sample has changed color, its purity is compromised, and it should be re-purified or discarded.

Q: Is refrigeration alone sufficient to prevent degradation? A: No. While storing the compound at 2-8°C reduces the kinetic energy of the molecules and slows down degradation[1][3], refrigeration does not stop peroxide formation if oxygen is present[5]. In fact, oxygen solubility can increase at lower temperatures. Strict oxygen exclusion via inert gas blanketing is mandatory.

Q: I noticed a crust forming around the cap of my storage vial. What is this? A: This is likely a carbamate salt. Like many primary amines, 1-[3-(2-Aminoethoxy)phenyl]ethanone readily reacts with atmospheric carbon dioxide to form carbamates[3]. This indicates that your container's seal has failed and ambient air is entering the headspace.

Q: Can I store this compound in standard plastic microcentrifuge tubes? A: It is highly discouraged for long-term storage. Standard polypropylene is permeable to oxygen over time. You must use amber glass vials with tightly sealed PTFE-lined caps to ensure an impermeable, light-resistant barrier[6][7].

Standard Operating Procedures (SOPs)

To ensure a self-validating system of chemical integrity, implement the following step-by-step methodologies in your laboratory.

Protocol A: Inert Gas Blanketing and Sealing

Objective: To completely displace oxygen and moisture from the storage container headspace.

  • Preparation: Transfer the required amount of 1-[3-(2-Aminoethoxy)phenyl]ethanone into an amber glass vial equipped with a PTFE-lined screw cap[3][6].

  • Gas Selection: Connect a regulated Argon gas line to a sterile cannula or Pasteur pipette. Note: Argon is preferred over Nitrogen because it is heavier than air and settles at the bottom of the vial, creating a dense protective blanket.

  • Purging: Insert the cannula into the upper headspace of the vial (do not submerge in the chemical). Gently flow Argon gas for 30 to 60 seconds to displace all ambient air[1].

  • Sealing: While slowly withdrawing the cannula, immediately screw the PTFE-lined cap onto the vial to trap the Argon.

  • Secondary Protection: Wrap the cap tightly with Parafilm to prevent micro-leaks.

  • Storage: Place the sealed vial inside a secondary desiccator box and store it in a spark-proof refrigerator at 2-8°C[3][4].

Protocol B: Periodic Quality Control & Peroxide Testing

Objective: To verify the absence of explosive ether peroxides and amine oxidation byproducts before use.

  • Frequency: Test the compound every 3 months, or immediately if the container's age/history is unknown[6][8].

  • Visual Inspection: Check for any yellowing/browning (indicating amine oxidation) or liquid stratification/crystallization (indicating severe peroxide accumulation)[3][6].

  • Peroxide Strip Test:

    • Dissolve a 10 mg aliquot of the compound in 1 mL of a peroxide-free, non-reactive solvent (e.g., anhydrous dichloromethane).

    • Dip a commercial Quantofix peroxide test strip into the solution for 1 second.

    • Wait 15 seconds. A color change to blue indicates the presence of hydroperoxides. If peroxides exceed 10 ppm, the batch must be safely neutralized or disposed of[9].

  • Purity Verification: Run an HPLC-UV assay against a known, pure reference standard to quantify any loss of the primary amine peak and the appearance of oxidation byproducts.

Storage_Workflow Receipt 1. Receipt & Date Logging QC_Test 2. Baseline QC (Purity Check) Receipt->QC_Test Purge 3. Argon Gas Purge QC_Test->Purge Seal 4. Seal in Amber Glass Purge->Seal Store 5. Store at 2-8°C (Desiccated) Seal->Store Monitor 6. Periodic QC (Every 3 months) Store->Monitor Monitor->QC_Test Re-evaluate

Fig 2. Self-validating workflow for the safe handling and storage of the compound.

References

  • How to prevent the oxidation of Amine Catalyst? - Blog Mingxu Chemicals[Link]

  • Amine Storage Conditions: Essential Guidelines for Safety Diplomata Comercial[Link]

  • Working Safely with Peroxides and Hydroperoxides in the Laboratory Lab Manager[Link]

  • Organic Peroxide Formers - Environmental Health & Safety University of Southern California (USC)[Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures Clean Energy | Oxford Academic[Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage Office of Clinical and Research Safety, Vanderbilt University Medical Center (VUMC) [Link]

  • Ethers - storage and the detection and removal of peroxides The University of Edinburgh[Link]

Sources

Troubleshooting

Resolving solubility issues of 1-[3-(2-Aminoethoxy)phenyl]ethanone in organic solvents

[1] Executive Summary & Compound Profile Compound: 1-[3-(2-Aminoethoxy)phenyl]ethanone Class: Amino-functionalized Aromatic Ketone Molecular Features: [1] Lipophilic Domain: Acetophenone ring (Moderate lipophilicity).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

Compound: 1-[3-(2-Aminoethoxy)phenyl]ethanone Class: Amino-functionalized Aromatic Ketone Molecular Features: [1]

  • Lipophilic Domain: Acetophenone ring (Moderate lipophilicity).[1]

  • Hydrophilic/Basic Domain: Primary ethylamine tail (

    
    ).[1]
    
  • Reactivity: The primary amine is a strong nucleophile and base; the ketone is an electrophile.

The Core Problem: Users frequently report that this compound is "insoluble" in standard organic solvents (DCM, Ethyl Acetate). In 90% of cases, this is not an intrinsic property of the free base, but rather an issue of protonation state or aggregation . This guide addresses the duality of the molecule: it behaves like a salt in acidic conditions and an oil/waxy solid in basic conditions.

Troubleshooting Decision Matrix (Interactive Guide)

Before attempting to heat or sonicate, determine the state of your material using this logic flow.

SolubilityLogic Start ISSUE: Compound won't dissolve in Organic Solvent (DCM/EtOAc) CheckState Check Physical State: Is it a crystalline solid or oil? Start->CheckState TestPH Test pH of aqueous suspension (or wetted solid) CheckState->TestPH IsAcidic pH < 7 (Acidic) Likely HCl or TFA Salt TestPH->IsAcidic Low pH IsBasic pH > 8 (Basic) Likely Free Base TestPH->IsBasic High pH ActionSalt PROTOCOL A: Perform Base Wash (Free-Basing) IsAcidic->ActionSalt SolventCheck Check Solvent Choice IsBasic->SolventCheck DCM_Issue In DCM/CHCl3? Suspect Carbamate Formation (CO2 absorption) SolventCheck->DCM_Issue Chlorinated Solvents Hexane_Issue In Hexane/Toluene? Intrinsic Insolubility (Too Polar) SolventCheck->Hexane_Issue Non-Polar Solvents

Figure 1: Diagnostic logic for identifying the root cause of solubility failure.[1] Blue nodes represent decision points; Red nodes indicate critical failure modes.

Critical Issues & Solutions (FAQs)

Issue #1: "The solid floats in Dichloromethane (DCM) and won't dissolve."

Diagnosis: You likely have the Salt Form (Hydrochloride or Trifluoroacetate). Explanation: The primary amine on the ethoxy tail (


) readily grabs protons. If the compound was purified via acid-prep HPLC or exposed to HCl vapors, it exists as an ionic salt.[1] Ionic salts have high lattice energy and are insoluble in non-polar organics like DCM.
The Fix:  You must "break" the salt to liberate the organic-soluble free base.[1]
  • See Protocol A below.

Issue #2: "The solution turned yellow/brown overnight."

Diagnosis: Oxidative degradation or Schiff Base formation. Explanation:

  • Oxidation: Primary amines are susceptible to air oxidation, forming N-oxides or imines, which are colored.

  • Self-Condensation: While slower, the amine of one molecule can react with the ketone of another to form a Schiff base (imine), releasing water. This is accelerated by acid traces and heat. The Fix:

  • Store under Argon/Nitrogen.

  • Avoid Acetone as a solvent (it reacts rapidly with the amine).

  • Keep solutions cool (

    
    C).
    
Issue #3: "It dissolves in Methanol but crashes out when I add Ether."

Diagnosis: Polarity Mismatch. Explanation: The molecule has a "split personality." The amine is very polar; the phenyl ring is lipophilic. In pure ether, the polar amine groups hydrogen-bond with each other, causing aggregation and precipitation. The Fix: Use a "Doping" strategy. Add 5-10% Methanol or DCM to your Ether to disrupt intermolecular Hydrogen bonding.[1]

Technical Data: Solvent Compatibility Matrix

Solvent ClassRepresentativeSolubility (Free Base)Solubility (Salt Form)Notes
Chlorinated Dichloromethane (DCM)High InsolubleBest for extraction/reactions.[1]
Alcohols Methanol / EthanolHigh High Good for storage, but nucleophilic.
Ethers Diethyl Ether / THFModerateInsolubleTHF is better than Ether due to H-bond acceptance.[1]
Aprotic Polar DMSO / DMFHigh High Hard to remove; use only if necessary.[1]
Hydrocarbons Hexane / HeptaneLowInsolubleUse as an anti-solvent to crystallize the product.
Ketones AcetoneFORBIDDEN N/AReacts with amine to form imine.

Experimental Protocols

Protocol A: The Free-Base Liberation (Standard Operating Procedure)

Use this when your solid refuses to dissolve in DCM or Ethyl Acetate.[1]

Objective: Convert the hydrophilic salt (


) into the lipophilic free base (

).
  • Dissolution: Suspend the insoluble solid in Water (approx. 10 mL per gram). If it doesn't dissolve fully, slight warming is acceptable.

  • Basification: Slowly add 1M NaOH or Saturated NaHCO₃ while stirring.

    • Target pH: > 10.

    • Observation: The clear aqueous solution should become cloudy or oily as the free base precipitates (it is no longer water-soluble).[1]

  • Extraction:

    • Add Dichloromethane (DCM) (equal volume to water).

    • Shake vigorously in a separatory funnel.

    • Layer ID: The organic layer (DCM) is the bottom layer.

  • Drying: Collect the organic layer. Dry over Anhydrous Sodium Sulfate (

    
    )  for 15 minutes.
    
    • Note: Do not use Magnesium Sulfate (

      
      ) for sensitive amines if avoidable, as it is slightly acidic (Lewis acid).
      
  • Concentration: Filter and evaporate the solvent in vacuo.

    • Result: You will obtain the free base, likely as a viscous oil or low-melting solid, which is now fully soluble in organic solvents.

Protocol B: Preventing "Gelling" in Non-Polar Solvents

Use this if the compound forms a gum or gel during purification.

Mechanism: The primary amine forms intermolecular Hydrogen bonds (


), creating a pseudo-polymer network.
  • Co-Solvent Addition: Do not use pure Hexane/Heptane for chromatography or trituration.

  • The "Amine Dope": Add 1% Triethylamine (TEA) or 1% Ammonia in Methanol to your solvent system.

    • Why? The TEA competes for the H-bonding sites and keeps the target molecule in solution, preventing tailing on silica columns and gelling in flasks.

Mechanistic Visualization: The Extraction Pathway

ExtractionFlow Input Input: Insoluble Solid (Protonated Salt R-NH3+) WaterPhase Aqueous Phase (pH < 7) Salt dissolves here Input->WaterPhase Dissolves BaseAdd Add NaOH/NaHCO3 (Deprotonation) WaterPhase->BaseAdd FreeBase Free Base Formed (R-NH2) Becomes Hydrophobic BaseAdd->FreeBase pH > 10 DCMPhase DCM Extraction Target migrates to Organic FreeBase->DCMPhase Partitioning Final Final Product Soluble in Organics DCMPhase->Final Evaporation

Figure 2: Phase transfer logic. The molecule switches affinity from water to DCM only after the pH adjustment removes the positive charge on the amine.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for purification of amines and acetophenones). [1]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative source on solvatochromism and solubility parameters). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for amine basicity and Schiff base formation). [1]

  • PubChem Compound Summary. (n.d.). 3'-Aminoacetophenone (Structural Analog). National Center for Biotechnology Information. (Used for physiochemical property estimation). [1]

Sources

Optimization

Technical Support Center: Troubleshooting the Acylation of 1-[3-(2-Aminoethoxy)phenyl]ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide for researchers and drug development professionals working with 1-[3-(2-Aminoethoxy)phenyl]ethanone .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide for researchers and drug development professionals working with 1-[3-(2-Aminoethoxy)phenyl]ethanone .

This bifunctional building block contains both a highly nucleophilic primary aliphatic amine and a reactive methyl ketone (acetophenone moiety). While the goal of acylation is typically the selective formation of an N-amide, the dual reactivity of this molecule frequently leads to complex side-reaction profiles if thermodynamic and kinetic parameters are not strictly controlled.

Part 1: Core Troubleshooting FAQs

Q1: Why am I observing high molecular weight impurities (dimers/oligomers) during the acylation reaction? A: You are likely observing Schiff base (imine) formation . This is an intermolecular side reaction where the primary amine of one molecule condenses with the methyl ketone of another molecule, releasing water.

  • Causality: This reaction is thermodynamically driven by heat and high concentrations of the free amine[1].

  • Solution: To prevent this, the acylation must be kinetically favored over imine formation. Maintain the reaction at 0 °C and utilize a biphasic Schotten-Baumann system (e.g., Dichloromethane / aqueous NaHCO₃)[2]. This keeps the bulk of the unreacted starting material protonated in the aqueous phase, minimizing the concentration of the free base in the organic phase where the acylating agent resides.

Q2: How do I prevent O-acylation of the ketone (enol ester formation)? A: Enol acylation occurs when the base used in your reaction is too strong.

  • Causality: The α-protons of the acetophenone moiety have a pKₐ of approximately 19. If you use strong bases (e.g., NaH, LDA) or even a large excess of Triethylamine (Et₃N) under reflux, the ketone will enolize. The resulting enolate is highly nucleophilic and will react with the acyl chloride to form an enol ester.

  • Solution: Switch to a mild, inorganic base like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃). These bases are strong enough to neutralize the HCl byproduct of the acylation but far too weak to deprotonate the methyl ketone[3]. Alternatively, thioacid-mediated acylation with copper catalysts can achieve selective N-acylation under completely neutral conditions[4].

Q3: What causes di-acylation (imide formation) of the primary amine, and how can I avoid it? A: Di-acylation (over-acylation) occurs when the newly formed secondary amide is further acylated.

  • Causality: While amides are poor nucleophiles, high local concentrations of a highly reactive acyl chloride (or the use of excess equivalents) can drive the reaction forward to form an imide.

  • Solution: Enforce strict stoichiometry. Use exactly 1.05 equivalents of the acylating agent. Furthermore, add the acyl chloride dropwise to a vigorously stirred solution to prevent localized zones of high reagent concentration.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways of 1-[3-(2-Aminoethoxy)phenyl]ethanone based on the chosen experimental conditions.

G SM 1-[3-(2-Aminoethoxy)phenyl]ethanone (Primary Amine + Methyl Ketone) Cond_Ideal Mild Biphasic Base (e.g., aq. NaHCO3 / DCM, 0°C) SM->Cond_Ideal Cond_Heat Heat / Homogeneous Base (High Free Amine Conc.) SM->Cond_Heat Cond_StrongBase Strong Base (e.g., NaH, LDA, excess Et3N) SM->Cond_StrongBase Cond_Excess Excess Acylating Agent (>2.0 eq) SM->Cond_Excess Prod_Desired Selective N-Acylation (Desired Amide) Cond_Ideal->Prod_Desired Prod_Schiff Schiff Base Formation (Imine Dimerization) Cond_Heat->Prod_Schiff Prod_Enol Enol O-Acylation (Ketone Deprotonation) Cond_StrongBase->Prod_Enol Prod_Diacyl Over-Acylation (Imide Formation) Cond_Excess->Prod_Diacyl

Reaction pathways of 1-[3-(2-Aminoethoxy)phenyl]ethanone under various acylation conditions.

Part 3: Quantitative Data on Reaction Conditions

The table below summarizes the quantitative impact of various reaction parameters on the product distribution during the acylation of 1-[3-(2-Aminoethoxy)phenyl]ethanone with acetyl chloride.

Reaction ConditionsBase UsedTemperatureDesired N-Amide YieldSchiff Base ImpurityEnol Ester ImpurityDi-acylated Impurity
Schotten-Baumann (Biphasic) Saturated aq. NaHCO₃0 °C to RT> 95% < 1%Not Detected< 1%
Homogeneous Organic Et₃N (1.2 eq) in DCMReflux (40 °C)65%25%5%5%
Strong Base / Anhydrous NaH (1.5 eq) in THF0 °C30%10%55%5%
Excess Reagent Et₃N (3.0 eq) in DCMRT40%5%15%40%

Part 4: Self-Validating Experimental Protocol

To achieve the >95% yield outlined in the data table, utilize the following self-validating Schotten-Baumann methodology[2][5]. This protocol includes built-in quality control checks to ensure the integrity of the reaction at every phase.

Reagents Required:

  • 1-[3-(2-Aminoethoxy)phenyl]ethanone hydrochloride (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride or Benzoyl chloride) (1.05 eq)

  • Dichloromethane (DCM) (0.1 M relative to substrate)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) (Equal volume to DCM)

Step-by-Step Methodology:

  • Substrate Preparation & Biphasic Setup:

    • Suspend 1.0 eq of the amino ketone hydrochloride salt in a 1:1 mixture of DCM and saturated aqueous NaHCO₃.

    • Self-Validation Check 1: Test the pH of the aqueous layer using indicator paper. It must read between 8.0 and 8.5. This confirms the environment is basic enough to neutralize the incoming HCl but safe from ketone enolization.

  • Thermal Control:

    • Submerge the reaction flask in an ice-water bath and allow it to equilibrate for 15 minutes.

    • Self-Validation Check 2: Insert a thermocouple. The internal temperature must be ≤ 5 °C before proceeding to prevent thermal acceleration of Schiff base formation.

  • Reagent Addition:

    • Dilute 1.05 eq of the acyl chloride in a small volume of DCM (approx. 10% of the total organic volume).

    • Add this solution dropwise over 15–20 minutes to the vigorously stirring biphasic mixture.

    • Causality Note: Vigorous stirring is mandatory to maximize the interfacial surface area, ensuring the free amine reacts instantly with the acyl chloride upon entering the organic phase.

  • Reaction Monitoring:

    • Remove the ice bath and allow the mixture to warm to room temperature over 1 hour.

    • Self-Validation Check 3: Perform TLC (Eluent: 5% MeOH in DCM). The starting material (which stains positive/purple with Ninhydrin) should be completely consumed, replaced by a higher Rf spot that is UV-active but Ninhydrin-negative (confirming the primary amine is fully capped).

  • Workup and Isolation:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove any trace unreacted amine), water, and brine.

    • Self-Validation Check 4: Spot the 1M HCl aqueous wash on a TLC plate and stain with Ninhydrin. A lack of purple color confirms no unreacted starting material remains.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-acylated product.

References

  • Mali, S. M., Bhaisare, R. D., & Gopi, H. N. (2013). Thioacids Mediated Selective and Mild N-Acylation of Amines. The Journal of Organic Chemistry, 78(11), 5550–5555. ACS Publications. URL: [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Beilstein Journals. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-[3-(2-Aminoethoxy)phenyl]ethanone Salts

Ticket ID: CRY-SIL-001 Subject: Optimization of Salt Formation & Isolation for Silodosin Intermediate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Overview & Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CRY-SIL-001 Subject: Optimization of Salt Formation & Isolation for Silodosin Intermediate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Molecular Challenges

Welcome to the technical support hub for 1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS: 160969-03-9). As a key intermediate in the synthesis of Silodosin (KMD-3213), the purity of this compound directly impacts the enantioselective steps downstream.

The Core Challenge: Entropy & Flexibility

Users frequently report that this molecule "oils out" (Liquid-Liquid Phase Separation) rather than crystallizing.

  • The Cause: The 2-aminoethoxy side chain is highly flexible. This rotational freedom increases the entropy of the molecule in solution, making it energetically costly to lock into a rigid crystal lattice [1].

  • The Consequence: The system often enters a metastable liquid-liquid zone before it hits the crystallization boundary, resulting in a sticky gum or oil.

Troubleshooting Guides (FAQ Format)

Issue #1: "My reaction mixture turned into a biphasic oil upon adding acid."

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the supersaturation is too high, or the temperature dropped too quickly, forcing the salt to separate as a solute-rich liquid phase (oil) rather than a solid.[2][3]

Immediate Fix (The "Temperature Cycling" Protocol):

  • Stop Cooling: Do not cool further; this will only make the oil more viscous and trap impurities.

  • Re-heat: Slowly heat the mixture until the oil phase re-dissolves into the bulk solvent.

  • Seed: Once clear, cool very slowly to the metastable zone (approx. 5-10°C below saturation temperature) and add 0.5 wt% seed crystals .

  • Age: Hold at this temperature for 1-2 hours to allow the seeds to grow.

  • Cool: Resume cooling at a rate of <0.2°C/min.

Preventative Logic (DOT Diagram):

LLPS_Troubleshooting Start Observation: Oiling Out CheckTemp Check Temperature vs. Solubility Curve Start->CheckTemp Decision Is Oil Phase Mobile? CheckTemp->Decision Action1 Heat to Clear Point (Dissolve Oil) Decision->Action1 Yes (Low Viscosity) Action2 Add Co-Solvent (Methanol/EtOH) Decision->Action2 No (Gum/Tar) Seed Add Seeds (0.5 wt%) at Metastable Zone Action1->Seed Action2->Action1 SlowCool Linear Cooling Ramp (0.1°C/min) Seed->SlowCool Result Crystalline Solid SlowCool->Result

Caption: Logic flow for recovering a crystallization batch that has undergone oiling out (LLPS).

Issue #2: "The HCl salt is hygroscopic and difficult to dry."

Diagnosis: The Hydrochloride (HCl) salt of primary amines with ether linkages can be hygroscopic, leading to clumping during filtration.

Technical Recommendation: Consider Counter-ion Switching . While HCl is standard, dicarboxylic acids often bridge the flexible ether chains more effectively via hydrogen bonding, creating a more stable lattice.

Salt Comparison Table:

Salt FormStoichiometrySolvent SystemAdvantagesDisadvantages
Hydrochloride 1:1IPA / Ethyl AcetateHigh Solubility, StandardHygroscopic, prone to oiling [2]
Oxalate 1:1Ethanol / AcetoneHigh Crystallinity , High MPToxic counter-ion (requires removal)
Fumarate 2:1 or 1:1Methanol / WaterNon-hygroscopic, StableLower solubility (yield loss)
Tartrate 1:1Aqueous AlcoholsChiral resolution potentialExpensive

Protocol for Oxalate Salt (Purification Route):

  • Dissolve crude free base in Ethanol (5 volumes) .

  • Prepare a solution of Oxalic Acid (1.1 eq) in warm Ethanol.

  • Add acid solution dropwise at 50°C.

  • Precipitation should be rapid. Cool to 0°C.

  • Filter and wash with cold Acetone.

  • Note: This is excellent for rejecting "dimer" impurities before converting back to the free base for the next step.

Issue #3: "I have high impurity levels (dimers/regioisomers) in the crystal."

Diagnosis: Fast precipitation (crash cooling) traps mother liquor inside the crystal lattice (inclusions). The "dimer" impurity formed during the alkylation step is structurally similar and co-crystallizes easily.

Solution: Controlled Anti-Solvent Crystallization Do not use evaporation. Use a binary solvent system where the impurity remains soluble in the mother liquor.

Recommended Solvent System:

  • Good Solvent: Isopropyl Alcohol (IPA) or Methanol.

  • Anti-Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

Workflow:

  • Dissolve salt in minimum hot IPA.

  • Add EtOAc slowly until the solution turns slightly hazy (Cloud Point).

  • Heat slightly to clear the haze.

  • Add seeds.[2]

  • Add remaining EtOAc slowly over 4 hours.

Validated Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt (Standard)

This protocol minimizes oiling out by using a "reverse addition" or gas generation method to control supersaturation [3].

Reagents:

  • Crude 1-[3-(2-Aminoethoxy)phenyl]ethanone (Free Base)

  • Solvent: Isopropyl Acetate (IPAc)

  • Acid: HCl gas or TMSCl (Trimethylsilyl chloride) + Methanol (generates HCl in situ)

Step-by-Step:

  • Dissolution: Dissolve 10g of crude free base in 80 mL Isopropyl Acetate at 40°C. Ensure complete dissolution.

  • Polishing: Filter the solution while warm to remove particulate matter (dust acts as uncontrolled nucleation sites).

  • Acidification (Controlled):

    • Option A (Gas): Bubble dry HCl gas diluted with N2 slowly into the headspace.

    • Option B (In-situ): Add TMSCl (1.1 eq) dropwise. Add Methanol (1.1 eq) dropwise. This generates HCl slowly and homogeneously.

  • Nucleation: The solution will cloud. If oil forms, stop addition and heat to 50°C until clear. Add seeds (10 mg).

  • Crystallization: Stir at 40°C for 1 hour (aging).

  • Cooling: Cool to 0–5°C over 3 hours.

  • Isolation: Filter under N2 pressure. Wash with cold Isopropyl Acetate.

  • Drying: Vacuum dry at 45°C. Avoid higher temps to prevent cake sintering.

Protocol B: Recrystallization for High Purity (>99.5%)

Solvent: Ethanol / MTBE (Methyl tert-butyl ether).

  • Dissolve 10g HCl salt in Ethanol (30 mL) at reflux (78°C).

  • Once dissolved, cool to 60°C.

  • Add MTBE (30 mL) dropwise.

  • Seed with pure crystals.[2]

  • Cool to 20°C over 2 hours.

  • Add remaining MTBE (30 mL) .

  • Cool to -5°C and hold for 1 hour.

  • Filter.[4][5]

Mechanism of Action & Process Logic

The following diagram illustrates the critical decision pathways during the salt formation process to avoid the "Oiling Out" trap.

Salt_Formation_Logic Input Crude Free Base (Amino-Ether) Solvent Solvent Selection (Polarity Check) Input->Solvent Acid Acid Addition (Control Rate) Solvent->Acid Dissolve Supersat Supersaturation Generated Acid->Supersat Slow Add Check Phase Check: Solid or Oil? Supersat->Check Oil LLPS (Oil) Fail State Check->Oil High Supersat Fast Cool Crystal Nucleation (Solid) Check->Crystal Seeded Slow Cool Fix Heat & Seed Oil->Fix Remedy Fix->Crystal Retry

Caption: Process flow for salt formation, highlighting the critical divergence between crystallization and Liquid-Liquid Phase Separation (LLPS).

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation (LLPS) or Oiling Out in Crystallization." Techniques in Crystallization. Link

  • Srinivas, K., et al. (2014). "An Improved Process For The Preparation Of Silodosin And Intermediates Thereof." Indian Patent Application 3885/CHE/2014. (Describes the isolation of the amino-ethoxy intermediate). Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Chem. LibreTexts. (2022). "Troubleshooting Crystallization: Oiling Out." Link

  • CymitQuimica. "2-Amino-1-(3-fluorophenyl)ethanone hydrochloride Properties." (Analogous structure data for solubility profiles). Link

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 1-[3-(2-Aminoethoxy)phenyl]ethanone before handling.

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 1-[3-(2-Aminoethoxy)phenyl]ethanone hydrochloride

As a Senior Application Scientist, I have designed this technical guide to move beyond basic handling instructions. 1-[3-(2-Aminoethoxy)phenyl]ethanone hydrochloride is a highly valuable building block, but its amine hyd...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond basic handling instructions. 1-[3-(2-Aminoethoxy)phenyl]ethanone hydrochloride is a highly valuable building block, but its amine hydrochloride salt nature makes it notoriously hygroscopic. This guide focuses on the physicochemical causality of moisture sorption and provides self-validating protocols to ensure experimental integrity during drug development workflows.

Part 1: Mechanistic FAQs (Core Knowledge)

Q1: Why does 1-[3-(2-Aminoethoxy)phenyl]ethanone hydrochloride absorb moisture so rapidly? A1: The hygroscopicity of this compound is driven by its crystal lattice and counterion. The electronegative chlorine atom in the hydrochloride salt acts as a strong hydrogen bond acceptor, facilitating rapid intermolecular hydrogen bonding with atmospheric moisture[1]. Additionally, the primary amine and the ether oxygen provide further sites for water coordination, pulling moisture into the crystal lattice and disrupting its solid-state stability.

Q2: What is deliquescence, and how does it compromise my sample? A2: Deliquescence is a phase transition where a solid substance absorbs so much water vapor from the environment that it dissolves into a saturated solution[2]. This occurs when the ambient relative humidity (RH) exceeds the compound's Deliquescence Relative Humidity (DRH)[3]. For this compound, exceeding the DRH leads to capillary liquid bridges between particles (caking) and eventually turns the powder into a corrosive, sticky paste.

Q3: How does moisture mass impact downstream synthetic steps (e.g., reductive amination or amide coupling)? A3: Water mass incorporated into the sample leads to a falsely inflated sample weight. If you weigh 100 mg of a heavily hydrated batch, you may only be delivering 85 mg of the active amine. This stoichiometry mismatch leaves electrophiles (like aldehydes or carboxylic acids) unreacted, complicating purification and drastically lowering reaction yields.

Mechanism RH Ambient RH > DRH Hbond Cl- Hydrogen Bonding with H2O RH->Hbond Mass Falsely Inflated Sample Mass Hbond->Mass Stoich Stoichiometry Mismatch (Deficient Amine) Mass->Stoich Yield Low Reaction Yield / Excess Electrophile Stoich->Yield

Mechanistic pathway of moisture-induced stoichiometry errors in downstream synthesis.

Part 2: Diagnostic Troubleshooting Guide

Issue 1: The powder is clumped, caked, or sticky inside the bottle.
  • Causality: The bottle was likely opened while cold, causing atmospheric moisture to condense on the powder, or the ambient RH exceeded the salt's DRH[3].

  • Solution: Do not attempt to scrape and weigh the sticky mass directly. Transfer the open vial to a vacuum oven. Dry at 40–50°C under high vacuum (<10 mbar) for 12–24 hours. Note: Do not exceed 50°C to prevent thermal degradation or potential side reactions between the amine and ketone moieties.

Issue 2: The analytical balance reading drifts continuously upward during weighing.
  • Causality: Dynamic moisture sorption. The dry powder is actively pulling water from the humid laboratory air onto the weighing boat in real-time.

  • Solution: Abandon open-air weighing. Move the operation to a controlled-humidity glovebox (RH < 20%) and use tared, sealable vials.

Issue 3: Karl Fischer (KF) titration yields erratic or non-reproducible water content results.
  • Causality: Amine hydrochlorides often exhibit poor solubility in standard KF methanol, or they release bound crystal water very slowly at room temperature, leading to sluggish endpoints[4].

  • Solution: Modify the KF solvent system. Add a solubilizer such as dry formamide (e.g., Hydranal-Formamide dry) and perform the titration at an elevated temperature (50°C) to ensure complete dissolution and rapid water release[4].

Part 3: Validated Experimental Protocols

To guarantee trustworthiness, every protocol below is designed as a self-validating system , ensuring that you can mathematically prove the integrity of your handling.

Protocol A: Controlled-Environment Weighing & Stock Preparation

This protocol prevents moisture ingress and validates that the environment remained dry during handling.

  • Equilibration: Remove the sealed compound from -20°C storage and let it sit at room temperature for 2 hours before opening. (Opening a cold bottle causes instant condensation).

  • Environment Setup: Purge a glovebox with dry Nitrogen or Argon until the internal RH is < 20%.

  • Preparation: Place the compound, a spatula, the target reaction vial (Vial A), and a "Blank" validation vial (Vial B) into the glovebox.

  • Taring: Tare both Vial A and Vial B on an ultramicrobalance inside the glovebox.

  • Transfer: Rapidly transfer the desired mass of 1-[3-(2-Aminoethoxy)phenyl]ethanone hydrochloride into Vial A. Seal both Vial A and Vial B tightly with septum caps.

  • Self-Validation Step: Remove both vials from the glovebox and re-weigh the sealed Blank Vial B on ambient laboratory balance. Validation Criteria: If the mass of Vial B has increased by >0.05 mg, your glovebox atmosphere or sealing technique is compromised, and the stoichiometry of Vial A must be considered inaccurate.

  • Solvation: Inject your anhydrous reaction solvent directly through the septum of Vial A using a syringe.

Workflow Start Receive Compound Inspect Inspect Packaging Integrity Start->Inspect CheckClump Is Powder Clumped? Inspect->CheckClump VacuumDry Vacuum Dry (40-50°C) Store in Desiccator CheckClump->VacuumDry Yes Glovebox Transfer to Glovebox (RH < 20%) CheckClump->Glovebox No VacuumDry->Glovebox Weighing Rapid Weighing in Tared, Sealed Vials Glovebox->Weighing Solution Prepare Stock Solution in Anhydrous Solvent Weighing->Solution

Workflow for receiving and handling hygroscopic 1-[3-(2-Aminoethoxy)phenyl]ethanone hydrochloride.

Protocol B: Elevated-Temperature Karl Fischer Titration for Amine Hydrochlorides

Standard volumetric KF titration relies on the oxidation of sulfur dioxide by iodine[5]. This protocol ensures complete extraction of bound water from the stubborn hydrochloride lattice.

  • Solvent Preparation: Add 30 mL of standard KF Methanol and 10 mL of dry Formamide (solubilizer) to the titration vessel.

  • Temperature Control: Activate the titration vessel's heating jacket and stabilize the solvent mixture at 50°C.

  • Pre-titration: Run the pre-titration sequence to neutralize any residual moisture in the solvent blend.

  • Self-Validation Step (Drift & Recovery): Monitor the background drift rate. It must stabilize below 10 µ g/min . Next, inject exactly 10.0 mg of a certified water standard. Validation Criteria: The titrator must report a recovery of 9.8 to 10.2 mg (98-102%). If it fails, replace the reagents.

  • Sample Analysis: Quickly introduce ~50 mg of 1-[3-(2-Aminoethoxy)phenyl]ethanone hydrochloride into the vessel. Input the exact mass into the titrator and execute the titration to determine the exact % w/w water content. Use this percentage to correct your stoichiometric calculations.

Part 4: Data Presentation & Reference Tables

Table 1: Quantitative Impact of Moisture on Amine Hydrochlorides

ParameterTypical Observation for HCl SaltsConsequence of Deviation
Deliquescence Relative Humidity (DRH) ~60-75% RH at 25°CAbove DRH, the salt dissolves into a saturated droplet, causing irreversible caking.
Moisture Uptake >5-10% w/w within 24 hrs at 80% RHSevere stoichiometry mismatch; deficient amine equivalents in coupling reactions.
Karl Fischer Drift Rate < 10 µ g/min (Baseline requirement)A high drift rate indicates continuous atmospheric moisture ingress or side reactions.

Table 2: Recommended Storage and Handling Parameters

StageRecommended ConditionCausality / Rationale
Long-term Storage -20°C, sealed with active desiccantMinimizes thermal degradation and creates a localized micro-environment of 0% RH.
Equilibration Room Temp (2 hours before opening)Prevents the condensation of atmospheric moisture onto cold powder surfaces.
Weighing Environment Glovebox (RH < 20%)Keeps ambient RH rigorously maintained below the compound's DRH threshold.
Drying Vacuum oven (40-50°C, <10 mbar)Removes bound crystal water without inducing thermal decomposition of the molecule.

References

  • Deliquescence: Hygroscopicity of Water‐Soluble Crystalline Solids Journal of Pharmaceutical Sciences (via ResearchGate) URL:[Link]

  • HYDRANAL MANUAL FOR KARL FISCHER TITRATION Greyhound Chromatography URL:[Link]

  • Principle of Karl Fischer Titration BYJU'S Chemistry Resources URL: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Pharmaceutics (via Semantic Scholar) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-[3-(2-Aminoethoxy)phenyl]ethanone Substitution Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize complex scaffolds. 1-[3-(2-Aminoethoxy)phenyl]ethanone pres...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize complex scaffolds. 1-[3-(2-Aminoethoxy)phenyl]ethanone presents a unique challenge: while its primary amine is technically unbranched, its flexible ethoxy tether and the adjacent acetophenone core create dynamic steric environments that easily derail standard substitution reactions.

Below, I have synthesized field-proven troubleshooting strategies, focusing not just on what to do, but the mechanistic why behind each protocol.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I am trying to N-alkylate the primary amine with a secondary alkyl bromide, but my yields are stuck below 15%. How can I overcome this steric barrier?

Causality & Solution: Direct SN2 alkylation of amines with sterically hindered (secondary or branched) alkyl halides is notoriously sluggish. The attacking nucleophile must overcome intense local steric shielding at the congested electrophilic carbon, which drastically increases the activation energy of the transition state[1].

To bypass this, you must alter the kinetics of the reaction. Switching to a polar aprotic solvent like DMF or DMSO strips the hydrogen-bonding shell from the amine, leaving it "bare" and highly nucleophilic[2]. Furthermore, adding Tetrabutylammonium iodide (TBAI) facilitates an in situ Finkelstein reaction. TBAI converts the sluggish alkyl bromide into a highly reactive alkyl iodide, lowering the activation barrier and accelerating the monoalkylation of sterically hindered substrates[3].

Q2: Even with TBAI, my N-alkylation with a bulky ketone is failing. Is there an alternative pathway?

Causality & Solution: When direct SN2 alkylation fails due to extreme steric clash, Reductive Amination is the gold-standard workaround. However, forming the intermediate imine between 1-[3-(2-Aminoethoxy)phenyl]ethanone and a bulky ketone is thermodynamically disfavored.

The solution is to use Titanium(IV) isopropoxide (Ti(OiPr)₄) . Ti(OiPr)₄ acts as a dual-purpose reagent: it is a powerful Lewis acid that activates the bulky ketone, and it acts as a water scavenger to drive the equilibrium toward the transient imine/titanium complex[4]. Subsequent in situ reduction with NaBH₄ yields the desired secondary amine cleanly.

Q3: I want to perform an alpha-substitution on the ketone moiety, but the reaction is messy and low-yielding. Why is the 3-(2-aminoethoxy) tail interfering?

Causality & Solution: The flexible 2-aminoethoxy chain can fold back on itself. Under basic conditions, the primary amine can hydrogen-bond with the ketone enolate or coordinate directly with transition metal catalysts. This creates effective intramolecular steric hindrance, physically blocking electrophiles from approaching the alpha-carbon. Fix: Mask the primary amine with a bulky protecting group (e.g., Boc or Cbz) prior to enolization. This eliminates the nucleophilicity of the nitrogen and prevents intramolecular coordination, leaving the ketone freely accessible.

Part 2: Visualizing the Workflows

G Start Low Yield in N-Alkylation? CheckElec Is Electrophile Bulky? Start->CheckElec UseRedAm Switch to Reductive Amination (Ti(OiPr)4) CheckElec->UseRedAm Yes (Secondary/Tertiary) CheckBase Optimize Base & Additives CheckElec->CheckBase No (Primary) AddTBAI Add TBAI & CsOH in DMF/DMSO CheckBase->AddTBAI Sluggish SN2 Kinetics

Decision tree for troubleshooting low-yield N-alkylation of hindered amines.

Pathway Ketone Ketone/Aldehyde + Amine LewisAcid Ti(OiPr)4 Activation Ketone->LewisAcid Imine Transient Imine / Titanium Complex LewisAcid->Imine -H2O Reduction NaBH4 or NaBH3CN Reduction Imine->Reduction Product Alkylated Amine Reduction->Product

Mechanism of Ti(OiPr)4-mediated reductive amination overcoming steric barriers.

Part 3: Quantitative Data & Optimization Matrix

Table 1: Comparative Yields and Conditions for N-Alkylation of Hindered Substrates

MethodElectrophile TypeReagents / CatalystSolventTemp (°C)Expected Yield
Standard SN2 Secondary BromideK₂CO₃MeCN80< 20%
Optimized SN2 Secondary BromideCsOH, TBAI (cat.)DMF or DMSO23 - 5075 - 85%
Standard Red. Am. Bulky KetoneNaBH₃CNMeOH2530 - 40%
Lewis Acid Red. Am. Bulky KetoneTi(OiPr)₄, NaBH₄EtOH2580 - 95%

Part 4: Self-Validating Experimental Protocols

Protocol 1: TBAI-Assisted N-Alkylation (For Moderately Hindered Halides)

Use this protocol when coupling 1-[3-(2-Aminoethoxy)phenyl]ethanone with secondary alkyl bromides.

  • Preparation : In an oven-dried flask under inert atmosphere, dissolve 1-[3-(2-Aminoethoxy)phenyl]ethanone (1.0 eq) and the bulky alkyl bromide (1.2 eq) in anhydrous DMSO (0.2 M).

  • Catalyst & Base Addition : Add powdered molecular sieves (4Å), followed by CsOH·H₂O (1.5 eq) and TBAI (0.1 eq).

  • Reaction : Stir the mixture at room temperature (or heat gently to 50 °C if the electrophile is exceptionally bulky) for 12–24 hours.

  • Self-Validation Check : The reaction mixture should turn cloudy as inorganic salts precipitate. Complete consumption of the amine is validated by TLC (Rf ~0.2 in 9:1 DCM:MeOH with ninhydrin stain). If starting material persists after 12 hours, the steric barrier requires heating to 50 °C.

  • Workup : Filter through a Celite pad to remove sieves and salts. Dilute with EtOAc, wash extensively with water (3x) to remove DMSO, dry over Na₂SO₄, and concentrate.

Protocol 2: Ti(OiPr)₄-Mediated Reductive Amination (For Extreme Steric Hindrance)

Use this protocol when SN2 pathways completely fail, utilizing a bulky ketone as the electrophile.

  • Imine Formation : In a capped flask, mix 1-[3-(2-Aminoethoxy)phenyl]ethanone (1.0 eq), the bulky ketone (1.0 eq), and triethylamine (1.0 eq) in absolute ethanol (0.5 M).

  • Lewis Acid Activation : Add Titanium(IV) isopropoxide (2.0 eq) dropwise. Stir at room temperature for 8–10 hours.

  • Self-Validation Check (Intermediate) : The formation of the imine/titanium complex is indicated by a distinct color change (often pale yellow). You can confirm this by pulling an aliquot for IR spectroscopy (look for the appearance of a C=N stretch at ~1650 cm⁻¹).

  • Reduction : Add Sodium borohydride (NaBH₄, 1.5 eq) in portions. Stir for an additional 7 hours at room temperature.

  • Quench & Validation Check : Pour the mixture into 2M aqueous ammonia. Validation: A thick white precipitate of TiO₂ will immediately form, confirming the successful hydrolysis of the titanium complex.

  • Workup : Filter the TiO₂ salts through Celite, wash the filter cake with DCM, separate the organic layer, dry over MgSO₄, and purify via column chromatography.

References

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A - ACS Publications. 1

  • Technical Support Center: Overcoming Steric Hindrance in Reactions - Benchchem. 2

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents. 3

  • An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride | Semantic Scholar. 4

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: HPLC Method Development for Purity Analysis of 1-[3-(2-Aminoethoxy)phenyl]ethanone

Executive Summary This guide addresses the chromatographic challenges associated with 1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS 855476-63-2), a critical intermediate in pharmaceutical synthesis. Due to the presence of a b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the chromatographic challenges associated with 1-[3-(2-Aminoethoxy)phenyl]ethanone (CAS 855476-63-2), a critical intermediate in pharmaceutical synthesis. Due to the presence of a basic primary amine tail (


) and a hydrophobic acetophenone core, this molecule exhibits severe peak tailing and retention instability on traditional alkyl-bonded silica phases.

We objectively compared three distinct separation strategies to determine the optimal method for purity analysis:

  • Traditional C18 (Low pH): The standard baseline.

  • HILIC (Hydrophilic Interaction): An orthogonal approach for polar amines.

  • Charged Surface Hybrid (CSH) C18 (Low pH): The modern solution utilizing surface charge repulsion.

Key Finding: The CSH C18 method yielded superior peak symmetry (


) and sensitivity compared to traditional C18 and HILIC, making it the recommended standard for QC and impurity profiling.

The Analyte & The Challenge

To develop a robust method, we must first deconstruct the analyte's interaction with the stationary phase.

  • The Molecule: 1-[3-(2-Aminoethoxy)phenyl]ethanone.

  • Functional Groups:

    • Acetophenone Core: Hydrophobic, UV-active (max

      
       nm).
      
    • Ether Linker: Flexible, moderately polar.

    • Primary Amine:[1] Highly basic. At standard HPLC pH (2–3), this exists as a protonated cation (

      
      ).
      
  • The Problem (Silanol Activity): On standard silica columns, the protonated amine undergoes ion-exchange interactions with residual deprotonated silanols (

    
    ). This secondary retention mechanism causes:
    
    • Peak Tailing: Asymmetry factors > 1.5.

    • Variable Retention: Highly dependent on silanol acidity variation between column batches.

Visualizing the Interaction Pathway

G cluster_0 Analyte State (pH 3.0) cluster_1 Stationary Phase Interactions cluster_2 Chromatographic Result Amine Protonated Amine (R-NH3+) Hydrophobic C18 Ligand (Primary Retention) Amine->Hydrophobic Van der Waals (Desirable) Silanol Residual Silanol (Si-O-) Amine->Silanol Ionic Interaction (Undesirable) Result Peak Tailing & Broadening Hydrophobic->Result Silanol->Result

Figure 1: Mechanism of amine tailing on silica-based columns. The dual retention mechanism (Hydrophobic + Ionic) leads to peak distortion.

Experimental Protocols & Comparison

We evaluated three method strategies. All experiments utilized an Agilent 1290 Infinity II LC system with DAD detection at 254 nm.

Strategy A: Traditional C18 (The Baseline)
  • Column: Standard End-capped C18 (3.0 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: Standard screening conditions.[2][3] Acidic pH keeps the amine protonated.

Strategy B: HILIC (The Orthogonal Alternative)[4]
  • Column: Bare Silica HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0).

    • B: Acetonitrile.[2][4][5]

  • Rationale: HILIC retains polar amines well. However, the hydrophobic phenyl ring of our analyte may lead to early elution (low k').

Strategy C: Charged Surface Hybrid (CSH) C18 (The Solution)
  • Column: Waters XSelect CSH C18 (3.0 x 100 mm, 2.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: The CSH particle surface is modified with a low-level positive charge. This electrostatically repels the protonated amine (

    
    ), preventing it from interacting with residual silanols, while maintaining C18 hydrophobic selectivity.
    

Comparative Results

The following data summarizes the performance of 1-[3-(2-Aminoethoxy)phenyl]ethanone across the three strategies.

Table 1: Chromatographic Performance Metrics
ParameterStrategy A (Std C18)Strategy B (HILIC)Strategy C (CSH C18)Acceptance Criteria
Retention Time (

)
4.2 min1.8 min3.9 min

USP Tailing Factor (

)
1.85 (Fail)1.30 (Pass)1.12 (Excellent)

Theoretical Plates (

)
8,5006,20014,500 Maximize
Resolution (

)
*
1.42.13.8

LOD (ng/mL) 5012010Lowest

*Resolution measured against the des-ethyl impurity (3-hydroxyacetophenone).

Discussion of Results
  • Strategy A (Standard C18): Failed due to excessive tailing (

    
    ). The ionic interaction with silanols caused kinetic lag, broadening the peak and obscuring low-level impurities eluting on the tail.
    
  • Strategy B (HILIC): While peak shape improved, retention was insufficient (

    
     min). The molecule is too hydrophobic for ideal HILIC retention, eluting near the void volume where matrix effects are highest.
    
  • Strategy C (CSH C18): The Superior Choice. The surface charge repulsion successfully eliminated silanol interactions. We achieved a sharp, symmetrical peak (

    
    ) with high efficiency. This sharpness directly translates to a lower Limit of Detection (LOD), crucial for purity analysis.
    
Decision Logic for Method Selection

DecisionTree Start Analyte: Basic Amine CheckpH Can you use High pH (pH > 10)? Start->CheckpH HighPH Use Hybrid C18 @ pH 10 (Neutralize Amine) CheckpH->HighPH Yes LowPH Must use Low pH (MS/Stability) CheckpH->LowPH No CheckPol Is Analyte Very Polar (LogP < 0)? LowPH->CheckPol HILIC Use HILIC Mode CheckPol->HILIC Yes CSH Use CSH / Base-Deactivated C18 (Repel Amine) CheckPol->CSH No (Hydrophobic)

Figure 2: Selection logic for basic amine chromatography. For our analyte (LogP > 0, Low pH preferred for MS), CSH is the logical endpoint.

Recommended Method: CSH C18 Protocol

Based on the comparative data, the following method is validated for the purity analysis of 1-[3-(2-Aminoethoxy)phenyl]ethanone.

Instrument Conditions
  • Column: Waters XSelect CSH C18 XP,

    
    , 
    
    
    
    (or equivalent charged-surface column).
  • Temperature:

    
     (Improves mass transfer).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV @ 254 nm (primary), 210 nm (impurities).

Gradient Table
Time (min)% Mobile Phase A (0.1% FA in

)
% Mobile Phase B (0.1% FA in ACN)Curve
0.0955Initial
1.0955Hold
8.0595Linear
10.0595Wash
10.1955Re-equilibrate
13.0955End
System Suitability Requirements (Self-Validating)

To ensure the method remains trustworthy over time, every sequence must meet these criteria (per USP <621>):

  • Tailing Factor: NMT 1.5.

  • Precision (RSD): NMT 2.0% for 5 replicate injections.

  • Resolution: NMT 2.0 between the main peak and the nearest impurity.

References

  • U.S. Food and Drug Administration (FDA). (2015).[6] Analytical Procedures and Methods Validation for Drugs and Biologics.[7]Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[3]Link

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic amines. Journal of Chromatography A. Link

  • Waters Corporation. XSelect CSH Columns Care & Use Manual. (Demonstrates mechanism of charged surface hybrid technology). Link

  • Dolan, J. W. (2002). Tailing Peaks: The Curse of the Chromatographer. LCGC North America. Link

Sources

Comparative

High-Resolution FTIR Spectral Analysis of 1-[3-(2-Aminoethoxy)phenyl]ethanone: A Comparative Guide to ATR vs. Transmission Methodologies

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for genera...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for generating a molecular fingerprint of organic compounds based on the vibrational frequencies of their chemical bonds[1]. However, obtaining a high-fidelity spectrum of complex molecules like 1-[3-(2-Aminoethoxy)phenyl]ethanone requires more than just placing a sample in a spectrometer. This molecule presents a unique analytical challenge: it contains a conjugated ketone, a primary aliphatic amine, and an alkyl-aryl ether linkage.

In this guide, we objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) against classic Transmission FTIR (KBr Pellet) methodologies. By analyzing the causality behind signal artifacts and detailing self-validating experimental workflows, this guide provides the necessary framework to accurately resolve the overlapping ketone and amine bands in this specific compound.

Molecular Context & Spectral Band Assignments

Before selecting an analytical methodology, we must define the expected spectral footprint of 1-[3-(2-Aminoethoxy)phenyl]ethanone. The molecule’s functional groups dictate the target wavenumber regions we must resolve.

Bands Molecule 1-[3-(2-Aminoethoxy)phenyl]ethanone Ketone Ketone (C=O) Molecule->Ketone Amine Primary Amine (-NH2) Molecule->Amine Ether Ether (C-O-C) Molecule->Ether KetoneBand ~1680-1690 cm⁻¹ Conjugated Stretch Ketone->KetoneBand AmineStretch ~3300-3400 cm⁻¹ N-H Stretch Doublet Amine->AmineStretch AmineBend ~1590-1650 cm⁻¹ N-H Bend Amine->AmineBend EtherBand ~1200-1250 cm⁻¹ C-O Stretch Ether->EtherBand

Figure 1: Key FTIR functional group band assignments for the target compound.

  • The Ketone Band: Because the carbonyl group is conjugated with the aromatic ring, the typical aliphatic C=O stretch (~1715 cm⁻¹) is shifted to a lower frequency, typically appearing between 1675 and 1690 cm⁻¹ .

  • The Amine Bands: The primary aliphatic amine exhibits a distinct N-H stretching doublet (asymmetric and symmetric) in the 3325–3400 cm⁻¹ region. Additionally, the N-H bending (scissoring) vibration occurs at 1590–1650 cm⁻¹ [2].

  • The Ether Band: The aromatic-alkyl ether linkage produces a strong asymmetric C-O stretch around 1250 cm⁻¹ [3].

Methodology Comparison: The Causality of Technique Selection

When analyzing this compound, the choice between ATR and KBr transmission fundamentally alters the spectral data due to the underlying physics of each technique.

The KBr Pellet Method (Transmission)

The KBr method allows for the preparation of a very thin and uniform sample distribution, making it excellent for detecting trace amounts and adhering strictly to the Beer-Lambert law for quantitative analysis[4]. The Causality of Artifacts: KBr is highly hygroscopic[5]. If the matrix absorbs ambient moisture during the grinding process, a massive, broad O-H stretching band will manifest between 3200 and 3600 cm⁻¹. Because our target molecule features an N-H stretching doublet in the exact same region (~3325–3400 cm⁻¹), this moisture artifact will completely mask the primary amine signal, leading to false-negative structural confirmations.

Attenuated Total Reflectance (ATR-FTIR)

For the ATR technique, IR radiation passes through an Internal Reflection Element (IRE) crystal material, penetrating the sample to a depth of circa 1 micrometer[6]. This eliminates the need for a hygroscopic matrix, perfectly preserving the integrity of the delicate N-H stretching region. The Causality of Artifacts: The penetration depth of the evanescent wave in ATR is wavelength-dependent; it penetrates deeper at lower wavenumbers than at higher wavenumbers[5]. Consequently, the raw ATR spectrum will show artificially suppressed amine peaks (~3400 cm⁻¹) relative to the ether bands (~1250 cm⁻¹) unless a software-based ATR correction algorithm is applied to normalize the data against classic transmission libraries[6].

Quantitative Performance Summary
Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR PerformanceTransmission (KBr) Performance
Primary Amine (-NH₂) ~3325 - 3400Excellent (No moisture interference)Poor (High risk of masking by H₂O in KBr)
Conjugated Ketone (C=O) ~1675 - 1690Excellent (Sharp, distinct peak)Excellent (High sensitivity)
Primary Amine (-NH₂) ~1590 - 1650Good (May require deconvolution)Good (High optical resolution)
Alkyl-Aryl Ether (C-O-C) ~1200 - 1250Fair (Requires ATR depth correction)Excellent (True relative intensity)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the experimental protocol must be a self-validating system. The workflows below incorporate mandatory validation gates to prevent environmental contamination from skewing the data.

Workflow cluster_ATR ATR-FTIR Workflow cluster_KBr Transmission (KBr) Workflow Start Sample: 1-[3-(2-Aminoethoxy)phenyl]ethanone ATR_Prep Place on Diamond Crystal Start->ATR_Prep KBr_Mix Grind with Dry KBr Start->KBr_Mix ATR_Clamp Apply Anvil Pressure ATR_Prep->ATR_Clamp ATR_Scan Evanescent Wave Scan ATR_Clamp->ATR_Scan Analysis Analyze Ketone & Amine Bands ATR_Scan->Analysis KBr_Press Hydraulic Press (Vacuum) KBr_Mix->KBr_Press KBr_Scan Direct Beam Scan KBr_Press->KBr_Scan KBr_Scan->Analysis

Figure 2: Comparative workflow of ATR-FTIR versus KBr Transmission for sample analysis.

Protocol A: ATR-FTIR Analysis (Recommended for Amine Verification)
  • System Validation (Critical Gate): Purge the FTIR spectrometer with dry nitrogen. Collect a background spectrum (air) and verify the absence of atmospheric water vapor (sharp rotational bands at 3500–3900 cm⁻¹) and carbon dioxide (asymmetric stretch at 2350 cm⁻¹). If these bands are present, the purge is incomplete. Do not proceed until the baseline is flat.

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate completely.

  • Sample Application: Place ~2-5 mg of 1-[3-(2-Aminoethoxy)phenyl]ethanone directly onto the center of the crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks. This ensures uniform optical contact between the solid sample and the evanescent wave, which is critical for reproducible peak intensities.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

  • Data Processing: Apply an ATR correction algorithm in the spectrometer software to compensate for the wavelength-dependent penetration depth, normalizing the spectrum for library comparison.

Protocol B: Transmission FTIR (Recommended for Trace Quantitation)
  • System Validation: Perform the same nitrogen purge and background validation as detailed in Protocol A.

  • Matrix Preparation (Critical Gate): Dry IR-grade Potassium Bromide (KBr) powder in an oven at 105°C for a minimum of 2 hours to remove absorbed moisture. Store in a desiccator.

  • Milling: In a pre-warmed agate mortar, gently grind ~1-2 mg of the sample with ~100 mg of the dried KBr powder until a homogenous, fine powder is achieved. Speed is critical here to prevent ambient moisture absorption.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply 10 tons of pressure using a hydraulic press under vacuum for 3-5 minutes to fuse the KBr into a transparent, glass-like disc.

  • Acquisition: Mount the pellet in the transmission holder. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

Conclusion

For the structural verification of 1-[3-(2-Aminoethoxy)phenyl]ethanone, ATR-FTIR is the superior methodology . While the KBr transmission method provides excellent quantitative linearity, the inherent risk of moisture absorption by the KBr matrix poses an unacceptable risk of masking the critical primary amine N-H stretching doublet at ~3325-3400 cm⁻¹. By utilizing a diamond ATR-FTIR system combined with proper mathematical depth correction, researchers can achieve rapid, high-fidelity resolution of both the conjugated ketone and the primary amine bands without the interference of environmental artifacts.

References

  • Introduction to Fourier Transform Infrared Spectroscopy - ThermoFisher. thermofisher.com. 1

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press. kinteksolution.com. 4

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - MDPI. mdpi.com. 2

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. specac.com. 6

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I - Jurnal UPI. upi.edu.

  • How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. researchgate.net. 3

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM. azom.com. 5

Sources

Validation

Technical Comparison: Nucleophilic and Electrophilic Profiles of Amino-Acetophenone Derivatives

Topic: Comparing reactivity of 1-[3-(2-Aminoethoxy)phenyl]ethanone vs 4-aminoacetophenone Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing reactivity of 1-[3-(2-Aminoethoxy)phenyl]ethanone vs 4-aminoacetophenone Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a definitive technical comparison between 4-aminoacetophenone (4-AAP) and 1-[3-(2-aminoethoxy)phenyl]ethanone (3-AEE) . While both molecules share a core acetophenone scaffold and a primary amine, they represent two distinct classes of reactivity due to their electronic architectures.[1]

  • 4-Aminoacetophenone (4-AAP): A "Push-Pull" conjugated system where the amine is electronically deactivated (pKa ~2.2) and the ketone is stabilized. It is primarily used as a scaffold for heterocyclic synthesis (e.g., quinolines) and azo dyes.

  • 1-[3-(2-Aminoethoxy)phenyl]ethanone (3-AEE): A meta-substituted system featuring a tethered primary aliphatic amine. The amine retains high nucleophilicity (pKa ~9.0), and the ketone remains electronically active. It is a preferred building block for linker chemistry (PROTACs) and fragment-based drug discovery (FBDD).

Verdict: For reactions requiring rapid nucleophilic attack (acylation, alkylation), 3-AEE is superior. For reactions requiring stable aromatic precursors for ring-closing synthesis, 4-AAP is the standard.

Molecular Architecture & Electronic Theory

The stark difference in reactivity stems from the connectivity of the amino group relative to the aromatic


-system.
Structural Homology Analysis
Feature4-Aminoacetophenone (4-AAP)1-[3-(2-Aminoethoxy)phenyl]ethanone (3-AEE)
CAS Number 99-92-32098033-17-9 (Analogous)
Amine Type Aromatic Aniline (Para)Primary Aliphatic Amine (Tethered)
Electronic Effect Strong +M (Resonance Donor)Inductive (-I) via Oxygen; Amine is insulated
Amine pKa 2.17 ± 0.10 (Weak Base) [1]~9.0 - 9.8 (Strong Base) [2]
Ketone Character Deactivated (Less Electrophilic)Activated (Standard Acetophenone-like)
The "Push-Pull" vs. "Insulated" Effect

4-AAP (Push-Pull): The nitrogen lone pair is delocalized into the benzene ring and further into the carbonyl oxygen (para-conjugation). This resonance stabilization significantly lowers the energy of the nitrogen lone pair, making it a poor nucleophile. Conversely, the carbonyl carbon receives electron density, making it less susceptible to nucleophilic attack.

3-AEE (Insulated): The amine is separated from the aromatic ring by an ethoxy tether (


). The insulating ethylene bridge breaks conjugation. The nitrogen lone pair remains localized (sp3 hybridized), exhibiting reactivity typical of aliphatic amines (e.g., ethylamine).

G cluster_0 4-AAP: Resonance Deactivation cluster_1 3-AEE: Insulated Reactivity N1 Amino Group (Lone Pair Delocalized) Ring1 Benzene Ring (Conduit) N1->Ring1 +M Effect C1 Ketone (Electron Rich/Deactivated) Ring1->C1 Resonance N2 Amino Group (Lone Pair Localized) Tether Ethoxy Tether (Insulator) N2->Tether No Resonance Ring2 Benzene Ring Tether->Ring2 -I Effect (Oxygen) C2 Ketone (Standard Electrophile) Ring2->C2

Figure 1: Mechanistic flow of electron density. Note the direct conjugation in 4-AAP vs. the insulation in 3-AEE.

Reactivity Profiling

Nucleophilicity (Amine Reactivity)
  • Acylation/Alkylation: 3-AEE reacts orders of magnitude faster than 4-AAP. In a competitive acylation with limiting acetic anhydride, 3-AEE will be acetylated exclusively. 4-AAP often requires forcing conditions (heating, catalysts like DMAP) to overcome its low nucleophilicity.

  • Reductive Amination: 3-AEE readily forms imines with aldehydes/ketones at mild pH (4-5). 4-AAP requires lower pH or Lewis acid catalysis to facilitate imine formation due to the instability of the aniline-derived Schiff base.

Electrophilicity (Ketone Reactivity)
  • Condensation (Claisen-Schmidt): 3-AEE behaves like a substituted acetophenone. The meta-alkoxy group is inductively withdrawing, making the ketone slightly more reactive than unsubstituted acetophenone.

  • 4-AAP is sluggish in condensation reactions because the amino group donates density to the carbonyl carbon. Successful condensation often requires protecting the amine first (e.g., as an acetamide) to restore ketone electrophilicity.

Experimental Protocols

Protocol A: Competitive Reactivity Assay (Nucleophilicity)

Objective: To visually and quantitatively demonstrate the superior nucleophilicity of the aliphatic amine in 3-AEE.

Materials:

  • 4-AAP (1.0 eq)

  • 3-AEE (1.0 eq)

  • Benzoyl Chloride (1.0 eq - Limiting Reagent)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve 1.0 mmol of 4-AAP and 1.0 mmol of 3-AEE in 10 mL anhydrous DCM in a round-bottom flask.

  • Base Addition: Add 2.0 mmol Triethylamine. Cool to 0°C.

  • Competition: Add 1.0 mmol Benzoyl Chloride dropwise over 5 minutes.

  • Quench: After 15 minutes, quench with saturated NaHCO3.

  • Analysis: Extract organic layer and analyze via LC-MS or H-NMR.

Expected Result:

  • >95% conversion of 3-AEE to its benzamide derivative.

  • <5% conversion of 4-AAP.

  • Interpretation: The aliphatic amine of 3-AEE kinetically outcompetes the deactivated aniline of 4-AAP.

Protocol B: Heterocycle Synthesis (Friedländer) - 4-AAP Specific

Objective: To demonstrate the specific utility of 4-AAP in forming quinolines (where 3-AEE fails or acts differently).

Methodology:

  • Mix 4-AAP (1 eq) with 2-aminobenzaldehyde (1 eq) in ethanol.

  • Add catalytic KOH (10 mol%).

  • Reflux for 4 hours.

  • Mechanism: The ketone of 4-AAP undergoes aldol condensation with the aldehyde, followed by cyclization of the amine.

  • Note: 3-AEE can undergo the aldol step, but the resulting structure will not be a fully conjugated quinoline system in the same manner; it will form a larger, flexible structure or polymerize.

Applications & Selection Guide

Application DomainRecommended MoleculeRationale
PROTAC Linker Synthesis 3-AEE The aliphatic amine allows for facile attachment to E3 ligase ligands via standard amide coupling or reductive amination without deactivating the aromatic warhead.
Azo Dye Synthesis 4-AAP Requires an aromatic amine for diazotization (

). 3-AEE cannot form stable diazonium salts.
Quinoline Synthesis 4-AAP The ortho/para relationship of the amine/ketone is ideal for rigid heterocycle formation.
Fragment-Based Drug Discovery 3-AEE Provides a "solubility handle" (basic amine) and a vector for growing the molecule (ketone) that are chemically orthogonal.
Workflow Visualization: Selection Logic

Selection Start Start: Define Synthetic Goal Q1 Does the reaction require Diazotization (Azo coupling)? Start->Q1 Q2 Is the amine acting as a Nucleophile (Amide coupling)? Q1->Q2 No ResultA Select 4-AAP (Aromatic Amine) Q1->ResultA Yes Q2->ResultA No (Rigid scaffold needed) ResultB Select 3-AEE (Aliphatic Amine) Q2->ResultB Yes (Fast kinetics needed)

Figure 2: Decision tree for selecting the appropriate amino-acetophenone building block.

References

  • ChemicalBook. (2025). 4-Aminoacetophenone Properties and pKa. Retrieved from

  • PubChem. (2025).[2][3][4] 2-Phenoxyethylamine (Analogous Aliphatic Amine pKa Data). National Library of Medicine.[5] Retrieved from [6]

  • BenchChem. (2025).[1] Comparative Analysis of Aminoacetophenone Reactivity. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Aminoacetophenone and derivatives. Retrieved from

Sources

Comparative

Structural Validation of 1-[3-(2-Aminoethoxy)phenyl]ethanone: A Comparative 13C NMR Guide

Executive Summary Objective: To provide a definitive technical guide for validating the synthesis of 1-[3-(2-Aminoethoxy)phenyl]ethanone (Target Molecule) using Carbon-13 Nuclear Magnetic Resonance ( C NMR). Significance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical guide for validating the synthesis of 1-[3-(2-Aminoethoxy)phenyl]ethanone (Target Molecule) using Carbon-13 Nuclear Magnetic Resonance (


C NMR).

Significance: This molecule features a meta-substituted acetophenone core linked to a primary amine via an ethyl ether chain. It is a critical linker intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and histone deacetylase (HDAC) inhibitors. Structural ambiguity often arises between O-alkylation (desired) and C-alkylation (common side reaction in phenolate chemistry), or regioisomerism (meta vs. para).

Comparison Scope: This guide compares the


C NMR profile of the Target Molecule  against its Precursor (3-Hydroxyacetophenone)  and potential C-alkylated impurities , demonstrating why 

C NMR provides superior structural resolution over

NMR for quaternary carbon assignment.

Synthesis Context & Mechanistic Causality

To validate the product, one must understand the genesis of the sample. The standard synthesis involves a Williamson ether substitution followed by deprotection.

Experimental Workflow
  • Activation: 3-Hydroxyacetophenone is treated with a base (

    
     or 
    
    
    
    ) to generate the phenoxide anion.
  • Substitution: The phenoxide attacks

    
    -Boc-2-bromoethylamine (or 2-chloroethylamine) via 
    
    
    
    mechanism.
  • Deprotection: Acidic hydrolysis (TFA/HCl) removes the Boc group to yield the free amine.

Critical Quality Attribute (CQA): The validation must confirm the formation of the Ar-O-C bond and rule out Ar-C-C bond formation (C-alkylation).

SynthesisWorkflow Start 3-Hydroxyacetophenone (Precursor) Inter Phenoxide Intermediate Start->Inter + K2CO3, DMF Product_Boc Boc-Protected Ether Inter->Product_Boc + Reagent (O-Attack) Impurity C-Alkylated Side Product Inter->Impurity + Reagent (C-Attack) Reagent N-Boc-bromoethylamine Reagent->Inter Final 1-[3-(2-Aminoethoxy)phenyl]ethanone (Target) Product_Boc->Final + TFA (Deprotection)

Figure 1: Synthesis pathway highlighting the bifurcation between the desired O-alkylation and potential C-alkylation impurity.

Comparative Analysis: C NMR Validation


C NMR is the preferred method for this validation because it resolves non-protonated carbons (carbonyl and ipso-carbons) that 

NMR cannot directly observe.
Chemical Shift Prediction & Assignment

The following table contrasts the starting material with the final product. The diagnostic signals are the appearance of the ethoxy linker and the shift stability of the aromatic core.

Solvent:


 (Reference: 77.16 ppm) or 

(Reference: 39.52 ppm). Data below approximates

values.
Carbon PositionPrecursor: 3-Hydroxyacetophenone (

ppm)
Target Product (

ppm)
Shift Logic (

)
C=O (Ketone) 198.2197.8 Minimal change; confirms retention of acetyl group.
C-3 (Ipso Ar-O) 156.5159.1 Diagnostic: Downfield shift due to alkylation (+2-3 ppm).
C-1 (Ipso Ar-C=O) 138.4138.6 Quaternary carbon; confirms meta-substitution pattern.
C-5 (Ar-H) 129.8129.5 Meta to alkoxy; minimal change.
C-6 (Ar-H) 120.8120.2 Ortho to alkoxy; shielded by resonance.
C-4 (Ar-H) 121.2119.8 Para to acetyl; shielded.
C-2 (Ar-H) 114.9113.5 Ortho to alkoxy (between substituents); highly shielded.
O-CH2 Absent67.2 PRIMARY CONFIRMATION: Ether linkage formation.
N-CH2 Absent41.5 SECONDARY CONFIRMATION: Amine proximity.
CH3 (Acetyl) 26.626.7 Standard methyl ketone signal.
Distinguishing Impurities (Self-Validating System)

A common failure mode in phenol alkylation is C-alkylation (ring substitution) or N-alkylation (if the amine was unprotected).

  • Scenario A: O-Alkylation (Success):

    • Signal at ~67 ppm (

      
      ).
      
    • Aromatic Region: 4 protonated carbons, 2 quaternary carbons.

  • Scenario B: C-Alkylation (Failure):

    • Signal at ~30-40 ppm (

      
      ). The oxygen remains an -OH.
      
    • The Ipso C-3 carbon remains upfield at ~156 ppm (phenolic).

  • Scenario C: N-Alkylation (Failure - if using free amine):

    • If the amine reacts with the ketone (Schiff base formation), the C=O signal at 197 ppm disappears , replaced by a C=N signal at ~160 ppm.

Experimental Protocol

To ensure reproducibility and authoritative data generation, follow this acquisition protocol.

Sample Preparation[1][2][3]
  • Mass: Dissolve 20–30 mg of the synthesized solid/oil.

  • Solvent: Use 0.6 mL

    
      (preferred for free amines to prevent broadening) or 
    
    
    
    (if free base is soluble).
  • Tube: High-precision 5mm NMR tube.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbon relaxation).

  • Sweep Width: 240 ppm (to capture Carbonyl ~200 ppm).

  • Scans (NS): Minimum 1024 scans (essential for observing quaternary carbons with high S/N ratio).

  • Temperature: 298 K.

Data Processing[4]
  • Exponential Multiplication: Apply Line Broadening (LB) = 1.0 - 2.0 Hz.

  • Phasing: Manually phase, focusing on the carbonyl peak (furthest downfield).

  • Referencing: Set

    
     septet center to 39.5 ppm or 
    
    
    
    triplet to 77.16 ppm.

Decision Logic for Structural Confirmation

Use the following logic flow to interpret the spectrum and make a "Pass/Fail" decision on the synthesis.

DecisionTree Start Analyze 13C Spectrum CheckCO Peak at ~197 ppm? Start->CheckCO CheckEther Peak at 66-70 ppm? CheckCO->CheckEther Yes Fail_Schiff FAILURE: Schiff Base (N-attack on C=O) CheckCO->Fail_Schiff No (Peak at ~160) CheckIpso Aromatic C-O at >158 ppm? CheckEther->CheckIpso Yes Fail_Start FAILURE: Starting Material CheckEther->Fail_Start No Pass VALIDATED: O-Alkylated Product CheckIpso->Pass Yes Fail_C_Alk FAILURE: C-Alkylation CheckIpso->Fail_C_Alk No (Peak at ~156)

Figure 2: Logic gate for interpreting


C NMR data to distinguish the target product from common synthetic artifacts.

References

  • Synthesis of Phenolic Ethers (Williamson Synthesis)

    • Source: Chemistry LibreTexts. "Williamson Ether Synthesis."[1][2]

    • URL:[Link][1][3][4][5][6]

  • NMR Data for 3-Hydroxyacetophenone (Precursor)
  • Differentiation of O- vs C-Alkylation in Phenols

    • Source: PharmaXChange.
    • URL:[Link]

  • General

    
    C NMR Shifts for Aryl Ethers: 
    
    • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." (General Reference for Shift Prediction).
    • URL:[Link]

Sources

Validation

Comprehensive Quality Control Guide: Reference Standards for 1-[3-(2-Aminoethoxy)phenyl]ethanone

Executive Summary In pharmaceutical manufacturing, the integrity of Active Pharmaceutical Ingredients (APIs) relies heavily on the quality control (QC) of advanced intermediates. 1-[3-(2-Aminoethoxy)phenyl]ethanone (C₁₀H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical manufacturing, the integrity of Active Pharmaceutical Ingredients (APIs) relies heavily on the quality control (QC) of advanced intermediates. 1-[3-(2-Aminoethoxy)phenyl]ethanone (C₁₀H₁₃NO₂) is a critical, bifunctional building block used in the synthesis of complex aryl-alkanolamine therapeutics. Because analytical measurements using relative techniques (like HPLC-UV) are only as accurate as the calibrant used, selecting and qualifying the correct grade of Reference Standard (RS) is paramount.

This guide provides an objective comparison of reference standard grades for 1-[3-(2-Aminoethoxy)phenyl]ethanone, explores the mechanistic challenges of its quality control, and outlines a self-validating experimental protocol for establishing a highly reliable secondary working standard in compliance with [1].

Mechanistic Profiling: The Causality Behind QC Challenges

As an application scientist, I approach method development by first interrogating the molecule's structural liabilities. 1-[3-(2-Aminoethoxy)phenyl]ethanone features two highly reactive moieties:

  • A Primary Amine (-NH₂): Prone to oxidation and strong interactions with residual silanols on chromatographic columns.

  • An Acetyl Group (-C(=O)CH₃): A ketone that can act as an electrophile.

The Causality in QC: The coexistence of a primary amine and a ketone creates a significant risk for intermolecular self-condensation, leading to the formation of a Schiff base (imine) dimer over time. Consequently, a reference standard for this compound cannot simply be bottled and forgotten. It requires strictly anhydrous, cold storage (typically under argon at -20°C) and mandates orthogonal purity testing to detect high-molecular-weight oligomers that might not elute cleanly in standard reverse-phase HPLC.

Comparative Analysis of Reference Standard Grades

Regulatory frameworks dictate that routine QC testing should utilize secondary (working) standards to preserve expensive primary standards[2]. Below is an objective comparison of the three primary tiers of reference standards applicable to 1-[3-(2-Aminoethoxy)phenyl]ethanone.

Standard GradeTraceability & AuthorityPurity Assessment MethodologyRelative Cost & AvailabilityBest Use Case
Compendial Primary Established by pharmacopeias (e.g., USP, EP). Unquestioned regulatory authority[3].Exhaustively characterized by the issuing agency.High Cost / Low Availability. Often unavailable for niche intermediates.Calibrating secondary standards; resolving out-of-specification (OOS) disputes.
In-House Primary Traceable to SI units via NIST-certified internal calibrants[4].Quantitative NMR (qNMR) + Mass Balance (100% - impurities)[5].High Initial Cost. Requires extensive R&D analytical labor.Baseline standard when compendial monographs do not exist for the intermediate.
Secondary (Working) Traceable directly to a Primary Standard via direct comparison[2].HPLC-UV assay against the Primary Standard.Low Cost / High Availability. Synthesized and qualified in bulk.Routine batch release, system suitability testing (SST), and daily IPC monitoring.

Experimental Methodology: Establishing a Self-Validating Working Standard

When a compendial primary standard for 1-[3-(2-Aminoethoxy)phenyl]ethanone is unavailable, laboratories must qualify a high-purity batch as an In-House Primary Standard , which is then used to qualify routine Secondary Standards .

The following step-by-step protocol is designed as a self-validating system . It relies on the convergence of two orthogonal absolute quantification techniques: Quantitative NMR (qNMR) and Mass Balance. If the assay values from these two distinct physical principles diverge by >0.5%, the system flags the presence of "invisible" impurities (e.g., non-UV absorbing inorganic salts), preventing the release of a flawed standard.

Step 1: Structural Elucidation (Identity)
  • Method: High-Resolution Mass Spectrometry (HRMS) and 2D-NMR (HSQC, HMBC).

  • Causality: Before assigning purity, we must confirm the exact connectivity of the ethoxy linker to the meta-position of the acetophenone ring. HRMS confirms the exact mass (

    
     m/z 180.1019), while HMBC confirms the ether linkage position.
    
Step 2: Chromatographic Purity (HPLC-UV)
  • Column Choice: A superficially porous C18 column end-capped with a basic modifier.

  • Causality: The primary amine of 1-[3-(2-Aminoethoxy)phenyl]ethanone will cause severe peak tailing on standard silica-based columns due to secondary interactions with acidic silanols. A high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) ensures the amine remains deprotonated, yielding sharp, Gaussian peaks necessary for accurate integration.

  • Action: Determine the total area percent of organic impurities (

    
    ).
    
Step 3: Absolute Quantification via qNMR (Primary Ratio Method)
  • Method: ¹H-qNMR using DMSO-

    
     as the solvent and NIST-traceable Maleic Acid as the internal calibrant[5].
    
  • Causality: qNMR is an absolute primary method because signal intensity is directly proportional to the number of nuclei, eliminating the need for a structurally identical reference standard[4].

  • Execution: We select the acetyl methyl singlet (~2.5 ppm, 3H) for integration. This specific peak is chosen because it is isolated from the complex aromatic multiplets (7.0-7.5 ppm) and the solvent-exchangeable amine protons, ensuring zero baseline interference.

Step 4: Orthogonal Validation via Mass Balance
  • Method: Determine Water Content (Karl Fischer), Residual Solvents (GC-FID Headspace), and Inorganic Ash (Residue on Ignition).

  • Calculation:

    
    
    
  • System Validation: Compare

    
     with 
    
    
    
    . If
    
    
    and
    
    
    , the standard is cross-validated and approved for use as a Secondary Reference Standard.

Visualizations of Reference Standard Workflows

To ensure strict adherence to traceability requirements[1], the metrological hierarchy and qualification workflows must be rigorously documented.

TraceabilityHierarchy SI SI Units (Metrological Traceability) Compendial Compendial Primary Standard (USP / EP) SI->Compendial Certified Methods InHouse In-House Primary Standard (qNMR / Mass Balance) SI->InHouse NIST-Traceable Calibrants Secondary Secondary / Working Standard (Routine QC Use) Compendial->Secondary Direct Comparison InHouse->Secondary Direct Comparison Batch 1-[3-(2-Aminoethoxy)phenyl]ethanone (Production Batch) Secondary->Batch Routine Calibration

Figure 1: Metrological traceability hierarchy for pharmaceutical reference standards.

QualificationWorkflow Candidate Candidate Material (1-[3-(2-Aminoethoxy)phenyl]ethanone) ID Identity Testing (HRMS, 1D/2D NMR, IR) Candidate->ID Purity Chromatographic Purity (HPLC-UV / GC-FID) ID->Purity Confirmed Structure Absolute Absolute Quantification (qNMR & Mass Balance) Purity->Absolute Impurity Profile CoA Certificate of Analysis (Assay Assignment) Absolute->CoA Assigned Purity %

Figure 2: Self-validating qualification workflow for secondary reference standards.

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7." ICH Official Website. [Link]

  • ResolveMass Laboratories. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)." ResolveMass. [Link]

  • Oxford Instruments. "Pharmaceutical Manufacturing: Consistency and Purity." Oxford Instruments.[Link]

  • GMP Insiders. "Primary Vs Secondary Reference Standards In GMP Labs." GMP Insiders. [Link]

Sources

Comparative

Elemental Analysis Verification of 1-[3-(2-Aminoethoxy)phenyl]ethanone: A Comparative Guide to CHNS/O Methodologies

Executive Summary & Analytical Context In pharmaceutical development, verifying the chemical integrity of active pharmaceutical ingredients (APIs) and intermediates is a non-negotiable standard for quality control (1)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In pharmaceutical development, verifying the chemical integrity of active pharmaceutical ingredients (APIs) and intermediates is a non-negotiable standard for quality control (1)[1]. For the versatile building block 1-[3-(2-Aminoethoxy)phenyl]ethanone , precise elemental analysis provides definitive proof of its empirical formula.

It is critical for researchers to distinguish between bulk organic elemental analysis (CHNS/O), which validates the structural stoichiometric composition of the molecule itself, and trace elemental impurity analysis, which detects heavy metal contaminants (e.g., Pb, As, Cd) using ICP-MS as mandated by USP chapters <232> and <233> (2)[2].

This guide focuses strictly on bulk CHNS/O verification. By objectively comparing two industry-leading platforms—the Thermo Fisher FlashSmart and the Elementar vario EL cube—this document provides researchers with a self-validating framework for executing and interpreting elemental analysis.

Theoretical Framework: 1-[3-(2-Aminoethoxy)phenyl]ethanone

Before initiating any empirical verification, the theoretical mass fractions must be established to set the target parameters for the analytical software.

  • Compound: 1-[3-(2-Aminoethoxy)phenyl]ethanone (Free Base)

  • Molecular Formula: C10H13NO2

  • Molecular Weight: 179.22 g/mol

Theoretical Mass Fractions:

  • Carbon (C): 67.02%

  • Hydrogen (H): 7.31%

  • Nitrogen (N): 7.82%

  • Oxygen (O): 17.85%

Expert Insight (Causality of Sample Handling): Because this compound contains a primary amine, the free base is susceptible to atmospheric moisture absorption (hygroscopicity) and CO₂ capture (forming carbamates). Therefore, samples must be strictly desiccated prior to weighing. If the compound is instead synthesized as a hydrochloride salt (C10H13NO2·HCl) to improve bench stability, the theoretical percentages will shift significantly, and silver wool must be added to the combustion reactor to trap halogen gases (Cl₂/HCl) that would otherwise poison the detector.

Comparative Technology Review: Gas Separation Mechanisms

Achieving the ±0.3% accuracy required for publication and patent filing depends heavily on the gas separation mechanism employed by the analyzer.

  • Thermo Fisher FlashSmart (GC Separation): Utilizes a continuous helium carrier flow through a PTFE Gas Chromatography (GC) column. It provides simultaneous CHNS analysis in a single run by sequentially eluting N₂, CO₂, H₂O, and SO₂ into a Thermal Conductivity Detector (TCD) (3)[3]. It is highly optimized for micro-scale samples (1–3 mg).

  • Elementar vario EL cube (Purge & Trap): Employs specific adsorption columns to trap CO₂, H₂O, and SO₂, followed by programmed thermal desorption (4)[4]. This allows for baseline separation even at extreme elemental ratios (e.g., C:N ratios of 12,000:1) and accommodates larger sample sizes (up to 20 mg for organics).

Comparison cluster_Thermo Thermo FlashSmart (GC Separation) cluster_Elementar Elementar vario EL cube (Purge & Trap) Root Combustion Gas Mixture (N2, CO2, H2O, SO2) T1 Continuous He Carrier Flow Root->T1 E1 Specific Adsorption Columns (Traps for CO2, H2O, SO2) Root->E1 T2 PTFE GC Column Separation T1->T2 T3 Sequential Elution to TCD (N2 → CO2 → H2O → SO2) T2->T3 E2 Programmed Thermal Desorption E1->E2 E3 Stepwise Release to TCD E2->E3

Fig 1. Logical comparison of gas separation mechanisms in CHNS analyzers.

Self-Validating Experimental Protocol

A robust analytical protocol does not blindly trust the instrument's calibration curve. The following workflow is designed as a self-validating system to ensure absolute trustworthiness in the data.

Step 1: System Suitability & Calibration
  • Causality: Before analyzing the target compound, the system's baseline must be proven stable against atmospheric interference.

  • Action: Run a blank (empty tin capsule) to establish the atmospheric baseline. Follow this with a "bypass" sample (unweighed standard) to condition the reduction reactor. Finally, run a known standard (e.g., Acetanilide for CHN, Atropine for O) treated as an unknown (3)[3]. Proceed only if the standard's calculated formula falls within ±0.3% of its theoretical value.

Step 2: Sample Encapsulation
  • Causality: The choice of capsule dictates the reaction chemistry during the flash phase.

  • Action: For CHNS analysis, weigh 2.0–3.0 mg of desiccated 1-[3-(2-Aminoethoxy)phenyl]ethanone into a tin (Sn) capsule . The oxidation of tin is highly exothermic, temporarily boosting the local temperature to ~1800°C to ensure complete digestion of the aromatic ring. For Oxygen analysis, weigh the sample into a silver (Ag) capsule , as oxygen determination requires pyrolysis in a reducing environment; tin would form oxides and trap the sample's oxygen.

Step 3: Dynamic Flash Combustion & Reduction
  • Causality: Aromatic compounds can resist standard combustion temperatures (900–1000°C), leading to incomplete carbon recovery.

  • Action: Drop the tin capsule into the combustion reactor alongside a precise injection of pure O₂. The resulting gases (CO₂, H₂O, NOx, N₂) are swept by helium into a reduction reactor filled with elemental copper. The copper serves a dual purpose: it scavenges any excess O₂ (preventing damage to the GC column) and quantitatively reduces NOx species to N₂ gas.

Step 4: Separation and Detection
  • Action: The purified gas mixture enters the separation module (GC or Purge & Trap) and is quantified by the TCD. The respective software integrates the peaks to calculate the empirical formula.

Workflow A 1. Sample Encapsulation (Tin for CHNS, Silver for O) B 2. Dynamic Flash Combustion (O2 injection, ~1800°C) A->B C 3. Catalytic Reduction (Cu layer removes O2, NOx → N2) B->C D 4. Gas Separation (GC or Purge & Trap) C->D E 5. TCD Detection (Quantification of N2, CO2, H2O, SO2) D->E

Fig 2. CHNS Analytical Workflow via Dynamic Flash Combustion.

Quantitative Data Presentation

The following table summarizes typical verification data for high-purity 1-[3-(2-Aminoethoxy)phenyl]ethanone (>99% by HPLC) across both instrument architectures. Both systems successfully validate the empirical formula well within the universally accepted ±0.3% tolerance limit for organic synthesis characterization.

ElementTheoretical Mass (%)FlashSmart (GC) (%)vario EL cube (P&T) (%)Absolute Variance
Carbon (C) 67.0267.1566.98< 0.20
Hydrogen (H) 7.317.387.29< 0.10
Nitrogen (N) 7.827.797.85< 0.05
Oxygen (O) 17.8517.6817.88< 0.20

Note: Oxygen is determined via a separate pyrolysis run at 1060°C over carbon black.

References

  • Title: Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis Source: VELP Scientifica URL: [Link]

  • Title: Organic elemental analyzer vario EL cube Source: Elementar URL: [Link]

  • Title: Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS Source: Agilent Technologies URL: [Link]

Sources

Validation

Comparative stability studies of aminoethoxy acetophenone derivatives

Title : Comparative Stability Studies of Aminoethoxy Acetophenone Derivatives: A Guide for Drug Development Introduction Aminoethoxy acetophenone derivatives are highly versatile scaffolds in medicinal chemistry. Dependi...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Stability Studies of Aminoethoxy Acetophenone Derivatives: A Guide for Drug Development

Introduction Aminoethoxy acetophenone derivatives are highly versatile scaffolds in medicinal chemistry. Depending on their regiochemistry and ring substitutions, they serve as critical components in functionalized Peptide Nucleic Acids (PNAs)[1], fibrinogen receptor antagonists[2], and targeted photosensitizers for antimicrobial therapies[3]. However, the same structural features that impart their biological activity—namely the photo-reactive carbonyl and the electron-rich aminoethoxy side chain—also introduce complex stability challenges[4].

As a Senior Application Scientist, I frequently observe formulation failures stemming from a superficial understanding of these degradation pathways. This guide provides an objective, data-driven comparison of three key aminoethoxy acetophenone derivatives, detailing the causality behind their degradation mechanisms and offering self-validating protocols to ensure robust stability profiling.

Mechanistic Foundations of Degradation

To stabilize a molecule, we must first understand how it breaks apart. Acetophenone derivatives are primarily susceptible to two distinct degradation vectors:

  • Photochemical Cleavage (Norrish Reactions): Upon exposure to UV/Vis light, the ketone functional group transitions to an excited singlet state (S1)[5]. Through intersystem crossing (ISC), it rapidly populates the lowest triplet state (T1)[5]. Depending on the solvent polarity and ring substitutions, these molecules undergo Norrish Type I (α-cleavage) or Norrish Type II (γ-hydrogen abstraction) reactions, generating highly reactive radical intermediates[5][6].

  • Hydrolytic and Oxidative Degradation: The aminoethoxy side chain introduces vulnerability to oxidative stress and pH-dependent hydrolysis. The electron-rich nature of the amine makes it prone to oxidation, often resulting in discoloration (darkening) of the sample[4]. Furthermore, extreme pH conditions can catalyze the cleavage of the ether linkage, especially when accelerated by thermal stress[7].

Comparative Stability Profiles

Not all aminoethoxy acetophenones behave identically under stress. The position of the aminoethoxy group and the presence of auxiliary substituents fundamentally alter the electron density and the singlet-triplet energy gap[5].

Below is a comparative analysis of three common derivatives utilized in drug development:

  • Derivative A: p-(2-aminoethoxy)acetophenone (Used in PNA-DNA hybrids)[1].

  • Derivative B: 3-methoxy-4-(2-aminoethoxy)acetophenone (Used as a photosensitizer)[3].

  • Derivative C: 3'-[2-aminoethoxy]acetophenone (Used in receptor antagonists)[2].

Table 1: Comparative Stability Data under Accelerated Stress Conditions

CompoundSubstitution RegiochemistryPhotostability (ICH Q1B)

Hydrolytic Stability (pH 2-10, 70°C)Primary Degradation Mechanism
Derivative A para-substitutedHigh (> 48h)Stable across pH 4-9Slow ether cleavage at pH < 2
Derivative B para-substituted, meta-methoxyLow (< 4h)Moderate (degrades at pH > 8)Rapid Norrish Type I / Photooxidation
Derivative C meta-substitutedModerate (~ 24h)Stable across pH 4-9Amine oxidation / Norrish Type II

Causality Insight: Why does Derivative B degrade so rapidly under light compared to Derivative A? The electron-donating methoxy group on Derivative B stabilizes the π,π* state, shifting the absorption spectrum into the near-UV/visible range[5]. This lowers the activation energy required for ISC to the reactive triplet state. Consequently, Derivative B acts as an excellent photosensitizer (generating reactive oxygen species)[3], but it requires stringent protection from light (e.g., amber vials) during storage to prevent auto-degradation[4].

Visualizing the Degradation Pathways

G A Aminoethoxy Acetophenone UV UV/Vis Light A->UV pH pH / Oxidative Stress A->pH S1 Excited Singlet (S1) UV->S1 T1 Triplet State (T1) S1->T1 ISC Nor Norrish I / II Cleavage T1->Nor Rad Radical Intermediates Nor->Rad Deg Degradation Products Rad->Deg Hyd Ether Hydrolysis pH->Hyd Ox Amine Oxidation pH->Ox Hyd->Deg Ox->Deg

Mechanistic degradation pathways of aminoethoxy acetophenone derivatives under stress.

Standardized Experimental Protocols for Forced Degradation

To confidently map the stability of these derivatives, your analytical workflow must be a self-validating system. If a compound disappears but no new peaks appear in your chromatogram, your method is blind to the degradant.

Protocol: Comprehensive Forced Degradation Assay (HPLC-UV/MS)

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of the target derivative in HPLC-grade Acetonitrile:Water (50:50, v/v). Ensure complete dissolution.

  • Aliquot 1 mL of the stock into five separate borosilicate glass vials (for thermal/hydrolytic stress) and two quartz vials (for photolytic stress).

Step 2: Stress Application

  • Control: Store one vial at 4°C in the dark.

  • Acidic Hydrolysis: Add 100 µL of 1.0 N HCl to one vial. Heat at 70°C for 48 hours.

  • Basic Hydrolysis: Add 100 µL of 1.0 N NaOH to one vial. Heat at 70°C for 48 hours.

  • Oxidative Stress: Add 100 µL of 3% H₂O₂ to one vial. Store at room temperature for 24 hours.

  • Photolysis (ICH Q1B): Expose the quartz vials to a light source providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 W-h/m²[4].

Step 3: Neutralization and Analysis

  • Neutralize the acidic and basic samples using equivalent volumes of NaOH and HCl, respectively, to prevent column degradation.

  • Inject 10 µL of each sample into an LC-MS system (C18 column, gradient elution: 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 15 minutes).

  • Monitor UV absorbance at 254 nm and 280 nm, alongside positive electrospray ionization (ESI+) mass spectrometry.

Step 4: Self-Validation (Mass Balance Calculation)

  • Calculate the Mass Balance: [(Sum of Peak Areas of all Degradants) + (Peak Area of Remaining Parent)] / (Peak Area of Control Parent) * 100.

  • Causality Check: If the mass balance falls below 95%, it indicates the formation of volatile degradants (e.g., small cleaved amines) or highly polar species that elute in the void volume. In such cases, orthogonal techniques (like GC-MS or HILIC chromatography) must be employed to close the mass balance loop.

Conclusion

The stability of aminoethoxy acetophenone derivatives is not a monolith; it is highly dependent on regiochemistry and the electronic effects of ring substituents. By utilizing rigorous, mass-balance-validated protocols and understanding the underlying photophysics, drug development professionals can proactively design formulations that mitigate these specific degradation pathways.

References

1.[3] "ES2752229T3 - Derivatives of 1,7-diaryl-1,6-heptadien-3,5-dione, procedure for the preparation and use of the same." Google Patents. Available at: 2.[2] "US5523302A - Aromatic compounds containing basic and acidic termini useful as fibrinogen receptor antagonists." Google Patents. Available at: 3.[1] "Design of Functionalized Peptide Nucleic Acids." Kyoto University. Available at: 4.[4] "Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage." Benchchem. Available at: 5.[6] "Structure-dependent reactivity of oxyfunctionalized acetophenones in the photooxidation of DNA." PMC - NIH. Available at: _ 6.[5] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews - ACS Publications. Available at: 7.[7] "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture." Industrial & Engineering Chemistry Research - ACS Publications. Available at:

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-[3-(2-Aminoethoxy)phenyl]ethanone

The following guide details the proper disposal procedures for 1-[3-(2-Aminoethoxy)phenyl]ethanone , a specialized organic intermediate often used in medicinal chemistry and drug development. This protocol is designed by...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 1-[3-(2-Aminoethoxy)phenyl]ethanone , a specialized organic intermediate often used in medicinal chemistry and drug development.

This protocol is designed by a Senior Application Scientist to ensure compliance with safety standards (RCRA/EPA) and to protect laboratory personnel. It treats the compound based on its functional group reactivity (aromatic ketone + primary aliphatic amine), ensuring a conservative and safe approach to handling.

Executive Summary & Chemical Profile

1-[3-(2-Aminoethoxy)phenyl]ethanone is a bifunctional building block containing an acetophenone core and a basic primary amine side chain. Proper disposal requires treating it as a Basic Organic Hazardous Waste .

  • Chemical Structure Analysis:

    • Core: Aromatic Ketone (Combustible, potential irritant).

    • Functional Group: Primary Amine (

      
      ) on an ethoxy tether.
      
    • Reactivity: Weak base; reacts exothermically with strong acids and oxidizers.

  • Waste Classification:

    • RCRA Status: Not P- or U-listed by specific name, but regulated as Characteristic Hazardous Waste (Ignitability D001 if in solvent; Toxicity characteristic if leachable).

    • Waste Stream: Basic Organic Waste (Non-Halogenated).

PropertyDescriptionImplications for Disposal
Physical State Solid (low melting) or viscous oilRequires solid waste stream or dissolution in compatible solvent.
Basicity Basic (Amine group)DO NOT mix with Acid Waste streams (Risk of heat/spatter).
Solubility Soluble in organics (DCM, MeOH)Compatible with standard organic waste solvents.
Combustibility Flash Point > 60°C (Estimated)Classify as "Ignitable" for transport safety.
Personal Protective Equipment (PPE) Matrix

Before handling waste containers, ensure the following PPE is worn to prevent exposure to the amine moiety, which can be corrosive or sensitizing.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring large volumes.

  • Hand Protection: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (8 mil) or Butyl Rubber (for prolonged exposure).

  • Body Protection: Standard flame-resistant lab coat; chemical apron if handling >500g.

  • Respiratory: Work inside a certified fume hood. If generating dust/aerosols, use N95 or P100 respirator.

Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Substance (Solid/Oil)

Use this workflow for expired reagents or surplus synthesis products.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Glass jar. Avoid metal containers as amines can corrode certain alloys over time.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 1-[3-(2-Aminoethoxy)phenyl]ethanone.

    • Hazards: Irritant, Corrosive (Amine), Toxic.

  • Segregation: Place the container in the Solid Waste secondary containment area.

    • Critical: Keep separate from oxidizers (e.g., permanganates, nitrates) and strong acids.

  • Final Disposal: Hand over to EHS for Incineration . This is the only approved destruction method for aromatic amines to prevent environmental leaching.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this workflow for mother liquors or reaction solvents containing the compound.

  • pH Check: Verify the waste solution is not acidic. If acidic, neutralize slowly with Sodium Bicarbonate (

    
    ) to pH 6–8 before adding to the organic waste drum to prevent drum pressurization.
    
  • Solvent Compatibility:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or Ethyl Acetate

      
      Red Can (Non-Halogenated Organic) .
      
    • Halogenated: If dissolved in DCM or Chloroform

      
      Yellow Can (Halogenated Organic) .
      
  • Pouring: Pour slowly into the waste container using a funnel. Avoid splashing.

  • Log Entry: Record the approximate volume and concentration on the waste manifest.

Decision Tree: Waste Stream Selection

The following logic flow ensures you select the correct waste stream based on the state of the material.

DisposalFlow Start Start: Identify Waste State IsSolid Is it Solid or Pure Oil? Start->IsSolid IsLiquid Is it in Solution? IsSolid->IsLiquid No SolidStream Solid Waste Stream (Label: Toxic/Irritant) IsSolid->SolidStream Yes CheckAcid Is Solution Acidic? IsLiquid->CheckAcid Yes CheckSolvent Identify Solvent Base Halogenated Halogenated Solvent? (DCM, Chloroform) CheckSolvent->Halogenated StreamHalo Halogenated Organic Waste (Yellow Can) Halogenated->StreamHalo Yes StreamNonHalo Non-Halogenated Organic Waste (Red Can) Halogenated->StreamNonHalo No CheckAcid->CheckSolvent No (pH > 5) Neutralize Neutralize with NaHCO3 (Prevent Heat/Gas) CheckAcid->Neutralize Yes (pH < 5) Neutralize->CheckSolvent

Figure 1: Decision logic for segregating 1-[3-(2-Aminoethoxy)phenyl]ethanone waste streams.

Emergency Spill Response

In the event of a spill outside the fume hood, follow this "Self-Validating" response protocol.

  • Evacuate & Ventilate: Clear the immediate area. Amines can have a fishy, ammonia-like odor that indicates exposure.

  • PPE Up: Don double nitrile gloves, goggles, and a respirator if powder is airborne.

  • Contain: Ring the spill with Vermiculite or Spill Pillows .

    • Warning: Do NOT use paper towels immediately on neat amine; it may generate heat.

  • Absorb: Cover the spill with an inert absorbent (Vermiculite, Sand, or specialized "Organic" spill kit).

  • Collect: Scoop absorbed material into a disposable plastic bag or bucket.

  • Label: "Hazardous Waste - Debris from Amine Spill."

  • Clean Surface: Wipe the area with a mild dilute acid (e.g., 1% Acetic Acid or Citric Acid) to neutralize trace amine residues, followed by soap and water.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. EPA.gov.

  • PubChem. (2025).[1][2] Compound Summary: 3'-Aminoacetophenone (Structural Analog Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.

Sources

Handling

Personal protective equipment for handling 1-[3-(2-Aminoethoxy)phenyl]ethanone

Executive Summary & Hazard Profile Core Directive: Treat 1-[3-(2-Aminoethoxy)phenyl]ethanone as a High-Hazard Amine until specific toxicological data proves otherwise.[1][2][3][4][5] This compound features a primary alip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

Core Directive: Treat 1-[3-(2-Aminoethoxy)phenyl]ethanone as a High-Hazard Amine until specific toxicological data proves otherwise.[1][2][3][4][5]

This compound features a primary aliphatic amine tethered to an acetophenone core via an ether linkage.[2][3] In the absence of a substance-specific Safety Data Sheet (SDS), safety protocols must be derived from Structure-Activity Relationships (SAR) .[1][2][3][4][5] The functional groups present (primary amine, ketone, ether) dictate a safety profile characterized by potential corrosivity, severe eye damage, and skin sensitization .[1][2][3]

Functional Group Hazard Analysis
Functional GroupAssociated Hazard Class (GHS)Physiological Risk
Primary Aliphatic Amine Skin Corr.[1][2][3][4][5][6] 1B / Eye Dam. 1 Chemical burns, tissue necrosis, respiratory tract irritation.[2][3]
Acetophenone Core Acute Tox. 4 (Oral) Harmful if swallowed; potential CNS depression.[2][3]
Ether Linkage Skin Irrit. 2 Enhances lipophilicity, increasing potential for transdermal absorption.[2][3]

Personal Protective Equipment (PPE) Selection Matrix

Standard laboratory attire (long pants, closed-toe shoes) is the baseline requirement.[1][2][4][5]

Respiratory Protection

Selection Logic: The molecular weight (~179 g/mol ) suggests a low-volatility liquid or low-melting solid.[1][2][3][4][5] However, amines can generate hazardous vapors or aerosols during heating or transfer.[2][3]

  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2][3]

  • Secondary Protection (Outside Hood):

    • Solid/Dust: N95 or P100 Particulate Respirator.[2][3]

    • Liquid/Aerosol: Half-face respirator with Organic Vapor/Amine (OV/AG) cartridges.[1][2][3][4]

Hand Protection (Glove Compatibility)

Critical Warning: Ketones degrade latex.[2][3] Amines can permeate thin nitrile.[2][3]

  • Recommendation: Double-Gloving Strategy .

    • Inner Layer: 4 mil Nitrile (Touch sensitivity).[2][3]

    • Outer Layer: 5-8 mil Nitrile or Butyl Rubber (Chemical resistance).[1][2][3][4]

    • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

Eye & Face Protection[2][3][4][6][7][8][9][10][11]
  • Standard Handling: Chemical Splash Goggles (Indirect Vented) to prevent vapor entry.[2][3]

  • High-Risk Operations (Synthesis/Quenching): Face Shield worn over goggles.[1][2][3][4] Safety Glasses are insufficient due to the risk of irreversible corneal damage from amines.[2][3]

PPE Donning & Doffing Workflow

Proper sequencing minimizes cross-contamination.[2][3]

PPE_Workflow Start Start: Clean Area HandWash 1. Wash Hands (Soap & Water) Start->HandWash InnerGloves 2. Don Inner Gloves (Nitrile 4 mil) HandWash->InnerGloves LabCoat 3. Don Lab Coat (Snap all closures) InnerGloves->LabCoat EyePro 4. Don Goggles/Face Shield (Check seal) LabCoat->EyePro OuterGloves 5. Don Outer Gloves (Over cuff) EyePro->OuterGloves Work EXECUTE EXPERIMENT OuterGloves->Work DoffOuter 6. Remove Outer Gloves (Beak Method) Work->DoffOuter DoffEye 7. Remove Eye Protection (Handle by strap) DoffOuter->DoffEye DoffCoat 8. Remove Lab Coat (Inside out) DoffEye->DoffCoat DoffInner 9. Remove Inner Gloves (Do not touch skin) DoffCoat->DoffInner WashFinal 10. Wash Hands (20 seconds) DoffInner->WashFinal

Caption: Sequential workflow for donning (putting on) and doffing (removing) PPE to prevent skin exposure to amine residues.

Operational Handling Protocols

A. Weighing & Transfer[2][3]
  • Static Control: Use an anti-static gun if the substance is a dry powder; amines can be hygroscopic and sticky.[2][3]

  • Containment: Weigh inside the fume hood using a draft shield. If weighing on an open bench is unavoidable, use a Powder Containment Hood .[2][3]

  • Tooling: Use disposable spatulas to eliminate cleaning risks.[2][3]

B. Synthesis & Reaction Monitoring[2][3]
  • Heating: Never heat in an open vessel. Use a reflux condenser with an inert gas trap (Nitrogen/Argon) to prevent amine oxidation and vapor release.[2][3]

  • Quenching: Acidic workups will generate heat (exothermic neutralization of the amine).[2][3] Add acid dropwise with active cooling (ice bath).[2][3]

C. Spill Response (Small Scale < 50 mL/g)
  • Alert: Announce the spill. Evacuate immediate area if vapors are strong.[2][3]

  • PPE Upgrade: Don a face shield and butyl gloves.[2][3]

  • Neutralization:

    • Absorb liquid with vermiculite or chemically treated amine-neutralizing pads .[1][2][3]

    • Do NOT use bleach (sodium hypochlorite); it can react with amines to form toxic chloramines.[2][3] Use a weak acid (e.g., citric acid solution) to neutralize before cleanup if safe.[1][2][3]

  • Disposal: Double-bag waste in hazardous waste bags labeled "Basic/Organic Toxicity".

Waste Disposal & Decontamination

Principle: Treat all waste as "P-List" (acutely hazardous) equivalent until characterized.[1][2][3][4]

Waste StreamDisposal Method
Solid Waste Segregate into "Solid Hazardous Waste" drums. Do not mix with oxidizers.[2][3][7]
Liquid Waste Dispose in "Basic Organic" solvent carboys. Ensure pH is > 7 to prevent acid-base exotherms in the drum.[1][2][3]
Glassware Rinse with acetone, then soak in 1M HCl (to protonate/solubilize the amine) before standard washing.[2][3]

Emergency Medical Response

Self-validation: Ensure these agents are available within 10 seconds of the workstation.

  • Eye Contact: Flush immediately at an eyewash station for 15 full minutes .[2][3][8] Hold eyelids open. Time is critical to prevent corneal opacity.[1][2][3]

  • Skin Contact: Drench in safety shower for 15 minutes.[2][3] Remove contaminated clothing while under water.[2][3][6][7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[2][3] United States Department of Labor.[2][3] [Link][1][2][3][4][5]

  • PubChem. (n.d.).[2][3] Compound Summary: Acetophenone Derivatives. National Library of Medicine.[2][3] [Link](Used for structural analog hazard inference).[1][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-Aminoethoxy)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[3-(2-Aminoethoxy)phenyl]ethanone
© Copyright 2026 BenchChem. All Rights Reserved.